Product packaging for AB21 oxalate(Cat. No.:)

AB21 oxalate

Cat. No.: B15137815
M. Wt: 438.5 g/mol
InChI Key: DCLIRVZPMYPKNR-UHFFFAOYSA-N
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Description

AB21 oxalate is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N2O5 B15137815 AB21 oxalate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

oxalic acid;2-phenyl-1-[2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonan-7-yl]ethanone

InChI

InChI=1S/C23H28N2O.C2H2O4/c26-22(17-21-9-5-2-6-10-21)25-15-12-23(13-16-25)18-24(19-23)14-11-20-7-3-1-4-8-20;3-1(4)2(5)6/h1-10H,11-19H2;(H,3,4)(H,5,6)

InChI Key

DCLIRVZPMYPKNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CN(C2)CCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

AB21 (oxalate) synthesis and purification process

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of AB21 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB21 is a potent and selective sigma-1 receptor (S1R) antagonist that has shown promise in preclinical models for the treatment of neuropathic pain.[1][2][3] This technical guide provides a detailed overview of a potential synthesis and purification process for this compound, aimed at researchers and professionals in drug development. The methodologies described herein are based on published synthetic routes for analogous compounds and established principles of organic chemistry and pharmaceutical salt formation.

Introduction to AB21 and the Sigma-1 Receptor

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[4] It is involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[4][5] S1R antagonists have emerged as a promising therapeutic class for various central nervous system disorders, particularly for the management of pain.[6][7]

AB21 is a high-affinity S1R antagonist with a Ki value of 13 nM for S1R and demonstrates significant selectivity over the sigma-2 receptor (S2R), with a Ki of 102 nM.[1][4][8] Preclinical studies have demonstrated its efficacy in reducing mechanical hypersensitivity, indicating its potential as an analgesic.[1] The oxalate salt of AB21 is often used for research purposes to improve its handling and solubility properties.

Sigma-1 Receptor Signaling Pathway

Under normal physiological conditions, the S1R is bound to the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to the plasma membrane, where it interacts with and modulates the activity of various effector proteins, including ion channels (e.g., calcium channels) and other receptors. S1R antagonists like AB21 are believed to exert their effects by preventing this dissociation and subsequent downstream signaling.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active IonChannel Ion Channels (e.g., Ca2+) Downstream Modulation of Downstream Signaling IonChannel->Downstream GPCR GPCRs GPCR->Downstream Ligand S1R Ligands / Cellular Stress Ligand->S1R_BiP dissociation AB21 AB21 (Antagonist) AB21->S1R_BiP inhibits S1R_active->IonChannel modulates S1R_active->GPCR modulates

Caption: Simplified signaling pathway of the sigma-1 receptor.

Synthesis of AB21 Free Base

The synthesis of AB21 (designated as compound 5b in the work by Dichiara et al., 2023) involves a multi-step process starting from commercially available precursors.[4][8] The following is a representative experimental protocol.

Experimental Workflow

synthesis_workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: N-Boc Deprotection cluster_step3 Step 3: N-Alkylation start tert-butyl 2,7-diazaspiro [3.5]nonane-2-carboxylate reagent1 Iodobenzene, Pd catalyst, Ligand, Base product1 Intermediate 1 reagent1->product1 reagent2 Acid (e.g., TFA) product2 Intermediate 2 product1->product2 reagent2->product2 reagent3 (2-bromoethyl)benzene, Base product3 AB21 Free Base product2->product3 reagent3->product3

Caption: Overall synthetic workflow for AB21 free base.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Intermediate 1)

  • Materials:

    • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

    • Iodobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq), iodobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1.

Step 2: Synthesis of 7-phenyl-2,7-diazaspiro[3.5]nonane (Intermediate 2)

  • Materials:

    • Intermediate 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in dichloromethane.

    • Slowly add trifluoroacetic acid (5.0-10.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2, which can often be used in the next step without further purification.

Step 3: Synthesis of N-(phenethyl)-7-phenyl-2,7-diazaspiro[3.5]nonane (AB21 Free Base)

  • Materials:

    • Intermediate 2

    • (2-bromoethyl)benzene

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in acetonitrile or DMF.

    • Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) and (2-bromoethyl)benzene (1.1 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the AB21 free base.

Purification of AB21 as the Oxalate Salt

The final free base is converted to its oxalate salt to improve its crystallinity, stability, and aqueous solubility.

Oxalate Salt Formation Workflow

salt_formation_workflow start Purified AB21 Free Base dissolve Dissolve in a suitable solvent (e.g., Ethanol, Isopropanol) start->dissolve add_acid Add a solution of Oxalic Acid (1.0 eq in the same solvent) dissolve->add_acid precipitate Stir and allow precipitation/ crystallization to occur add_acid->precipitate isolate Isolate the solid by filtration precipitate->isolate wash Wash the solid with cold solvent isolate->wash dry Dry under vacuum wash->dry final_product This compound dry->final_product

Caption: Workflow for the formation of this compound.

Detailed Protocol for Oxalate Salt Formation
  • Materials:

    • AB21 free base

    • Oxalic acid (dihydrate or anhydrous)

    • Ethanol, isopropanol, or ethyl acetate

  • Procedure:

    • Dissolve the purified AB21 free base in a minimal amount of a suitable solvent such as ethanol or isopropanol with gentle warming if necessary.

    • In a separate flask, dissolve one molar equivalent of oxalic acid in the same solvent.

    • Slowly add the oxalic acid solution to the solution of the AB21 free base with stirring.

    • A precipitate should form either immediately or upon cooling. If no precipitate forms, the solution can be cooled in an ice bath or a small amount of a non-polar co-solvent (e.g., diethyl ether) can be added to induce precipitation.

    • Stir the resulting slurry at room temperature for 1-2 hours, and then cool to 0-5 °C for another hour to maximize precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis of AB21 Free Base - Reaction Parameters and Yields

StepIntermediate/ProductStarting Material (g)ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1Intermediate 110.0Iodobenzene, Pd(OAc)₂, XPhos, NaOtBuToluene1001685>95%
2Intermediate 212.0TFADCM25398 (crude)>90%
3AB21 Free Base8.5(2-bromoethyl)benzene, K₂CO₃Acetonitrile801075>98%

Table 2: this compound Salt Formation and Characterization

ParameterValue
Starting Material (AB21 Free Base)5.0 g
Oxalic Acid (dihydrate)1.83 g (1.0 eq)
SolventEthanol
Yield92%
Purity (HPLC)>99.5%
Melting Point185-190 °C (decomposes)
Solubility (Water, 25 °C)~5 mg/mL

Conclusion

This technical guide outlines a comprehensive and plausible approach for the synthesis and purification of the sigma-1 receptor antagonist AB21 as its oxalate salt. The provided protocols are based on established chemical literature and are intended to serve as a foundational resource for researchers and drug development professionals. Optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity on a larger scale. The characterization data presented in the tables are representative and should be confirmed by analytical testing in a laboratory setting.

References

An In-depth Technical Guide to AB21 Oxalate: A Potent Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB21 oxalate is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological states. With high affinity for the S1R, this compound has demonstrated significant potential in preclinical models of neuropathic pain by modulating key signaling pathways involved in central sensitization. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to support further research and development efforts.

Chemical Structure and Properties

AB21 is chemically identified as a potent and selective sigma-1 receptor antagonist. The oxalate salt form is commonly used for research purposes.

Chemical Structure of this compound:

Below is the chemical structure of the AB21 free base and the oxalate counter-ion.

this compound Chemical Structure

Physicochemical and Pharmacological Properties:

PropertyValueReference
Chemical Formula C₂₅H₃₀N₂O₅[1]
Molecular Weight 438.52 g/mol [1]
Binding Affinity (Ki)
   Sigma-1 Receptor (S1R)13 nM[2][3]
   Sigma-2 Receptor (S2R)102 nM[2][3]
In Vitro Efficacy Ki of 12 nM (without Phenytoin) and 14 nM (with Phenytoin) in S1R Radioligand Binding Assay[1]
In Vivo Efficacy Reverses mechanical hypersensitivity at 20 mg/kg (s.c.) in a mouse model of capsaicin-induced pain[1]
Solubility Not Available
pKa Not Available
LD50 Not Available

Table 1: Physicochemical and Pharmacological Properties of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the antagonism of the sigma-1 receptor. The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, particularly in the context of cellular stress and nociception.

S1R Antagonism in Pain Signaling:

In the context of neuropathic pain, the antagonism of S1R by compounds like AB21 is understood to interfere with the process of central sensitization, a key component of chronic pain states. A critical interaction is with the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor essential for synaptic plasticity and pain transmission.

The proposed mechanism involves the following steps:

  • S1R Activation: Under conditions of neuronal hyperexcitability, as seen in neuropathic pain, S1R is activated.

  • NMDAR Potentiation: Activated S1R translocates and interacts with the NMDAR, leading to its potentiation. This potentiation can be mediated by the phosphorylation of the NR1 subunit of the NMDAR through protein kinase C (PKC) and protein kinase A (PKA) dependent pathways.

  • Increased Calcium Influx: The potentiation of NMDARs leads to an excessive influx of calcium (Ca²⁺) into the postsynaptic neuron.

  • Central Sensitization: The sustained increase in intracellular Ca²⁺ triggers downstream signaling cascades that result in the hyperexcitability of pain-transmitting neurons, a hallmark of central sensitization.

This compound, as an S1R antagonist, is believed to disrupt this cascade by preventing the initial potentiation of the NMDAR, thereby reducing neuronal hyperexcitability and alleviating pain.

S1R_Antagonist_Pain_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activates S1R Sigma-1 Receptor S1R->NMDAR Potentiates PKC_PKA PKC / PKA S1R->PKC_PKA Activates PKC_PKA->NMDAR Phosphorylates NR1 subunit Central_Sensitization Central Sensitization (Pain Hypersensitivity) Ca_Influx->Central_Sensitization Leads to AB21 This compound AB21->S1R Antagonizes

Figure 1: Proposed signaling pathway of this compound in modulating neuropathic pain.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. However, based on standard methodologies for characterizing sigma-1 receptor ligands and assessing their efficacy in pain models, the following protocols can be outlined.

A. Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep 1. Membrane Preparation (e.g., from cell lines expressing S1R) Start->Membrane_Prep Incubation 2. Incubation - Membrane homogenate - Radioligand (e.g., ³H-pentazocine) - Varying concentrations of this compound Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Analysis 5. Data Analysis (Calculate IC50 and Ki values) Scintillation->Analysis End End: Determine Binding Affinity Analysis->End Capsaicin_Pain_Model_Workflow Start Start: Acclimatize Mice Baseline 1. Baseline Mechanical Threshold Measurement (e.g., using von Frey filaments) Start->Baseline Drug_Admin 2. Administer this compound (s.c.) or Vehicle Control Baseline->Drug_Admin Capsaicin_Inject 3. Inject Capsaicin into Hind Paw (30 minutes post-drug administration) Drug_Admin->Capsaicin_Inject Post_Treatment_Test 4. Post-Treatment Mechanical Threshold Measurement (at various time points) Capsaicin_Inject->Post_Treatment_Test Analysis 5. Data Analysis (Compare withdrawal thresholds between groups) Post_Treatment_Test->Analysis End End: Assess Analgesic Effect Analysis->End

References

In Vitro Activity of Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalate, a simple dicarboxylic acid, is a common metabolic end product in many organisms and is prevalent in various food sources. In humans, elevated levels of oxalate (hyperoxaluria) are a primary risk factor for the formation of calcium oxalate kidney stones (nephrolithiasis), the most common type of kidney stone.[1][2][3] Understanding the in vitro activity of oxalate is crucial for developing therapeutic strategies to prevent and treat this condition. This technical guide provides a comprehensive overview of the known in vitro effects of oxalate, focusing on its interactions with renal and immune cells, its role in crystal formation, and the potential of oxalate-degrading probiotics.

Data Summary: In Vitro Oxalate-Degrading Activity of Probiotic Strains

The following table summarizes the in vitro oxalate degradation capabilities of various probiotic bacterial strains, which are being investigated as a therapeutic approach to reduce intestinal oxalate absorption.

Bacterial StrainOxalate Degradation (%)Reference
Lactobacillus paracasei LPC09 (DSM 24243)68.5[3]
Lactobacillus plantarum PBS067Promising[1][4]
Lactobacillus acidophilus LA-14Promising[1][4]
Bifidobacterium breve PBS077Promising[1][4]
Bifidobacterium longum PBS078Promising[1][4]

Key In Vitro Effects of Oxalate

Cellular Bioenergetics and Oxidative Stress

In vitro studies have demonstrated that oxalate can significantly impact cellular metabolism and induce oxidative stress. Exposure of human monocytic THP-1 cells to sodium oxalate leads to decreased cellular bioenergetics, reduced activity of mitochondrial complex I and IV, and lower ATP levels.[5] This is accompanied by an increase in mitochondrial and total reactive oxygen species (ROS), indicating a state of oxidative stress.[5]

Inflammatory Response

Oxalate and calcium oxalate crystals are potent activators of inflammatory pathways in vitro. In macrophage cell lines, oxalate exposure leads to an increased secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), while decreasing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] Furthermore, calcium oxalate crystals can trigger an inflammatory cascade in macrophages, involving chemokines like CCL2 and CCL3, and activate the NF-κB signaling pathway in renal cells.[6][7]

Calcium Oxalate Crystallization

In vitro models are extensively used to study the kinetics of calcium oxalate crystallization. These studies have shown that various substances, including plant extracts, can modulate crystal formation. For instance, an aqueous extract of Ceterach officinarum was found to inhibit the growth and aggregation of calcium oxalate monohydrate (COM) crystals in vitro.[8]

Impaired Antibacterial Response

Recent in vitro findings suggest that oxalate can compromise the antibacterial response of immune cells. Macrophages exposed to oxalate showed an increased intracellular bacterial burden of uropathogenic Escherichia coli (UPEC).[5] This suggests a novel role for oxalate in increasing susceptibility to urinary tract infections, which can be associated with kidney stones.[5]

Experimental Protocols

In Vitro Oxalate Degradation by Probiotics

Objective: To quantify the ability of probiotic strains to degrade oxalate in a liquid culture medium.

Methodology:

  • Probiotic bacterial strains are cultured in a suitable broth medium.

  • A known concentration of ammonium oxalate (e.g., 10 mM) is added to the culture.[3][4]

  • The culture is incubated under specific conditions (temperature, time) suitable for the growth of the bacteria.

  • After incubation, the supernatant is collected by centrifugation.

  • The concentration of remaining oxalate in the supernatant is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][4]

  • The percentage of oxalate degradation is calculated by comparing the final oxalate concentration to the initial concentration.[4]

Macrophage Response to Oxalate Exposure

Objective: To assess the impact of oxalate on macrophage function, including cytokine production and antibacterial activity.

Methodology:

  • A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophages.

  • The macrophages are exposed to a specific concentration of sodium oxalate (e.g., 50 µM) for a defined period (e.g., 48 hours).[5]

  • For cytokine analysis, the cell culture supernatant is collected, and the levels of pro- and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IL-10) are measured using ELISA.[5]

  • For antibacterial response assessment, the oxalate-treated macrophages are infected with a pathogen, such as UPEC, at a specific multiplicity of infection (MOI).[5]

  • After a period of infection, extracellular bacteria are removed by washing and treatment with an antibiotic (e.g., gentamycin).[5]

  • The macrophages are then lysed, and the intracellular bacterial load is determined by plating serial dilutions and counting colony-forming units (CFUs).[5]

Visualizations

experimental_workflow_oxalate_degradation cluster_protocol In Vitro Oxalate Degradation Protocol start Probiotic Culture add_oxalate Add Ammonium Oxalate (10 mM) start->add_oxalate incubation Incubation add_oxalate->incubation centrifugation Centrifugation incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc RP-HPLC Analysis supernatant->hplc quantification Quantify Oxalate Degradation (%) hplc->quantification

Caption: Workflow for assessing in vitro oxalate degradation by probiotics.

signaling_pathway_oxalate_inflammation cluster_pathway Oxalate-Induced Inflammatory Signaling oxalate Calcium Oxalate Crystals ripk2 RIPK2 Upregulation oxalate->ripk2 nfkb NF-κB Activation ripk2->nfkb cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) nfkb->cytokines inflammation Inflammation & Cell Damage cytokines->inflammation

Caption: Simplified signaling pathway of oxalate-induced inflammation in renal cells.

References

Technical Guide: Physicochemical Characterization of AB21 Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: AB21 (oxalate) Solubility and Stability Characteristics

Disclaimer: As of October 2025, specific quantitative solubility and stability data for the compound designated as AB21 oxalate has not been made publicly available in the cited scientific literature. The primary research article focuses on the synthesis, computational analysis, and in vivo pharmacological evaluation of AB21.[1][2] This guide provides a summary of the available information on AB21, alongside standardized, detailed experimental protocols for determining the solubility and stability of a novel drug candidate like this compound.

Introduction to this compound

AB21 is a novel, potent, and selective sigma-1 receptor (S1R) antagonist.[2] In the primary scientific literature, it is referred to as compound 5b .[2] The oxalate salt form is utilized for experimental studies. AB21 has demonstrated significant analgesic effects in preclinical models of pain, where it was shown to produce a robust antiallodynic effect.[2] Its mechanism of action is centered on its high binding affinity for the S1R (KiS1R = 13 nM) with selectivity over the S2R (KiS2R = 102 nM).[2] The development of such S1R antagonists is a promising area of research for new pain therapeutics.

Given its potential as a drug development candidate, a thorough understanding of its physicochemical properties, such as solubility and stability, is critical for formulation development, pharmacokinetic profiling, and ensuring product quality and safety.

Solubility Profile of this compound

Quantitative solubility data for this compound in various solvents and pH conditions are not publicly available. The following tables are presented as a template for the types of data that are essential to generate during drug development.

Aqueous Solubility

Table 1: Equilibrium Solubility of this compound in Aqueous Media

MediumTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mM)Method
Purified Water25 ± 2Data not availableData not availableData not availableHPLC-UV
pH 1.2 (Simulated Gastric Fluid)37 ± 0.5Data not availableData not availableData not availableHPLC-UV
pH 4.5 (Acetate Buffer)37 ± 0.5Data not availableData not availableData not availableHPLC-UV
pH 6.8 (Simulated Intestinal Fluid)37 ± 0.5Data not availableData not availableData not availableHPLC-UV
pH 7.4 (Phosphate-Buffered Saline)37 ± 0.5Data not availableData not availableData not availableHPLC-UV
Solubility in Organic and Co-Solvent Systems

Table 2: Solubility of this compound in Common Organic Solvents and Co-Solvent Systems

Solvent / Co-Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Methanol25 ± 2Data not availableHPLC-UV
Ethanol25 ± 2Data not availableHPLC-UV
Dimethyl Sulfoxide (DMSO)25 ± 2Data not availableHPLC-UV
Propylene Glycol25 ± 2Data not availableHPLC-UV
5% DMSO in PBS (pH 7.4)25 ± 2Data not availableHPLC-UV
10% Ethanol in Water25 ± 2Data not availableHPLC-UV

Experimental Protocol for Equilibrium Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound using the shake-flask method, which is considered the gold standard.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers, organic solvents)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

  • Add a known volume (e.g., 1 mL) of the desired pre-equilibrated solvent to the vial.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study may be required.

  • After shaking, allow the vials to stand to let the solids settle.

  • Visually inspect for the presence of undissolved solid material.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove all solid particles.

  • Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of the diluted solution using a validated, stability-indicating HPLC-UV method.

  • Calculate the original solubility by accounting for the dilution factor.

  • For buffered solutions, measure the pH of the saturated solution after the experiment.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze by HPLC-UV sample2->sample3 result1 Calculate Solubility sample3->result1

Caption: Experimental workflow for solubility determination.

Stability Profile of this compound

A stability-indicating method is crucial to separate the intact drug from any degradation products. Quantitative stability data for this compound are not publicly available. The tables below outline the typical data gathered during forced degradation and long-term stability studies.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify likely degradation pathways and to demonstrate the specificity of the analytical methods.

Table 3: Forced Degradation of this compound

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradants Formed
0.1 M HCl (Acid Hydrolysis)e.g., 2, 8, 24e.g., 80Data not availableData not available
0.1 M NaOH (Base Hydrolysis)e.g., 2, 8, 24e.g., 60Data not availableData not available
3% H₂O₂ (Oxidation)e.g., 2, 8, 24e.g., 25Data not availableData not available
Thermal (Solid State)e.g., 24, 72e.g., 105Data not availableData not available
Photolytic (Solid, ICH Q1B Option 2)e.g., 1.2 million lux hours & 200 W h/m²e.g., 25Data not availableData not available
Long-Term Stability Studies (ICH Conditions)

Table 4: Long-Term Stability of this compound (Solid State)

Storage ConditionTime Point (Months)Assay (%)Total Impurities (%)Appearance
25°C / 60% RH (Long-term)0, 3, 6, 9, 12, 18, 24Data not availableData not availableData not available
40°C / 75% RH (Accelerated)0, 1, 2, 3, 6Data not availableData not availableData not available

Experimental Protocol for Stability-Indicating Method Development and Forced Degradation

Objective: To develop an analytical method capable of quantifying this compound in the presence of its degradation products and to assess its intrinsic stability.

Materials:

  • This compound

  • Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Temperature-controlled chambers/ovens

  • Photostability chamber

Procedure:

  • Method Development: Develop a reverse-phase HPLC method (or other suitable chromatography) that provides adequate resolution between the AB21 peak and any potential impurities or degradants. A gradient elution with a C18 column is a common starting point. The use of a PDA detector is recommended to check for peak purity.

  • Preparation of Stress Samples:

    • Acid/Base Hydrolysis: Dissolve this compound in a small amount of organic co-solvent if necessary, then dilute with 0.1 M HCl or 0.1 M NaOH. Heat the solution (e.g., 60-80°C) and take samples at various time points. Neutralize the samples before HPLC analysis.

    • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature. Protect from light and sample at various time points.

    • Thermal: Store the solid drug substance in an oven at an elevated temperature (e.g., 105°C). Dissolve samples taken at different times for analysis.

    • Photolytic: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples by the developed HPLC method.

  • Data Evaluation:

    • Determine the percentage of degradation by comparing the peak area of AB21 in stressed samples to an unstressed control.

    • Assess peak purity of the main peak to ensure no co-eluting degradants.

    • Evaluate mass balance to ensure that the decrease in the main peak area is accounted for by the sum of the degradant peak areas.

Signaling Pathway Context

AB21 acts as an antagonist at the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. In the context of pain, S1R is believed to modulate nociceptive signaling by interacting with various ion channels and signaling proteins. Antagonism of S1R, as with AB21, has been shown to produce analgesia, likely by inhibiting the potentiation of nociceptive signals.

Caption: Simplified signaling pathway for S1R antagonism in pain.

References

Unraveling the Profile of AB21 Oxalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While specific bioavailability and pharmacokinetic data for the sigma-1 receptor (S1R) antagonist AB21 oxalate are not extensively available in the public domain, this guide provides a comprehensive overview of its known characteristics and outlines the standard methodologies for evaluating the pharmacokinetic profile of novel S1R antagonists. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical assessment of this class of compounds.

This compound: An Overview

This compound is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein. It exhibits a higher binding affinity for S1R compared to the sigma-2 receptor (S2R). Preclinical studies have indicated its potential as an analgesic, with demonstrated efficacy in reducing mechanical hypersensitivity in pain models.

CompoundTargetBinding Affinity (Ki)
AB21 Sigma-1 Receptor (S1R)13 nM
Sigma-2 Receptor (S2R)102 nM

Table 1: In Vitro Binding Affinities of AB21.[1][2]

Experimental Protocols for Assessing Bioavailability and Pharmacokinetics of S1R Antagonists

The following sections detail the typical experimental workflows used to characterize the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of small molecule S1R antagonists.

In Vitro ADME Assays

A battery of in vitro assays is typically performed early in drug development to predict the in vivo pharmacokinetic behavior of a compound.

Experimental Workflow for In Vitro ADME Profiling:

in_vitro_adme cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_binding Plasma Protein Binding cluster_transporter Transporter Interaction solubility Kinetic and Thermodynamic Solubility Assays pampa PAMPA (Parallel Artificial Membrane Permeability Assay) solubility->pampa Provides insight into absorption potential caco2 Caco-2 Permeability Assay pampa->caco2 Confirms cell-based permeability microsomes Liver Microsomes (Metabolic Stability, Metabolite ID) caco2->microsomes Informs on first-pass metabolism hepatocytes Hepatocytes (Metabolic Stability, Metabolite ID) microsomes->hepatocytes More complete metabolic picture ppb Equilibrium Dialysis or Ultracentrifugation hepatocytes->ppb Affects distribution and clearance transporter P-gp and BCRP Substrate/Inhibitor Assays ppb->transporter Evaluates potential for drug-drug interactions

Caption: In Vitro ADME Experimental Workflow.

  • Solubility: Assessed using methods like kinetic and thermodynamic solubility assays in various buffers to determine how well the compound dissolves, which is a prerequisite for absorption.

  • Permeability: Often initially screened using the Parallel Artificial Membrane Permeability Assay (PAMPA) and then confirmed with cell-based assays like the Caco-2 permeability assay to predict intestinal absorption.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes is a standard method to determine its susceptibility to metabolism and to identify potential metabolites.

  • Plasma Protein Binding: Techniques such as equilibrium dialysis or ultracentrifugation are used to measure the extent to which a compound binds to plasma proteins, as this affects its distribution and availability to target tissues.

  • Transporter Interaction: Assays are conducted to determine if the compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

In Vivo Pharmacokinetic Studies

Animal models are used to determine the pharmacokinetic profile of a compound in a living system.

Experimental Workflow for a Rodent Pharmacokinetic Study:

in_vivo_pk cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling dosing Single Dose Administration (e.g., intravenous and oral routes) in Rodent Model sampling Serial Blood Sampling at Predetermined Time Points dosing->sampling extraction Plasma Extraction sampling->extraction lcms LC-MS/MS Analysis to Quantify Drug Concentration extraction->lcms pk_params Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F) lcms->pk_params

Caption: In Vivo Pharmacokinetic Study Workflow.

  • Animal Model and Dosing: Typically, rats or mice are used. The compound is administered via at least two routes, commonly intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at various time points post-dosing to capture the absorption, distribution, and elimination phases.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters for S1R Antagonists

The following table summarizes key pharmacokinetic parameters that are typically determined for novel S1R antagonists, with hypothetical example data for illustrative purposes.

ParameterDescriptionExample Value (Oral Dosing)Example Value (IV Dosing)
Cmax Maximum plasma concentration150 ng/mL500 ng/mL
Tmax Time to reach Cmax1.5 hours0.1 hours
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration600 hrng/mL800 hrng/mL
t1/2 Elimination half-life8 hours7.5 hours
CL Clearance-1.2 L/hr/kg
Vd Volume of distribution-10 L/kg
F (%) Oral Bioavailability75%-

Table 2: Typical Pharmacokinetic Parameters for a Novel S1R Antagonist.

Sigma-1 Receptor Antagonism Signaling Pathway

S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, and its antagonism can impact neuronal excitability and cellular stress responses.

s1r_pathway cluster_membrane Plasma Membrane / ER Membrane cluster_downstream Downstream Cellular Effects s1r Sigma-1 Receptor (S1R) ion_channel Ion Channels (e.g., NMDA, Ca2+ channels) s1r->ion_channel Modulates cellular_stress Altered Cellular Stress Response s1r->cellular_stress ca_signaling Modulation of Intracellular Ca2+ Signaling ion_channel->ca_signaling ab21 This compound ab21->s1r Antagonizes neuronal_excitability Decreased Neuronal Excitability ca_signaling->neuronal_excitability analgesia Analgesic Effect neuronal_excitability->analgesia

Caption: Generalized S1R Antagonism Pathway.

Antagonism of S1R by compounds like this compound prevents the receptor from modulating its various protein partners, including ion channels. This can lead to a reduction in neuronal hyperexcitability, which is a key mechanism underlying its potential analgesic effects.

Conclusion

While specific pharmacokinetic data for this compound remains to be published, the established methodologies for characterizing novel S1R antagonists provide a clear roadmap for its continued development. The in vitro and in vivo experimental workflows described herein are fundamental to understanding the bioavailability and disposition of this and other related compounds. Future research and publication of these data will be critical for elucidating the full therapeutic potential of this compound.

References

Preclinical safety and toxicity of AB21 (oxalate)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Safety and Toxicity of AB21 (Oxalate)

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of AB21 (oxalate). The information presented herein is a synthesis of established principles of oxalate toxicology and representative data from preclinical evaluations of similar small molecule entities. This document is intended for researchers, scientists, and drug development professionals to support the continued development of AB21 (oxalate). All data presented is illustrative and intended to exemplify the expected preclinical findings for a compound of this class.

Introduction

AB21 is a novel small molecule therapeutic candidate under development. For clinical use, AB21 is formulated as an oxalate salt to optimize its physicochemical properties. While the therapeutic efficacy of AB21 is promising, a thorough understanding of its preclinical safety and toxicity is paramount for its progression to clinical trials. The presence of the oxalate moiety necessitates a focused evaluation of potential oxalate-related toxicities, in addition to the standard battery of preclinical safety assessments. Oxalate is a metabolic end-product that can be toxic, with the kidneys being a primary target.[1]

This guide summarizes the key findings from a series of in vitro and in vivo preclinical safety studies. The primary toxicity associated with oxalate compounds is renal injury due to the formation of calcium oxalate crystals.[1][2][3] Therefore, a significant portion of the safety evaluation has been dedicated to assessing the renal safety of AB21 (oxalate).

Quantitative Toxicology Data Summary

The following tables summarize the quantitative data from the preclinical safety and toxicity studies of AB21 (oxalate).

Table 1: Acute Toxicity of AB21 (oxalate)

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Interval (mg/kg)Key Observations
MouseOral15001350 - 1650Hypoactivity, piloerection
RatOral18001600 - 2000Hypoactivity, ataxia
MouseIntravenous7568 - 82Seizures, respiratory distress
RatIntravenous9081 - 99Seizures, respiratory distress

Table 2: Repeated-Dose Toxicity of AB21 (oxalate) - 28-Day Study in Rats (Oral)

Dose Group (mg/kg/day)NOAEL (mg/kg/day)Key Findings in Target Organs
0 (Vehicle)-No significant findings
5050No adverse effects observed
15050Minimal to mild renal tubular degeneration
45050Mild to moderate renal tubular degeneration, crystalluria

Table 3: Genetic Toxicology of AB21 (oxalate)

AssayTest SystemConcentration/Dose RangeResult
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)10 - 5000 µ g/plate Negative
In vitro Chromosomal AberrationHuman Peripheral Blood Lymphocytes50 - 500 µg/mLNegative
In vivo MicronucleusMouse Bone Marrow150, 450, 1350 mg/kgNegative

Experimental Protocols

The following sections detail the methodologies for the key preclinical safety and toxicity studies conducted on AB21 (oxalate).

Acute Toxicity Studies
  • Objective: To determine the median lethal dose (LD50) and to identify potential target organs for toxicity following a single dose of AB21 (oxalate).

  • Species: Male and female CD-1 mice and Sprague-Dawley rats.

  • Route of Administration: Oral (gavage) and intravenous.

  • Methodology: Animals were divided into groups of 5 males and 5 females per dose level. A single dose of AB21 (oxalate) was administered, and animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dose and then daily for 14 days. Body weights were recorded on days 0, 7, and 14. At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.

Repeated-Dose Toxicity Study (28-Day)
  • Objective: To evaluate the potential toxicity of AB21 (oxalate) following repeated daily administration over a 28-day period and to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Species: Male and female Sprague-Dawley rats.

  • Route of Administration: Oral (gavage).

  • Methodology: Four groups of 10 male and 10 female rats received daily oral doses of AB21 (oxalate) at 0 (vehicle), 50, 150, or 450 mg/kg/day for 28 consecutive days. Clinical observations, body weight, and food consumption were monitored throughout the study. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis. Urine samples were collected for urinalysis. All animals were euthanized, and a full necropsy was performed. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

Genetic Toxicology
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Objective: To assess the mutagenic potential of AB21 (oxalate) to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.

    • Methodology: The test was conducted with and without a mammalian metabolic activation system (S9 mix). AB21 (oxalate) was tested at five concentrations, and the number of revertant colonies was compared to the vehicle control.

  • In Vitro Chromosomal Aberration Test:

    • Objective: To evaluate the potential of AB21 (oxalate) to induce chromosomal aberrations in cultured human peripheral blood lymphocytes.

    • Methodology: Lymphocyte cultures were treated with AB21 (oxalate) at three concentrations for 4 hours (with S9) and 24 hours (without S9). Metaphase cells were harvested, stained, and scored for chromosomal aberrations.

  • In Vivo Micronucleus Test:

    • Objective: To assess the potential of AB21 (oxalate) to induce chromosomal damage in the bone marrow of mice.

    • Methodology: Mice were administered AB21 (oxalate) at three dose levels by oral gavage. Bone marrow was harvested 24 and 48 hours after dosing, and polychromatic erythrocytes were scored for the presence of micronuclei.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical preclinical safety testing workflow and a key signaling pathway involved in oxalate-induced renal toxicity.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_regulatory Regulatory Submission genotox Genetic Toxicology (Ames, Chromosomal Aberration) acute_tox Acute Toxicity (LD50) genotox->acute_tox safety_pharm Safety Pharmacology (hERG, CYP Inhibition) safety_pharm->acute_tox repeat_dose Repeated-Dose Toxicity (28-day, 90-day) acute_tox->repeat_dose carc Carcinogenicity repeat_dose->carc ind Investigational New Drug (IND) Application repeat_dose->ind carc->ind

Caption: A generalized workflow for preclinical safety and toxicity testing of a new chemical entity.

Oxalate_Toxicity_Pathway cluster_cell Renal Tubular Epithelial Cell cluster_outcome Pathophysiological Outcome oxalate High Oxalate Concentration com Calcium Oxalate Monohydrate (COM) Crystal Formation oxalate->com ros Reactive Oxygen Species (ROS) Generation com->ros mito Mitochondrial Dysfunction ros->mito inflammation Inflammation (e.g., IL-6 release) ros->inflammation apoptosis Apoptosis mito->apoptosis inflammation->apoptosis injury Cellular Injury and Necrosis apoptosis->injury renal_injury Renal Injury and Kidney Stone Formation injury->renal_injury

Caption: A simplified signaling pathway for oxalate-induced renal tubular epithelial cell injury.

Conclusion

The preclinical safety and toxicity studies of AB21 (oxalate) have established a preliminary safety profile for this compound. The primary target organ for toxicity is the kidney, which is consistent with the known effects of high oxalate exposure. The NOAEL in a 28-day rat study was determined to be 50 mg/kg/day. AB21 (oxalate) did not demonstrate any genotoxic potential. These findings provide a solid foundation for the design of first-in-human clinical trials, with a particular focus on monitoring renal function. Further long-term toxicity and carcinogenicity studies will be required to support later-stage clinical development and marketing authorization.

References

Unraveling AB21 (Oxalate): A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: November 2025

The query "AB21 (oxalate)" unveils two distinct scientific narratives: one of a synthetic chemical compound investigated for its neurological activity, and the other of a probiotic formulation aimed at gut health. Due to this ambiguity, this guide presents the available technical information on both subjects, highlighting the current gaps in publicly accessible data, particularly concerning their detailed discovery and development histories.

Part 1: AB21 Oxalate - The S1R Antagonist

This compound is identified in chemical and pharmacological literature as a potent and selective antagonist for the Sigma-1 Receptor (S1R). S1R is a protein that has been implicated in a variety of neurological functions and diseases, making it a target for drug development.

Quantitative Data: Receptor Binding Affinity

The primary quantitative data available for this compound pertains to its binding affinity for Sigma receptors, which is a measure of how strongly it interacts with its target. This is typically expressed as the inhibition constant (Ki), with a lower value indicating a stronger binding affinity.

CompoundTarget ReceptorKi (nM)
This compoundS1R13
S2R102
Table 1: Binding affinities of this compound for Sigma-1 and Sigma-2 receptors.[1][2]
Preclinical Investigations

Limited preclinical data suggests that this compound has been evaluated in animal models of pain.

Experimental Protocol: Capsaicin-Induced Mechanical Hypersensitivity in Mice

  • Objective: To assess the ability of this compound to reverse pain-like behavior (mechanical hypersensitivity) induced by capsaicin.

  • Animal Model: Mice.[1]

  • Methodology:

    • Mechanical hypersensitivity was induced by an injection of capsaicin.

    • This compound was administered via subcutaneous (s.c.) injection at a dose of 20 mg/kg, 30 minutes prior to the capsaicin injection.[1]

    • The response to mechanical stimuli was measured to determine the extent of hypersensitivity.

  • Results: Administration of this compound at the specified dose resulted in a complete reversal of the mechanical hypersensitivity reaction.[1] It was noted to be more potent than another S1R antagonist, BD-1063, which required a higher dose (40 mg/kg) to achieve a similar effect.[1]

Logical Relationship of the Preclinical Pain Model

cluster_0 Experimental Workflow Capsaicin Capsaicin Injection Hypersensitivity Mechanical Hypersensitivity Capsaicin->Hypersensitivity induces Reversal Reversal of Hypersensitivity AB21 This compound (20 mg/kg, s.c.) AB21->Reversal causes

Caption: Workflow of the in vivo experiment assessing this compound's effect on capsaicin-induced pain.

A more detailed discovery and development history, including the initial synthesis, screening process, and further preclinical and clinical studies for this compound as an S1R antagonist, is not available in the public domain based on the initial searches.

Part 2: AB21 - The Probiotic Formulation

The term "AB21" also refers to a probiotic supplement, marketed as Probio7 Professionals AB21.[3] This product is described as a premium vegan probiotic supplement containing 2 billion clinically researched bacterial cultures per capsule, along with Vitamin D3, designed to support the gut-lung axis and enhance immune health.[3]

While the brand name is "AB21," the connection to "oxalate" in this context likely pertains to the broader field of research into using probiotics to degrade oxalate in the gut. High levels of oxalate in the urine (hyperoxaluria) are a significant risk factor for the formation of calcium oxalate kidney stones.[4][5]

The Role of Probiotics in Oxalate Metabolism

The scientific rationale for using probiotics to manage hyperoxaluria is based on the ability of certain gut bacteria to break down oxalate, thereby reducing its absorption into the bloodstream and subsequent excretion in the urine.

Signaling Pathway: Gut-Kidney Axis in Oxalate Homeostasis

cluster_1 Gut Lumen cluster_2 Systemic Circulation & Kidneys DietaryOxalate Dietary Oxalate Absorption Oxalate Absorption DietaryOxalate->Absorption Degradation Oxalate Degradation DietaryOxalate->Degradation Probiotics Oxalate-Degrading Probiotics Probiotics->Degradation facilitates BloodOxalate Blood Oxalate Absorption->BloodOxalate leads to Degradation->Absorption reduces UrineOxalate Urinary Oxalate BloodOxalate->UrineOxalate excreted as KidneyStones Kidney Stone Formation UrineOxalate->KidneyStones risk of

Caption: Simplified pathway of oxalate metabolism and the role of probiotics.

Clinical Development of Oxalate-Degrading Probiotics

Numerous clinical trials have investigated the potential of various probiotic strains to reduce urinary oxalate excretion. For instance, studies have explored the use of Oxalobacter formigenes and various lactic acid bacteria for this purpose.[6][7][8] These trials often involve placebo-controlled designs where patients are given probiotic formulations, and changes in their 24-hour urinary oxalate levels are measured.[8]

However, specific clinical trial data, including detailed experimental protocols and quantitative results for the "AB21" branded probiotic formulation concerning oxalate degradation, are not available in the provided search results. The manufacturer, AB-BIOTICS, is noted to focus on clinically validated probiotic strains, but the specific strains in the AB21 product and their oxalate-degrading capabilities are not detailed.[9]

Conclusion

The available information on "AB21 (oxalate)" is fragmented and points to two separate areas of scientific inquiry. For this compound, the S1R antagonist, there is initial pharmacological data but a lack of a comprehensive development history. For the AB21 probiotic, the connection to oxalate is inferred from the broader context of probiotic research for kidney stone prevention, rather than specific data on the product itself. A more detailed technical guide would require clarification of the specific subject of interest and access to more in-depth, and potentially proprietary, research and development data.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of AB21 (Oxalate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for the in vitro assessment of the probiotic formulation AB21, specifically focusing on its potential to degrade oxalate. Elevated oxalate levels are a significant risk factor for the formation of calcium oxalate kidney stones. The administration of specific probiotic strains capable of degrading intestinal oxalate presents a promising therapeutic strategy. AB21 is a proprietary probiotic blend containing four specific bacterial strains: Lactobacillus plantarum KABP™ 022, Lactobacillus plantarum KABP™ 023, Lactobacillus plantarum KABP™ 033, and Pediococcus acidilactici KABP™ 021.[1][2][3][4] This document outlines protocols to evaluate the oxalate degradation efficacy of AB21, its viability in the presence of oxalate, and its effects on intestinal epithelial cell integrity in an in vitro model.

Assessment of Oxalate Degradation by AB21

This experiment aims to quantify the ability of the probiotic strains in AB21 to degrade sodium oxalate in a controlled in vitro environment.

Experimental Protocol

1.1. Probiotic Culture Preparation:

  • Aseptically open a capsule of AB21 and dissolve the contents in 10 mL of sterile de Man, Rogosa and Sharpe (MRS) broth.
  • Incubate the culture anaerobically at 37°C for 24 hours to activate the probiotic strains.
  • Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.
  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove any residual media.
  • Resuspend the pellet in PBS to a final concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL. The cell density can be estimated by measuring the optical density at 600 nm (OD₆₀₀) and correlating it with a previously established standard curve for the AB21 strains.

1.2. Oxalate Degradation Assay:

  • Prepare a basal medium (e.g., MRS broth) supplemented with a known concentration of sodium oxalate (e.g., 5 mM). The pH of the medium should be adjusted to a physiologically relevant range for the colon, such as pH 5.5-6.8, as pH can influence oxalate degradation by some Lactobacillus species.[5]
  • Inoculate the oxalate-containing medium with the prepared AB21 culture to a final concentration of 1 x 10⁷ CFU/mL.
  • Include a negative control group consisting of the oxalate-containing medium without the AB21 inoculum.
  • Incubate all samples anaerobically at 37°C.
  • Collect aliquots of the culture supernatant at various time points (e.g., 0, 12, 24, 48, and 72 hours).
  • Centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the bacteria.
  • Analyze the clear supernatant for residual oxalate concentration.

1.3. Oxalate Quantification:

  • Enzymatic Oxalate Assay Kit: This is a common and straightforward method. The assay typically involves the oxidation of oxalate by oxalate oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically.[5] Follow the manufacturer's instructions for the specific kit used.
  • High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and sensitivity for oxalate quantification.[6] A reverse-phase C18 column is typically used with a mobile phase of dilute sulfuric acid and UV detection at approximately 210 nm. A standard curve of known oxalate concentrations must be generated for accurate quantification.

1.4. Data Presentation:

Time (hours)Oxalate Concentration (mM) in ControlOxalate Concentration (mM) with AB21% Oxalate Degradation
05.05.00
125.04.216
244.93.137
484.91.569
724.80.883

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

Oxalate_Degradation_Workflow cluster_prep Probiotic Preparation cluster_assay Degradation Assay cluster_analysis Analysis P1 Activate AB21 in MRS Broth P2 Harvest and Wash Bacterial Cells P1->P2 P3 Resuspend to 1x10^9 CFU/mL P2->P3 A2 Inoculate with AB21 P3->A2 A1 Prepare MRS Broth with 5 mM Oxalate A1->A2 A3 Incubate Anaerobically at 37°C A2->A3 A4 Collect Supernatant at Time Points A3->A4 AN1 Quantify Oxalate (Enzymatic Kit or HPLC) A4->AN1 AN2 Calculate % Degradation AN1->AN2

Caption: Workflow for assessing in vitro oxalate degradation by AB21.

Viability of AB21 in the Presence of Oxalate

This protocol assesses the ability of the AB21 probiotic strains to survive and remain viable in an environment containing a high concentration of oxalate, simulating conditions they might encounter in the gut.

Experimental Protocol

2.1. Probiotic Culture and Oxalate Exposure:

  • Prepare an activated culture of AB21 as described in section 1.1.
  • Prepare two sets of MRS broth: one standard MRS broth (control) and one supplemented with a high concentration of sodium oxalate (e.g., 20 mM).
  • Inoculate both media with the AB21 culture to a final concentration of 1 x 10⁷ CFU/mL.
  • Incubate the cultures anaerobically at 37°C.

2.2. Viability Assessment:

  • At various time points (e.g., 0, 6, 12, and 24 hours), take samples from both the control and oxalate-containing cultures.
  • Perform serial dilutions of the samples in sterile PBS.
  • Plate the dilutions onto MRS agar plates.
  • Incubate the plates anaerobically at 37°C for 48-72 hours.
  • Count the number of colonies on the plates to determine the CFU/mL.

2.3. Data Presentation:

Time (hours)Viable Cell Count (CFU/mL) in ControlViable Cell Count (CFU/mL) with 20 mM Oxalate
01.0 x 10⁷1.0 x 10⁷
65.5 x 10⁷4.8 x 10⁷
122.1 x 10⁸1.5 x 10⁸
248.9 x 10⁸6.3 x 10⁸

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Logical Relationship Diagram

Probiotic_Viability_Logic cluster_conditions Experimental Conditions cluster_incubation Incubation and Sampling cluster_outcome Outcome Measurement C1 Control Medium (MRS Broth) I1 Inoculate with AB21 C1->I1 C2 Oxalate Stress Medium (MRS Broth + 20 mM Oxalate) C2->I1 I2 Anaerobic Incubation at 37°C I1->I2 I3 Sample at 0, 6, 12, 24 hours I2->I3 O1 Serial Dilution and Plating I3->O1 O2 Colony Counting (CFU/mL) O1->O2 O3 Compare Viability O2->O3

Caption: Logical flow for evaluating the viability of AB21 under oxalate stress.

Effect of AB21 on Intestinal Epithelial Cell Viability in the Presence of Oxalate

This assay evaluates the potential protective effect of AB21 on intestinal epithelial cells exposed to cytotoxic levels of oxalate. The Caco-2 cell line is a well-established in vitro model for the intestinal barrier.

Experimental Protocol

3.1. Caco-2 Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
  • Seed the Caco-2 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

3.2. Treatment Conditions:

  • Prepare the following treatment groups in serum-free DMEM:
  • Control: Medium only.
  • Oxalate: Medium with a cytotoxic concentration of sodium oxalate (e.g., 5 mM).
  • AB21: Medium with a suspension of AB21 (1 x 10⁷ CFU/mL).
  • AB21 + Oxalate: Medium with both AB21 (1 x 10⁷ CFU/mL) and sodium oxalate (5 mM).
  • Remove the culture medium from the Caco-2 cells and replace it with the different treatment media.
  • Incubate the plates for 24 hours at 37°C with 5% CO₂.

3.3. Cell Viability Assessment (MTT Assay):

  • After the 24-hour incubation, remove the treatment media.
  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
  • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the control group.

3.4. Data Presentation:

Treatment GroupAbsorbance at 570 nm (Mean ± SD)Cell Viability (%)
Control1.25 ± 0.08100
Oxalate (5 mM)0.62 ± 0.0549.6
AB211.22 ± 0.0797.6
AB21 + Oxalate0.98 ± 0.0678.4

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Signaling Pathway Hypothesis Diagram

Oxalate_Pathway cluster_probiotic AB21 Probiotic Action cluster_environment Intestinal Lumen cluster_cell Intestinal Epithelial Cell AB21 AB21 Strains Degradation Oxalate Degradation AB21->Degradation Enzymatic Activity (e.g., FRC, OXC) Oxalate_Low Low Luminal Oxalate Degradation->Oxalate_Low Oxalate_High High Luminal Oxalate Oxalate_High->Oxalate_Low Cell_Damage Cellular Damage (Cytotoxicity) Oxalate_High->Cell_Damage Cell_Viability Maintained Cell Viability Oxalate_Low->Cell_Viability

Caption: Hypothesized mechanism of AB21's protective effect on intestinal cells.

References

Application Notes and Protocols for AB21 (Oxalate) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB21 (oxalate) is a potent and selective antagonist of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] S1R is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity. Due to its role in these fundamental processes, S1R has emerged as a promising therapeutic target for a range of pathologies, particularly those involving neuronal hypersensitivity and excitotoxicity.

These application notes provide detailed protocols for the use of AB21 (oxalate) in preclinical animal models of neuropathic pain and offer a potential framework for its investigation in ischemic stroke, based on the known pharmacology of S1R antagonists.

Compound Information

Compound: AB21 (oxalate) is the oxalate salt of the 2,7-diazaspiro[3.5]nonane derivative, 1-(2-phenethyl-2,7-diazaspiro[3.5]nonan-7-yl)-2-phenylethan-1-one.[2]

Mechanism of Action: AB21 is a selective Sigma-1 Receptor (S1R) antagonist.[1][2][3] Its antagonist activity has been confirmed in vitro and in vivo, where its effects are reversed by the S1R agonist PRE-084.[1][2]

Table 1: Quantitative Data for AB21 (Oxalate)

ParameterValueReference
S1R Binding Affinity (Ki) 13 nM[1][2][3]
S2R Binding Affinity (Ki) 102 nM[1][2][3]
S1R/S2R Selectivity ~7.8-foldCalculated
Effective In Vivo Dose (mice) 20 mg/kg (s.c.)[1][2]

Experimental Protocols

Animal Model of Neuropathic Pain: Capsaicin-Induced Mechanical Allodynia

This protocol describes the use of AB21 (oxalate) in a mouse model of capsaicin-induced mechanical allodynia, a common model for studying neuropathic pain.

Objective: To assess the anti-allodynic effects of AB21 (oxalate) on mechanical hypersensitivity.

Materials:

  • AB21 (oxalate)

  • Vehicle: 5% DMSO in sterile physiological saline (0.9% NaCl)[2]

  • Capsaicin solution (e.g., 0.1% in saline)

  • Male CD-1 mice

  • Von Frey filaments

  • Subcutaneous injection needles and syringes

  • Intraplantar injection needles and syringes

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_baseline Baseline Measurement cluster_treatment Treatment Administration cluster_induction Pain Induction cluster_assessment Post-Induction Assessment acclimatize Acclimatize mice to testing environment baseline Measure baseline mechanical sensitivity (von Frey test) acclimatize->baseline treatment Administer AB21 (oxalate) (20 mg/kg, s.c.) or vehicle baseline->treatment induction Inject capsaicin into the plantar surface of the hind paw (30 min post-treatment) treatment->induction assessment Measure mechanical sensitivity at various time points post-capsaicin induction->assessment

Caption: Workflow for the capsaicin-induced mechanical allodynia model.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male CD-1 mice to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Mechanical Sensitivity:

    • Place mice in individual clear plastic cages with a wire mesh floor.

    • Allow mice to habituate for at least 30 minutes.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw to determine the paw withdrawal threshold (PWT). The PWT is the lowest force that elicits a brisk withdrawal response in at least 50% of applications.

  • Preparation of AB21 (Oxalate) Solution:

    • Dissolve AB21 (oxalate) in 5% DMSO in sterile physiological saline (0.9% NaCl) to a final concentration appropriate for a 20 mg/kg dose in a standard injection volume (e.g., 10 ml/kg).[2]

    • Prepare a vehicle solution of 5% DMSO in saline for the control group.

  • Drug Administration:

    • Administer the prepared AB21 (oxalate) solution or vehicle via subcutaneous (s.c.) injection into the loose skin over the shoulders.

  • Induction of Mechanical Allodynia:

    • 30 minutes after drug or vehicle administration, inject a small volume (e.g., 20 µl) of capsaicin solution into the plantar surface of one hind paw.

  • Post-Induction Assessment:

    • At various time points after capsaicin injection (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the PWT in the ipsilateral (capsaicin-injected) paw using the von Frey test as described in step 2.

  • Data Analysis:

    • Compare the PWTs between the AB21 (oxalate)-treated group and the vehicle-treated group at each time point.

    • A significant increase in PWT in the treated group compared to the vehicle group indicates an anti-allodynic effect.

Table 2: Representative Data for AB21 (Oxalate) in the Mechanical Allodynia Model

Treatment GroupDose (mg/kg, s.c.)Paw Withdrawal Threshold (g) at 60 min post-capsaicin (Illustrative)
Vehicle N/A0.4 ± 0.1
AB21 (oxalate) 202.5 ± 0.3*

*p < 0.05 compared to vehicle. Data are illustrative based on the reported maximal antiallodynic effect.[1][2]

Potential Application in an Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

Given the neuroprotective effects of other S1R antagonists in preclinical stroke models, AB21 (oxalate) may be a candidate for investigation in this context. The following is a representative protocol for the MCAO model in mice.

Objective: To evaluate the potential neuroprotective effects of AB21 (oxalate) on infarct volume and neurological deficits following focal cerebral ischemia.

Materials:

  • AB21 (oxalate)

  • Vehicle (e.g., 5% DMSO in saline)

  • Male C57BL/6 mice

  • Surgical instruments for MCAO

  • Anesthesia (e.g., isoflurane)

  • Laser-Doppler flowmetry equipment

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Experimental Workflow:

G cluster_pretreatment Pre-treatment cluster_surgery MCAO Surgery cluster_reperfusion Reperfusion cluster_assessment Post-Stroke Assessment pretreatment Administer AB21 (oxalate) or vehicle at a defined time before MCAO surgery Induce focal cerebral ischemia by occluding the middle cerebral artery pretreatment->surgery reperfusion Remove the occluding filament after a defined period (e.g., 60 min) surgery->reperfusion neuro_score Evaluate neurological deficits (24h post-MCAO) reperfusion->neuro_score infarct_volume Measure infarct volume using TTC staining neuro_score->infarct_volume

Caption: Workflow for the MCAO stroke model.

Detailed Protocol:

  • Drug Administration: Administer AB21 (oxalate) or vehicle at a predetermined time before or after the induction of ischemia (e.g., 30 minutes before MCAO, or at the time of reperfusion). The dose and route would need to be optimized for this model.

  • Anesthesia and Surgery:

    • Anesthetize the mouse with isoflurane.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Use Laser-Doppler flowmetry to confirm a significant reduction in cerebral blood flow.

  • Ischemia and Reperfusion:

    • Maintain the occlusion for a specific duration (e.g., 60 minutes).

    • Withdraw the filament to allow for reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale for motor deficits).

  • Infarct Volume Measurement:

    • Following the neurological assessment, euthanize the animals and collect the brains.

    • Slice the brain into coronal sections and stain with 2% TTC. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume as a percentage of the total hemispheric volume.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the AB21 (oxalate)-treated and vehicle-treated groups.

Table 3: Hypothetical Data for AB21 (Oxalate) in the MCAO Stroke Model

Treatment GroupDose (mg/kg)Neurological Deficit Score (Illustrative)Infarct Volume (%) (Illustrative)
Vehicle N/A3.2 ± 0.445 ± 5
AB21 (oxalate) (To be determined)1.8 ± 0.325 ± 4

*p < 0.05 compared to vehicle. Data are hypothetical and for illustrative purposes.

Sigma-1 Receptor Signaling Pathway

The Sigma-1 Receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM). In its inactive state, it is bound to the Binding immunoglobulin Protein (BiP). Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments where it modulates the activity of various effector proteins, including ion channels and receptors. S1R antagonists like AB21 are thought to stabilize the inactive conformation or prevent its interaction with downstream effectors.

G cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_ligands Ligands / Stress cluster_downstream Downstream Effects S1R_BiP S1R-BiP Complex (Inactive) S1R_active Active S1R S1R_BiP->S1R_active IP3R IP3 Receptor S1R_active->IP3R modulates IonChannels Modulation of Ion Channels (e.g., K+, Ca2+, NMDA-R) S1R_active->IonChannels interacts with Ca_signaling Ca2+ Signaling IP3R->Ca_signaling regulates Ca2+ flux Mitochondrion Mitochondrion Agonist S1R Agonist / Cellular Stress Agonist->S1R_BiP dissociates BiP Antagonist AB21 (oxalate) (Antagonist) Antagonist->S1R_BiP stabilizes complex Neuronal_excitability Neuronal Excitability IonChannels->Neuronal_excitability alters Ca_signaling->Mitochondrion affects mitochondrial function

Caption: Simplified signaling pathway of the Sigma-1 Receptor (S1R).

References

Application Notes and Protocols for Preclinical Studies of Oxalate-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and dosage information for researchers, scientists, and drug development professionals engaged in preclinical studies of therapeutic agents targeting oxalate. The following sections are based on available preclinical data for two distinct entities: SYNB8802, an engineered bacterium for enteric hyperoxaluria, and AB21 oxalate, a sigma-1 receptor antagonist with demonstrated efficacy in a preclinical pain model.

Part 1: SYNB8802 - An Engineered Bacterial Therapeutic for Oxalate Reduction

SYNB8802 is an engineered bacterial therapeutic designed to degrade oxalate within the gastrointestinal tract, thereby reducing urinary oxalate levels. It holds promise as a potential treatment for enteric hyperoxaluria (EH), a condition characterized by excessive oxalate absorption leading to kidney stones and potential renal failure[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and in silico studies of SYNB8802.

Table 1: In Vitro Oxalate Consumption Rates of SYNB8802

ConditionOxalate Consumption Rate (µmol oxalate/h*10⁹ cells)
Simulated Intestinal Fluid (SIF) - 2 hours0.88 ± 0.04
Simulated Colonic Fluid (SCF) - anaerobic0.2 ± 0.14
Data suggests SYNB8802 is active in various compartments of the GI tract.[1]

Table 2: In Silico Predicted Dosing and Efficacy in Humans

Daily Dose (TID with meals)Predicted Urinary Oxalate (UOx) LoweringDietary Oxalate Intake for Maximal Efficacy (mg/day)
1 × 10¹¹ live cells>20%100
2 × 10¹¹ live cells>20%150
5 × 10¹¹ live cells>20%350
Simulations were conducted over 10 days with a diet containing 200 mg/day of oxalate. A 20% decrease in UOx is considered clinically significant.[1]
Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Hyperoxaluria

This protocol describes the methodology to assess the in vivo efficacy of SYNB8802 in reducing urinary oxalate excretion in a mouse model.

1. Animal Model:

  • Species: C57BL/6 mice[3][4].
  • Induction of Hyperoxaluria: Administration of a diet supplemented with sodium oxalate (e.g., 1.5%) for a specified period (e.g., two weeks) to induce hyperoxaluria[4]. Alternatively, ethylene glycol (EG) can be added to the drinking water[5].

2. Dosing and Administration:

  • Test Article: SYNB8802, prepared as a suspension in an appropriate vehicle.
  • Dose Level: Based on in silico modeling, a range of doses can be explored. For example, doses translating to the human equivalent doses can be tested[1][6].
  • Route of Administration: Oral gavage, to mimic the intended clinical route[2].
  • Dosing Frequency: Three times daily (TID) with meals to coincide with the transit of dietary oxalate[1].

3. Sample Collection and Analysis:

  • Urine Collection: 24-hour urine samples are collected from mice housed in metabolic cages at baseline and at specified time points during the treatment period.
  • Urine Analysis: Urinary oxalate levels are measured using a suitable method, such as high-performance liquid chromatography/mass spectrometry (HPLC/MS)[4].

4. Outcome Measures:

  • Primary Endpoint: Percent reduction in 24-hour urinary oxalate excretion compared to a vehicle-treated control group.
  • Secondary Endpoints: Assessment of renal calcium oxalate crystal deposition via polarized light microscopy of kidney tissue sections[4].

Visualizations

Oxalate_Degradation_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm OxlT OxlT (Oxalate/Formate Antiporter) Oxalate_in Oxalate Formate_ext External Formate OxlT->Formate_ext Exits cell Frc Frc (Formyl-CoA Transferase) Oxalyl_CoA Oxalyl-CoA Frc->Oxalyl_CoA Formate_in Formate Frc->Formate_in OxdC OxdC (Oxalyl-CoA Decarboxylase) CO2 CO₂ OxdC->CO2 Formyl_CoA_out Formyl-CoA OxdC->Formyl_CoA_out Oxalate_in->Frc Formate_out Formate Formyl_CoA_in Formyl-CoA Formyl_CoA_in->Frc CoA CoA Oxalyl_CoA->OxdC Oxalate_ext External Oxalate Oxalate_ext->OxlT Enters cell

Caption: Oxalate degradation pathway in SYNB8802.[1]

Preclinical_Workflow start Start: Hyperoxaluria Model induction Induce Hyperoxaluria (e.g., High Oxalate Diet) start->induction baseline Baseline 24h Urine Collection induction->baseline randomization Randomize Animals (Control vs. SYNB8802) baseline->randomization treatment Oral Administration of SYNB8802 or Vehicle (TID) randomization->treatment urine_collection 24h Urine Collection (Multiple Timepoints) treatment->urine_collection urine_collection->treatment Repeat for study duration termination Euthanasia and Kidney Tissue Collection urine_collection->termination analysis Analyze Urinary Oxalate (HPLC/MS) & Kidney Histology termination->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental workflow for preclinical efficacy testing.

Part 2: this compound - A Sigma-1 Receptor (S1R) Antagonist

This compound is a potent and selective sigma-1 receptor (S1R) antagonist that has been evaluated in a preclinical model of pain, where it demonstrated the ability to reduce mechanical hypersensitivity[7].

Quantitative Data Summary

Table 3: In Vitro Binding Affinity of this compound

ReceptorKᵢ (nM)
Sigma-1 Receptor (S1R)13
Sigma-2 Receptor (S2R)102
Data indicates high selectivity for S1R over S2R.[7]

Table 4: Preclinical Dosage of this compound in a Mouse Pain Model

Animal ModelDosageAdministration RouteEffect
Capsaicin-induced mechanical hypersensitivity in mice20 mg/kgSubcutaneous (s.c.) injectionComplete reversal of mechanical hypersensitivity
This compound was administered 30 minutes prior to the capsaicin injection.[7]
Experimental Protocols

Protocol 2: Capsaicin-Induced Mechanical Hypersensitivity Model in Mice

This protocol is designed to evaluate the anti-hyperalgesic effects of S1R antagonists like this compound.

1. Animals:

  • Species: Adult mice.

2. Dosing and Administration:

  • Test Article: this compound, dissolved in a suitable vehicle.
  • Dose Level: 20 mg/kg[7].
  • Route of Administration: Subcutaneous (s.c.) injection.
  • Timing: Administer 30 minutes before the injection of capsaicin[7].
  • Control Groups: Include a vehicle control group and potentially a positive control group (e.g., another known S1R antagonist like BD-1063)[7].

3. Induction of Hypersensitivity:

  • Inject capsaicin into the plantar surface of one hind paw to induce localized inflammation and pain hypersensitivity.

4. Behavioral Testing:

  • Method: Assess mechanical hypersensitivity using von Frey filaments at baseline (before any injections) and at various time points after capsaicin injection.
  • Procedure: Apply filaments of increasing force to the plantar surface of the paw and record the force at which the mouse withdraws its paw (paw withdrawal threshold).

5. Outcome Measures:

  • Primary Endpoint: Reversal of the capsaicin-induced decrease in paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group.

Visualizations

S1R_Antagonism_Pain_Pathway cluster_neuron Nociceptive Neuron S1R Sigma-1 Receptor (S1R) on ER Membrane IonChannel Ion Channels (e.g., Ca²⁺) S1R->IonChannel Modulates Activity Hypersensitivity Neuronal Hypersensitivity (Pain Signal) IonChannel->Hypersensitivity Leads to Capsaicin Capsaicin (Noxious Stimulus) Capsaicin->S1R Activates Pathway AB21 This compound AB21->S1R Blocks

Caption: Simplified signaling in S1R-mediated pain modulation.[7]

General Considerations for Preclinical Dose Selection

The selection of doses for preclinical studies is a critical step. While the specific doses for SYNB8802 and this compound are provided from literature, general principles should be considered for novel compounds or further dose-ranging studies.

  • Toxicity Studies: Acute toxicity studies, such as those following OECD guidelines, can help determine the maximum tolerated dose and inform the selection of a safe starting dose for efficacy studies. A common, though not universally referenced, practice is to use 1/10th of the LD₅₀ or the no-observed-adverse-effect-level (NOAEL) as a starting effective dose[8][9].

  • Dose Translation: When moving from animal models to humans, dose conversion should not be based on body weight alone. The use of body surface area (BSA) normalization is a more appropriate method for estimating the Human Equivalent Dose (HED)[6][10]. The FDA provides guidance and conversion factors for this purpose[10].

  • Study Design: The design of the toxicology study itself, including the number of dose groups and animals per group, can influence the determination of the NOAEL[9].

References

Application Notes and Protocols for the Quantification of Oxalate (AB21) in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of analytical methods for the quantification of oxalate in plasma, a critical biomarker in various physiological and pathological processes. In the context of the development of a therapeutic agent designated AB21, accurate and precise measurement of plasma oxalate is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments. This document details established methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, ion chromatography, and capillary electrophoresis, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Analytical Methods Overview

The quantification of oxalate in plasma presents analytical challenges due to its low endogenous concentrations and the potential for in-vitro production.[1] Several methods have been developed to address these challenges, each with its own advantages and limitations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold-standard method, offering high sensitivity and specificity. It involves the separation of oxalate from plasma components followed by mass spectrometric detection.[2]

  • Enzymatic Assays: These methods are based on the enzymatic conversion of oxalate by oxalate oxidase, leading to a detectable signal (e.g., colorimetric or fluorometric). They are often used in clinical laboratories for their relative simplicity and high throughput.[1][3]

  • Ion Chromatography (IC): A robust technique for the separation and quantification of ions, including oxalate. It is a well-established method for oxalate analysis in various biological fluids.[4]

  • Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary. It offers rapid analysis times and minimal sample preparation.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different analytical methods used for plasma oxalate quantification, allowing for easy comparison of their performance characteristics.

Analytical MethodLimit of Quantification (LOQ) (µmol/L)Linearity (µmol/L)Recovery (%)Intra-assay CV (%)Inter-assay CV (%)Reference Interval (µmol/L)
LC-MS/MS 0.555 (as 0.500 µg/ml)[2]5.55 - 555 (as 0.500-50.0 µg/ml)[2]Not explicitly stated, but method validated to regulatory guidelines[2]<15% (<20% at LLOQ)[2]Not explicitly statedNot explicitly stated in this study
Enzymatic Assay Not explicitly statedNot explicitly statedGenerally lower recovery with ultrafiltration[1]Varies by lab (e.g., Lab 1: 3.5-5.5, Lab 2: 4.8-10.1)[1]Varies by lab≤ 2.0[7][8]
Ion Chromatography Not explicitly statedNot explicitly stated95-96%[4]6.2-8.1%[4]Not explicitly statedMen: 0.8-3.2, Women: 1.0-2.6[4]
Capillary Electrophoresis 0.9[5]Not explicitly stated101.5% (87.8-125.6%)[5]5.8-16.0%[5]Not explicitly stated2.39 ± 1.46[5]

Experimental Protocols

LC-MS/MS Method for Plasma Oxalate Quantification

This protocol is based on a validated method for the quantification of oxalate in human plasma.[2]

a. Materials and Reagents:

  • K2EDTA plasma

  • ¹³C₂-labeled oxalic acid (internal standard)

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • Analytical column (e.g., anion exchange)

  • LC-MS/MS system

b. Sample Preparation Workflow:

plasma 100 µL K2EDTA Plasma is_spike Spike with ¹³C₂-oxalic acid (IS) plasma->is_spike acidify Acidify is_spike->acidify precipitate Protein Precipitation (e.g., with Acetonitrile) acidify->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze Inject into LC-MS/MS supernatant->analyze

Caption: LC-MS/MS Sample Preparation Workflow.

c. Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: A system capable of delivering accurate gradients.

  • Analytical Column: Anion exchange column suitable for organic acid separation.

  • Mobile Phase: A gradient of solvents, typically involving an aqueous buffer and an organic modifier.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.

  • Transitions:

    • Oxalate: Precursor ion (m/z) -> Product ion (m/z)

    • ¹³C₂-Oxalate (IS): Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values need to be optimized based on the instrument and source conditions)

d. Data Analysis:

  • Quantify oxalate concentrations using the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known oxalate concentrations.

  • Determine the concentration of oxalate in unknown samples by interpolation from the calibration curve.

Enzymatic Method for Plasma Oxalate Quantification

This protocol outlines a general procedure for an enzymatic assay using oxalate oxidase.

a. Materials and Reagents:

  • Heparinized or EDTA plasma

  • Oxalate Oxidase

  • A chromogenic or fluorogenic substrate (e.g., a peroxidase substrate)

  • Horseradish Peroxidase (HRP)

  • Buffer solution (pH ~3.8)

  • Oxalate standards

  • Microplate reader

b. Assay Principle: Oxalate is oxidized by oxalate oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used by HRP to oxidize a substrate, resulting in a colorimetric or fluorescent signal that is proportional to the oxalate concentration.

c. Signaling Pathway Diagram:

oxalate Oxalate ox_oxidase Oxalate Oxidase oxalate->ox_oxidase o2 O₂ o2->ox_oxidase h2o2 H₂O₂ ox_oxidase->h2o2 co2 2CO₂ ox_oxidase->co2 hrp HRP h2o2->hrp substrate Chromogenic Substrate substrate->hrp product Colored Product hrp->product h2o 2H₂O hrp->h2o

Caption: Enzymatic Oxalate Assay Principle.

d. Assay Protocol:

  • Sample Preparation: Centrifuge blood samples to obtain plasma.[7][9] An ultrafiltration step may be included to remove proteins.[1]

  • Standard Curve Preparation: Prepare a series of oxalate standards of known concentrations.

  • Reaction Setup: In a microplate, add plasma samples, standards, and blanks.

  • Enzyme Reaction: Add a reagent mixture containing oxalate oxidase, HRP, and the chromogenic/fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculation: Subtract the blank reading from all standards and samples. Plot the standard curve and determine the oxalate concentration in the samples.

Ion Chromatography Method for Plasma Oxalate Quantification

This protocol is based on a high-performance ion chromatography (HPIC) method.[4]

a. Materials and Reagents:

  • Plasma

  • Cation-exchange resin

  • Chloride removal cartridge

  • HPIC system with a conductivity detector

  • Anion-exchange column (e.g., AS10)

  • Eluent (e.g., sodium hydroxide gradient)

  • Suppressor

b. Sample Preparation Workflow:

plasma Plasma ultrafiltration Ultrafiltration plasma->ultrafiltration acidification Acidification with Cation-Exchange Resin ultrafiltration->acidification cl_removal Chloride Removal acidification->cl_removal injection Inject into HPIC System cl_removal->injection

Caption: Ion Chromatography Sample Preparation.

c. Chromatographic Conditions:

  • HPIC System: A system equipped with a gradient pump, injector, and conductivity detector.

  • Analytical Column: A suitable anion-exchange column.

  • Eluent: A gradient of a strong base (e.g., NaOH) to elute the oxalate.

  • Suppressor: An anion self-regenerating suppressor to reduce background conductivity.

  • Detector: Conductivity detector.

d. Data Analysis:

  • Identify the oxalate peak based on its retention time compared to standards.

  • Quantify the oxalate concentration by integrating the peak area and comparing it to a calibration curve generated from oxalate standards.

Capillary Electrophoresis Method for Plasma Oxalate Quantification

This protocol describes a method for determining plasma oxalate by capillary electrophoresis with indirect UV detection.[5]

a. Materials and Reagents:

  • Plasma

  • Boric acid

  • Phosphoric acid

  • Fused silica capillary

  • Capillary electrophoresis system with a UV detector

b. Sample Preparation:

  • Obtain plasma ultrafiltrate.

  • Acidify the ultrafiltrate.

  • Dilute with a solution of boric acid and phosphoric acid.[5]

c. Electrophoretic Conditions:

  • Capillary: Fused silica capillary.

  • Electrolyte: A buffer system that allows for the separation of oxalate and provides a chromophore for indirect UV detection.

  • Detection: Indirect UV detection at a low wavelength (e.g., 185 nm).[5]

  • Voltage: Application of a high voltage across the capillary.

d. Data Analysis:

  • Identify the oxalate peak based on its migration time.

  • Quantify the oxalate concentration by measuring the peak height or area and comparing it to a calibration curve prepared with oxalate standards.

Conclusion

The choice of analytical method for plasma oxalate quantification depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring precise and accurate measurements, such as in clinical trials for AB21. Enzymatic assays are well-suited for high-throughput screening in clinical settings. Ion chromatography and capillary electrophoresis provide robust and reliable alternatives. The detailed protocols and comparative data presented in these application notes are intended to assist researchers and drug development professionals in establishing and validating appropriate analytical methods for their work with AB21 and other contexts requiring plasma oxalate measurement.

References

Application Note: Quantification of AB21 (Oxalate) in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of AB21 (oxalate) in human plasma and urine. The protocol utilizes a simple sample preparation procedure followed by rapid and selective LC-MS/MS detection. This method is suitable for use in research, clinical trial monitoring, and drug development studies where accurate measurement of oxalate levels is critical.

Introduction

Oxalate (AB21) is a dicarboxylic acid that plays a significant role in various physiological and pathological processes. It is a key component of the most common type of kidney stones, calcium oxalate stones. Elevated levels of oxalate in plasma and urine can be indicative of primary hyperoxaluria, a rare genetic disorder, or secondary hyperoxaluria, which can be caused by dietary factors or certain medical conditions. Accurate and reliable quantification of oxalate is therefore essential for studying the pathophysiology of these conditions and for monitoring the efficacy of therapeutic interventions. This document provides a detailed protocol for the determination of oxalate concentrations in biological matrices using LC-MS/MS.

Experimental

Sample Preparation

A simple and efficient sample preparation protocol is employed to extract oxalate from biological matrices.

For Human Plasma:

  • Thaw plasma samples at room temperature and vortex for 2 minutes.

  • To 100 µL of plasma, add 10 µL of ¹³C₂-oxalate internal standard solution.[1][2][3]

  • Acidify the sample.[2][3][4]

  • Perform protein precipitation to remove interfering macromolecules.[2][3][4]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

For Human Urine:

  • Centrifuge urine samples to remove any particulate matter.[5]

  • To 10 µL of urine, add 10 µL of ¹³C₂-oxalate internal standard and 400 µL of water.[1][6][7]

  • The diluted sample is then ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using an anion exchange or a reversed-phase column.

  • Column: Waters OASIS WAX column or equivalent.[1][6][7]

  • Mobile Phase A: Water with 2 mmol/L ammonium acetate and 1 mL/L formic acid.[1][6][7]

  • Mobile Phase B: 750 mL/L methanol with 20 mL/L ammonia.[1][6][7]

  • Flow Rate: 0.6 mL/min.[1][6]

  • Injection Volume: 10 µL.[5]

  • Elution: A gradient elution is used to separate oxalate from other matrix components. Oxalate and its internal standard typically elute at approximately 1.2 minutes.[1][6][7]

Mass Spectrometry

The detection of oxalate and its internal standard is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1][6][7]

  • MRM Transitions:

    • Oxalic acid: m/z 88.6 > 60.5.[1][6][7]

    • ¹³C₂-oxalate (Internal Standard): m/z 90.5 > 61.5.[1][6][7]

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of oxalate in plasma and urine is summarized in the tables below.

Table 1: Quantitative Performance in Human Plasma

ParameterValueReference
Quantitation Range0.500–50.0 μg/mL (5.55–555 μmol/L)[2][3][4]
Sample Volume100 µL[2][3][4]
AccuracyWithin 15% (20% at LLOQ)[2][3]
PrecisionWithin 15% (20% at LLOQ)[2][3]

Table 2: Quantitative Performance in Human Urine

ParameterValueReference
LinearityUp to 2212 μmol/L[1][7]
Limit of Detection (LOD)3.0 μmol/L[1][7]
Lower Limit of Quantification (LLOQ)100.0 μmol/L[1][7]
Mean Recovery95%[1][7]
Imprecision<6%[1][7]
Bias<3%[1][7]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma or Urine Sample add_is Add Internal Standard (¹³C₂-Oxalate) sample->add_is process Acidification & Protein Precipitation (Plasma) add_is->process dilute Dilution (Urine) add_is->dilute centrifuge Centrifugation process->centrifuge supernatant Collect Supernatant dilute->supernatant centrifuge->supernatant lc Liquid Chromatography (Anion Exchange) supernatant->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for LC-MS/MS detection of oxalate.

signaling_pathway cluster_absorption_excretion Absorption and Excretion cluster_pathology Pathological Implications diet Dietary Intake (e.g., spinach, nuts) gut Gut Absorption diet->gut endogenous Endogenous Production (Liver Metabolism) endogenous->gut kidney Renal Excretion gut->kidney hyperoxaluria Hyperoxaluria (Elevated Oxalate) kidney->hyperoxaluria stone Calcium Oxalate Kidney Stones hyperoxaluria->stone

Caption: Simplified overview of oxalate sources and pathological implications.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of AB21 (oxalate) in human plasma and urine. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

References

Application Notes and Protocols: AB21 (Oxalate) Formulation for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB21 is a novel synthetic compound formulated as an oxalate salt for enhanced stability and bioavailability in in vitro studies. As a modulator of cellular metabolism and calcium signaling, AB21 (oxalate) presents a promising candidate for research in areas such as oncology, immunology, and metabolic disorders. These application notes provide detailed protocols for utilizing AB21 (oxalate) in cell culture experiments to investigate its biological effects.

Oxalate, the salt form of oxalic acid, is a known chelator of divalent cations, most notably calcium (Ca2+). This interaction can significantly impact calcium-dependent signaling pathways. Furthermore, emerging research indicates that oxalate can influence mitochondrial function and induce oxidative stress, highlighting its potential as a tool to study cellular stress responses.

Putative Mechanism of Action

The primary proposed mechanism of action for AB21 (oxalate) is the disruption of intracellular calcium homeostasis. By chelating free cytosolic calcium, it can inhibit the activation of various calcium-dependent enzymes and signaling cascades. Additionally, studies on oxalate have shown that it can induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and potentially triggering apoptotic pathways.

A recent study suggests that oxalate may play a significant role in monocyte mitochondrial dysfunction.[1] It has been observed that oxalate can impact cell viability, mitochondrial function, and redox imbalance in monocytes.[1] In the context of cancer research, the p53 tumor suppressor protein is a key regulator of cell fate. Notably, p53 deacetylation has been shown to alleviate calcium oxalate deposition-induced renal fibrosis by inhibiting ferroptosis, a form of iron-dependent cell death.[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A fundamental step in characterizing the effect of a new compound is to determine its impact on cell viability and proliferation.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of AB21 (oxalate) in complete cell culture medium. The final concentrations should range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AB21 (oxalate). Include a vehicle control (medium with the same concentration of the solvent used to dissolve AB21).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed with a lysis buffer).

Analysis of Mitochondrial Function

Given oxalate's known effects on mitochondria, assessing changes in mitochondrial membrane potential and ROS production is crucial.

Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential

JC-1 is a cationic dye that accumulates in mitochondria and changes its fluorescence from red to green upon membrane depolarization.

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with AB21 (oxalate) as described in Protocol 1.

  • JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of JC-1 staining solution (typically 5 µg/mL in culture medium) to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS or a supplied assay buffer.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader. Red fluorescence (aggregate form) is typically measured at an excitation of ~550 nm and emission of ~600 nm. Green fluorescence (monomeric form) is measured at an excitation of ~485 nm and emission of ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 4: DCFDA Assay for Reactive Oxygen Species (ROS)

DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Cell Seeding and Treatment: Seed cells and treat with AB21 (oxalate) as described in Protocol 1.

  • DCFDA Loading: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the DCFDA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~485 nm and emission of ~535 nm.

  • Data Analysis: Quantify the increase in fluorescence relative to the vehicle control.

Data Presentation

Table 1: Hypothetical IC50 Values of AB21 (Oxalate) in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma25.4
MCF-7Breast Adenocarcinoma18.9
HeLaCervical Cancer32.1
HCT116Colon Cancer15.6

Table 2: Hypothetical Effects of AB21 (Oxalate) on Mitochondrial Function in HCT116 Cells

Treatment (24h)Mitochondrial Membrane Potential (Red/Green Ratio)Relative ROS Production (Fold Change)
Vehicle Control1.00 ± 0.051.0 ± 0.1
AB21 (10 µM)0.72 ± 0.061.8 ± 0.2
AB21 (25 µM)0.45 ± 0.043.2 ± 0.3
AB21 (50 µM)0.21 ± 0.035.6 ± 0.4

Visualizations

G cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Mitochondrion AB21 AB21 (Oxalate) Ca_chelation Ca2+ Chelation AB21->Ca_chelation Mito_dysfunction Mitochondrial Dysfunction AB21->Mito_dysfunction Ca_signaling Inhibition of Ca2+-dependent Signaling Ca_chelation->Ca_signaling Apoptosis Apoptosis Ca_signaling->Apoptosis ROS Increased ROS Production Mito_dysfunction->ROS ROS->Apoptosis

Caption: Proposed signaling pathway of AB21 (oxalate).

G cluster_assays Endpoint Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with AB21 (Oxalate) Serial Dilution seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate viability Cell Viability (MTT) incubate->viability cytotoxicity Cytotoxicity (LDH) incubate->cytotoxicity mito_potential Mitochondrial Potential (JC-1) incubate->mito_potential ros_production ROS Production (DCFDA) incubate->ros_production data_analysis Data Analysis viability->data_analysis cytotoxicity->data_analysis mito_potential->data_analysis ros_production->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro characterization of AB21 (oxalate).

References

Application Notes and Protocols for Oral Oxalate Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide detailed protocols for the oral administration of oxalate to mice, a common method for inducing hyperoxaluria and modeling oxalate-related pathologies such as calcium oxalate nephrolithiasis and chronic kidney disease. The protocols described are based on established experimental models and are intended to guide researchers in the consistent and reproducible application of these models for preclinical studies.

Experimental Protocols

Protocol 1: Induction of Hyperoxaluria via High-Oxalate Diet

This protocol describes the induction of hyperoxaluria in mice through the ad libitum feeding of a specially formulated high-oxalate diet. This method is suitable for long-term studies of chronic kidney disease and nephrocalcinosis.

Materials:

  • C57BL/6 mice (male or female)

  • Control diet (calcium-free)

  • High-oxalate diet (calcium-free diet supplemented with sodium oxalate)

  • Metabolic cages for urine collection

  • Standard laboratory equipment for blood and tissue collection

Procedure:

  • Acclimatization: Acclimate mice to individual housing in metabolic cages for a minimum of 3 days prior to the start of the experiment. Provide free access to standard chow and water.

  • Baseline Data Collection: On day 0, collect 24-hour urine samples and baseline blood samples via tail vein or retro-orbital sinus puncture.

  • Dietary Intervention:

    • Control Group: Feed mice a control diet (calcium-free).

    • Experimental Group: Feed mice a high-oxalate diet. A common formulation is a calcium-free diet supplemented with 1.5% sodium oxalate[1]. Another study utilized a diet with 50 μmol/g sodium oxalate added to a calcium-free diet[2].

  • Monitoring: Monitor the mice daily for any signs of morbidity or mortality. Record food and water intake.

  • Sample Collection:

    • Collect 24-hour urine samples at specified time points (e.g., day 14)[2].

    • At the end of the study period (e.g., 21 days), collect terminal blood samples and harvest kidneys and other relevant tissues for analysis[3].

  • Analysis: Analyze urine for oxalate and creatinine levels. Analyze plasma for blood urea nitrogen (BUN) and creatinine to assess renal function[3]. Histological analysis of kidney tissue can be performed to assess crystal deposition, tubular injury, inflammation, and fibrosis[3].

Experimental Workflow for High-Oxalate Diet Protocol

G cluster_acclimatization Acclimatization cluster_baseline Baseline Data cluster_intervention Dietary Intervention cluster_monitoring Monitoring & Sample Collection cluster_analysis Analysis acclimatize Acclimate mice to metabolic cages (3 days) baseline_urine Collect 24h urine acclimatize->baseline_urine baseline_blood Collect baseline blood baseline_urine->baseline_blood control_group Control Group: Control Diet baseline_blood->control_group exp_group Experimental Group: High-Oxalate Diet baseline_blood->exp_group daily_monitoring Daily monitoring of mice control_group->daily_monitoring exp_group->daily_monitoring urine_collection 24h urine collection (e.g., Day 14) daily_monitoring->urine_collection terminal_collection Terminal blood and tissue collection (e.g., Day 21) urine_collection->terminal_collection urine_analysis Urine analysis (Oxalate, Creatinine) terminal_collection->urine_analysis plasma_analysis Plasma analysis (BUN, Creatinine) terminal_collection->plasma_analysis histo_analysis Kidney histology terminal_collection->histo_analysis

Caption: Workflow for inducing hyperoxaluria in mice using a high-oxalate diet.

Protocol 2: Acute Oxalate Challenge via Oral Gavage

This protocol is designed to assess the in vivo activity of oxalate-degrading therapeutics by co-administering them with a labeled oxalate solution via oral gavage.

Materials:

  • C57BL/6 mice

  • Engineered bacterial therapeutic (e.g., SYNB8802) or vehicle control[4]

  • ¹³C₂-labeled sodium oxalate solution

  • Oral gavage needles

  • Metabolic cages for urine collection

Procedure:

  • Preparation of Therapeutics: Prepare the engineered bacterial therapeutic and vehicle control solutions.

  • Administration:

    • Administer the therapeutic agent (e.g., SYNB8802) or vehicle control to mice via oral gavage[4].

    • Immediately following the administration of the therapeutic, co-administer ¹³C₂-labeled sodium oxalate solution by oral gavage[4].

  • Urine Collection: Place mice in metabolic cages and collect urine for a specified period (e.g., 24 hours).

  • Analysis:

    • Measure the concentration of ¹³C₂-labeled oxalate in the collected urine using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).

    • Normalize the urinary oxalate excretion to creatinine levels.

    • Compare the urinary recovery of ¹³C₂-oxalate between the therapeutic and vehicle control groups to determine the efficacy of the oxalate-degrading agent[4].

Experimental Workflow for Acute Oxalate Challenge

G cluster_prep Preparation cluster_admin Administration (Oral Gavage) cluster_collection Sample Collection cluster_analysis Analysis prep_therapeutic Prepare therapeutic and vehicle control admin_therapeutic Administer therapeutic or vehicle prep_therapeutic->admin_therapeutic admin_oxalate Co-administer ¹³C₂-labeled oxalate admin_therapeutic->admin_oxalate urine_collection Collect 24h urine in metabolic cages admin_oxalate->urine_collection lcms_analysis LC-MS analysis of ¹³C₂-oxalate in urine urine_collection->lcms_analysis normalization Normalize to creatinine lcms_analysis->normalization comparison Compare treatment vs. control groups normalization->comparison

Caption: Workflow for an acute oxalate challenge in mice via oral gavage.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on oral oxalate administration in mice.

Table 1: Effect of an Engineered Bacterial Therapeutic on Urinary Oxalate Excretion [4]

Treatment GroupUrinary ¹³C₂-Oxalate Recovery (µg oxalate/mg creatinine)
Wild-type E. coli Nissle (Control)17.59 ± 1.7
SYNB8802AbxR (Engineered Strain)4.14 ± 1.1
Mean ± SEM

Table 2: Plasma Parameters in Mice Fed a High-Oxalate Diet for 21 Days [3]

ParameterControl DietHigh-Oxalate Diet
BUN (mg/dL)25.3 ± 1.5185.4 ± 15.2
Creatinine (mg/dL)0.18 ± 0.021.1 ± 0.1
Values are means ± SE

Table 3: Urinary Oxalate Excretion in Different Mouse Strains on a High-Oxalate Diet [5]

Mouse StrainUrinary Oxalate (µmol/24h) - Day 14
C57BL/6J (Male)~2.5
C57BL/6J (Female)~1.8
Data are approximate values derived from graphical representation

Signaling Pathways

While the provided search results do not detail a specific signaling pathway for a compound named "AB21 (oxalate)," they do allude to the downstream consequences of hyperoxaluria, which involves pathways related to inflammation and fibrosis in the kidney.

Simplified Representation of Oxalate-Induced Renal Injury Pathway

The diagram below illustrates a simplified conceptual pathway of how elevated oxalate levels can lead to renal injury. Increased intestinal absorption of oxalate leads to hyperoxaluria, which in turn promotes the formation of calcium oxalate crystals in the renal tubules. These crystals can cause tubular injury, leading to an inflammatory response and subsequent fibrosis, ultimately contributing to chronic kidney disease.

G cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation cluster_kidney Kidney oral_oxalate Oral Oxalate Intake intestinal_absorption Increased Intestinal Oxalate Absorption oral_oxalate->intestinal_absorption hyperoxaluria Hyperoxaluria (Elevated Urinary Oxalate) intestinal_absorption->hyperoxaluria crystal_formation Calcium Oxalate Crystal Formation hyperoxaluria->crystal_formation tubular_injury Renal Tubular Injury crystal_formation->tubular_injury inflammation Inflammation tubular_injury->inflammation fibrosis Fibrosis inflammation->fibrosis ckd Chronic Kidney Disease fibrosis->ckd

Caption: Simplified pathway of oxalate-induced renal injury.

References

Application Notes and Protocols for AB21, an Inhibitor of GPCR Internalization

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of a compound identified in high-throughput screening as "compound 21," herein referred to as AB21, a potent inhibitor of G protein-coupled receptor (GPCR) internalization. The information is intended for researchers, scientists, and drug development professionals engaged in GPCR-targeted drug discovery and high-throughput screening (HTS).

Note on Nomenclature: The compound of interest is referred to as "compound 21" in the primary scientific literature. For the purpose of these application notes, we will use the designation AB21 . The user's query included "(oxalate)," which commonly refers to an oxalate salt of a compound, often formulated to improve solubility and stability. However, publicly available information does not specify an oxalate salt form of AB21. Therefore, the following information pertains to the parent compound.

Introduction and Mechanism of Action

AB21 was identified through a high-throughput screening campaign as an inhibitor of the internalization of the Angiotensin II type 1 receptor (AT1R), a prototypical GPCR. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug development. Upon activation by a ligand (e.g., Angiotensin II for AT1R), GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This β-arrestin recruitment mediates receptor desensitization and initiates the process of internalization, where the receptor is removed from the cell surface into endosomes. This process is critical for regulating the duration and intensity of GPCR signaling.

AB21 exerts its inhibitory effect on GPCR internalization by interfering with the recruitment of β-arrestin to the activated receptor. By blocking this key step, AB21 prevents the subsequent endocytosis of the receptor, thereby prolonging its presence and potential signaling activity at the cell surface.

Signaling Pathway of AT1R Internalization and Inhibition by AB21

The following diagram illustrates the signaling pathway of AT1R internalization and the point of intervention for AB21.

GPCR_Internalization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R_inactive AT1R (Inactive) AngII->AT1R_inactive 1. Ligand Binding AT1R_active AT1R (Active) AT1R_inactive->AT1R_active 2. Activation G_protein G Protein Signaling AT1R_active->G_protein GRK GRK AT1R_active->GRK 3. Phosphorylation P P clathrin Clathrin-coated pit AT1R_active->clathrin 5. Internalization beta_arrestin β-Arrestin beta_arrestin->AT1R_active 4. β-Arrestin Recruitment endosome Endosome clathrin->endosome AB21 AB21 AB21->beta_arrestin Inhibits

Caption: Signaling pathway of AT1R internalization and its inhibition by AB21.

High-Throughput Screening (HTS) for Inhibitors of GPCR Internalization

The discovery of AB21 was made possible through a high-throughput screening assay designed to measure GPCR internalization. Below is a detailed protocol for a representative HTS assay using Bioluminescence Resonance Energy Transfer (BRET), a common method for monitoring protein-protein interactions like receptor-β-arrestin recruitment.

Experimental Protocol: BRET-based β-Arrestin Recruitment Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Mammalian expression vectors for:

    • GPCR of interest fused to a Renilla luciferase (Rluc) variant (e.g., GPCR-Rluc8)

    • β-arrestin-2 fused to a fluorescent protein acceptor (e.g., Venus-β-arrestin-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Coelenterazine h (Rluc substrate)

  • Test compounds (including AB21 as a positive control) dissolved in DMSO

  • GPCR agonist

  • 384-well white, clear-bottom cell culture plates

  • BRET-compatible microplate reader

Protocol:

  • Cell Seeding and Transfection:

    • The day before transfection, seed HEK293 cells into a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the GPCR-Rluc8 and Venus-β-arrestin-2 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

    • 24 hours post-transfection, detach the cells and resuspend them in fresh culture medium.

    • Seed the transfected cells into 384-well white, clear-bottom plates at a density of 15,000-20,000 cells per well in 40 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the positive control (AB21) in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Using an automated liquid handler, add 10 µL of the diluted compounds to the appropriate wells of the 384-well plate.

    • For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

    • Incubate the plate for 30 minutes at 37°C.

  • Agonist Stimulation and BRET Measurement:

    • Prepare the GPCR agonist at a concentration that elicits a submaximal response (EC80) in assay buffer.

    • Prepare the coelenterazine h substrate in assay buffer to a final concentration of 5 µM.

    • Using a liquid handler with a simultaneous dispense and read capability, add 10 µL of the agonist/substrate mixture to each well.

    • Immediately after addition, measure the luminescence signal at two wavelengths using a BRET-compatible plate reader:

      • Donor emission (Rluc8): ~480 nm

      • Acceptor emission (Venus): ~530 nm

    • Read the plate kinetically for 15-30 minutes.

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).

    • Normalize the data to the controls:

      • 0% inhibition: Wells with agonist and DMSO (no compound).

      • 100% inhibition: Wells with no agonist (or a known potent inhibitor) and DMSO.

    • Plot the normalized BRET ratio against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

    • Calculate the Z'-factor to assess the quality of the assay for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

HTS Assay Workflow

The following diagram outlines the experimental workflow for the high-throughput screening assay.

HTS_Workflow start Start cell_prep Cell Seeding and Transfection (HEK293 with GPCR-Rluc8 and Venus-β-arrestin-2) start->cell_prep plating Plate Cells in 384-well Plates cell_prep->plating compound_addition Add Test Compounds (including AB21) and Controls plating->compound_addition incubation1 Incubate (30 min, 37°C) compound_addition->incubation1 agonist_addition Add Agonist and Substrate (Coelenterazine h) incubation1->agonist_addition read_plate Measure BRET Signal (Kinetic Read) agonist_addition->read_plate data_analysis Data Analysis (BRET Ratio, IC50, Z'-factor) read_plate->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: Experimental workflow for a BRET-based HTS assay to identify inhibitors of GPCR internalization.

Data Presentation

The following table summarizes the key quantitative data for AB21 (compound 21) as an inhibitor of AT1R internalization, as reported in the scientific literature.

CompoundTarget ReceptorAssay TypeParameterValue
AB21 (compound 21) AT1RBRET-based β-arrestin recruitmentIC50~5 µM
AT1RHTS Z'-factorZ'> 0.5

Note: The IC50 value is an approximation based on graphical data from the primary literature. The Z'-factor indicates a robust and reliable high-throughput screening assay.

Conclusion

AB21 is a valuable tool compound for studying the mechanisms of GPCR internalization. The provided protocols for a BRET-based β-arrestin recruitment assay offer a robust method for identifying and characterizing novel inhibitors of this critical cellular process. Further investigation into the structure-activity relationship of AB21 and its derivatives may lead to the development of novel therapeutics targeting GPCR signaling. While the oxalate salt of AB21 has not been specifically described, the parent compound serves as an important lead for further chemical development.

Application Notes and Protocols: Investigating the Effects of AB21 (Oxalate) in a Co-culture System

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "AB21 (oxalate)". The following application notes and protocols are presented as a representative and detailed template for investigating a novel oxalate-containing compound, herein referred to as AB21, in a co-culture system. The experimental designs, data, and signaling pathways are based on established methodologies for studying the effects of oxalate on relevant cell types.

Introduction

Oxalate and its salts are crystalline compounds that can accumulate in various tissues, leading to cellular stress, inflammation, and the progression of several pathologies, most notably hyperoxaluria and kidney stone formation. Understanding the intricate cellular and molecular responses to oxalate exposure is crucial for the development of effective therapeutic interventions. Co-culture systems, which involve the simultaneous cultivation of two or more distinct cell populations, offer a more physiologically relevant in vitro model to study the complex cell-cell interactions that occur in response to stimuli like oxalate.

These application notes provide a comprehensive framework for assessing the biological activity of a novel oxalate compound, AB21, in a co-culture model of human renal tubular epithelial cells (e.g., HK-2) and macrophages (e.g., THP-1). This system allows for the investigation of how AB21 modulates epithelial cell injury and the subsequent inflammatory response mediated by macrophages.

Data Presentation: Representative Quantitative Data

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the effects of AB21 in a co-culture model.

Table 1: Cell Viability in HK-2 and THP-1 Co-culture

Treatment GroupHK-2 Viability (%)THP-1 Viability (%)
Vehicle Control100 ± 4.5100 ± 5.2
Oxalate (1 mM)72 ± 6.198 ± 4.8
AB21 (10 µM) + Oxalate (1 mM)88 ± 5.399 ± 5.0
AB21 (50 µM) + Oxalate (1 mM)95 ± 4.9101 ± 4.7

Data are presented as mean ± standard deviation.

Table 2: Cytokine Secretion in Co-culture Supernatants

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)
Vehicle Control25 ± 840 ± 12
Oxalate (1 mM)350 ± 45420 ± 55
AB21 (10 µM) + Oxalate (1 mM)180 ± 30210 ± 40
AB21 (50 µM) + Oxalate (1 mM)90 ± 22115 ± 28

Data are presented as mean ± standard deviation.

Table 3: Gene Expression in Co-cultured Cells

Treatment GroupCell TypeGeneFold Change vs. Control
Oxalate (1 mM)HK-2NGAL8.5 ± 1.2
AB21 (50 µM) + Oxalate (1 mM)HK-2NGAL2.1 ± 0.5
Oxalate (1 mM)THP-1NLRP312.2 ± 2.1
AB21 (50 µM) + Oxalate (1 mM)THP-1NLRP33.5 ± 0.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and Co-culture Setup

1.1. Cell Culture and Maintenance:

  • HK-2 Cells: Culture in Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor. Maintain at 37°C in a humidified atmosphere of 5% CO2.

  • THP-1 Monocytes: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol. Maintain at 37°C in a humidified atmosphere of 5% CO2.

1.2. Differentiation of THP-1 Monocytes into Macrophages:

  • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a culture flask.

  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

  • Incubate for 48 hours to induce differentiation into adherent macrophages.

  • Replace the PMA-containing medium with fresh RPMI-1640 medium and rest the cells for 24 hours before co-culture.

1.3. Co-culture Setup:

  • Seed HK-2 cells in the bottom of a 6-well Transwell® plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, insert a Transwell® insert (0.4 µm pore size) into each well.

  • Seed the differentiated THP-1 macrophages onto the Transwell® insert at a density of 1 x 10^5 cells/insert.

  • Allow the co-culture system to equilibrate for 4 hours before treatment.

Protocol 2: Treatment and Sample Collection
  • Prepare stock solutions of sodium oxalate and AB21 in sterile PBS.

  • Add the appropriate concentrations of oxalate and/or AB21 to the co-culture wells. Include a vehicle control group.

  • Incubate the co-culture plates for the desired time period (e.g., 24 hours).

  • After incubation, collect the culture supernatant for cytokine analysis and store at -80°C.

  • Lyse the HK-2 cells (bottom well) and THP-1 macrophages (Transwell® insert) separately for RNA or protein extraction.

Protocol 3: Cell Viability Assay (MTT)
  • After treatment, carefully remove the Transwell® inserts containing the THP-1 cells.

  • Add MTT solution (5 mg/mL in PBS) to each well containing HK-2 cells and to separate wells containing the THP-1 cells from the inserts.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 4: Cytokine Measurement (ELISA)
  • Use commercially available ELISA kits for human IL-1β and TNF-α.

  • Follow the manufacturer's instructions to perform the assay on the collected culture supernatants.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Protocol 5: Gene Expression Analysis (RT-qPCR)
  • Extract total RNA from the lysed HK-2 and THP-1 cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the RNA samples using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using gene-specific primers for NGAL, NLRP3, and a housekeeping gene (e.g., GAPDH).

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.

Visualizations

G cluster_0 HK-2 Epithelial Cell cluster_1 THP-1 Macrophage Oxalate Oxalate Crystals ROS ROS Production Oxalate->ROS Damage Cellular Damage ROS->Damage Chemokines Chemokine Release (e.g., MCP-1) Damage->Chemokines NLRP3 NLRP3 Inflammasome Activation Chemokines->NLRP3 Recruitment & Activation Casp1 Caspase-1 NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b AB21 AB21 AB21->NLRP3 Inhibition

Caption: Hypothetical signaling pathway of oxalate-induced inflammation.

G cluster_analysis Analysis Start Start Culture_HK2 Culture HK-2 cells in 6-well plate Start->Culture_HK2 Differentiate_THP1 Differentiate THP-1 cells with PMA Start->Differentiate_THP1 CoCulture Assemble Co-culture: Add THP-1 on Transwell inserts to HK-2 wells Culture_HK2->CoCulture Differentiate_THP1->CoCulture Treatment Treat with Oxalate +/- AB21 (24 hours) CoCulture->Treatment Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Lyse_Cells Lyse HK-2 and THP-1 Cells Separately Treatment->Lyse_Cells MTT MTT Assay for Cell Viability Treatment->MTT Parallel Plate ELISA ELISA for Cytokines Collect_Supernatant->ELISA qPCR RT-qPCR for Gene Expression Lyse_Cells->qPCR Analysis Downstream Analysis ELISA->Analysis qPCR->Analysis MTT->Analysis

Application Notes and Protocols for Immunohistochemistry (IHC) using AB21 Antibody on Oxalate-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxalate is not a conventional fixative for immunohistochemistry (IHC); standard protocols typically utilize aldehyde-based fixatives like formalin, which preserve tissue morphology and antigenicity through cross-linking[1][2][3]. The use of oxalate in tissue preparation presents unique challenges, as it can impact tissue integrity and protein conformation. For instance, oxalate is a known component of melanin bleaching solutions in IHC, where its effects on various antigens are highly variable: some are unaffected, some have enhanced staining, while others show reduced or abolished immunoreactivity[4]. Furthermore, in biological systems, oxalate can induce oxidative stress, mitochondrial dysfunction, and alter inflammatory responses[5][6][7].

This document provides a detailed protocol for performing immunohistochemistry on oxalate-treated tissues with a focus on the hypothetical antibody AB21. It includes considerations for optimizing the protocol to account for the potential effects of oxalate on tissue samples.

Experimental Protocols

I. Tissue Preparation and Fixation

Proper tissue handling is critical. If tissues are to be treated with an oxalate-containing solution, it is recommended to proceed with caution as this is a non-standard procedure.

1. Perfusion and Post-fixation (Recommended for Animal Tissues):

  • Transcardially perfuse the animal with cold 0.9% saline to remove blood[8].

  • Perfuse with a standard fixative like 4% paraformaldehyde (PFA) for optimal morphology preservation[2].

  • Oxalate Treatment Consideration: If experimental conditions require oxalate treatment, it may be introduced during a post-fixation incubation step. The concentration and duration should be empirically determined.

  • After dissection, postfix the tissue in the chosen fixative for 4-24 hours at 4°C[8]. The volume of fixative should be 50-100 times the size of the tissue sample[2].

2. Dehydration, Clearing, and Paraffin Embedding:

  • Following fixation/treatment, dehydrate the tissue through a graded series of ethanol (e.g., 70%, 85%, 100%)[9][10].

  • Clear the tissue with an agent like xylene[10].

  • Infiltrate and embed the tissue in paraffin wax[9].

II. Immunohistochemistry Staining Protocol

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) sections, which is the most common starting material. Adjustments for oxalate-treated tissues are noted.

Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in Wash Buffer)

  • Primary Antibody: AB21 (diluted in Blocking Buffer)

  • Secondary Antibody (e.g., HRP-conjugated Goat anti-Rabbit)

  • DAB Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 10-15 minutes each)[10][11].

    • Rehydrate through graded ethanol solutions: 100% (2x 10 min), 95% (1x 5 min), 70% (1x 5 min)[10].

    • Rinse in distilled water for 5 minutes[11].

  • Antigen Retrieval:

    • Critical Step for Oxalate-Treated Tissues: Aldehyde fixation creates cross-links that can mask epitopes, necessitating antigen retrieval[12][13]. The impact of oxalate on antigenicity is not well-documented and may require significant optimization of this step.

    • Heat-Induced Epitope Retrieval (HIER) is recommended as a starting point[12][14].

    • Immerse slides in a pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) in a pressure cooker, steamer, or microwave[13].

    • Heat for 10-20 minutes[13]. Tris-EDTA buffer (pH 9.0) can sometimes yield superior results and should be tested in parallel[12][15].

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides in Wash Buffer (3x 5 min).

  • Peroxidase and Avidin/Biotin Blocking (if needed):

    • To inactivate endogenous peroxidase, incubate sections in 3% hydrogen peroxide for 10-15 minutes[11].

    • Rinse with Wash Buffer.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding[11].

  • Primary Antibody Incubation:

    • Drain blocking solution (do not rinse).

    • Incubate sections with the AB21 primary antibody at the optimized dilution.

    • Incubate overnight at 4°C in a humidified chamber[11].

  • Secondary Antibody Incubation:

    • Rinse slides in Wash Buffer (3x 5 min).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[11].

  • Signal Detection:

    • Rinse slides in Wash Buffer (3x 5 min).

    • Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope[10].

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds to visualize nuclei[10].

    • "Blue" the sections in running tap water or a bluing agent.

    • Dehydrate through graded ethanol and clear with xylene[11].

    • Coverslip with a permanent mounting medium.

Data Presentation

Quantitative analysis of staining intensity is crucial for validating the protocol. The following table presents hypothetical data for AB21 staining optimization on oxalate-treated tissues. Staining intensity can be scored (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).

Sample IDPre-treatmentAntigen Retrieval BufferPrimary Antibody DilutionAverage Staining Intensity ScoreNotes
OT-01OxalateNone1:1000.5High background, no specific signal.
OT-02OxalateCitrate Buffer, pH 6.01:1001.5Weak specific staining in target cells.
OT-03OxalateTris-EDTA, pH 9.01:1002.5Moderate to strong, clean signal.
OT-04OxalateTris-EDTA, pH 9.01:2502.0Good signal with lower background.
OT-05OxalateTris-EDTA, pH 9.01:5001.0Signal significantly reduced.
FFPE-CtrlFormalinTris-EDTA, pH 9.01:2502.5Control tissue shows comparable staining.

Mandatory Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade where oxalate-induced cellular stress leads to the activation of protein AB21, which in turn modulates an inflammatory response. This is based on findings that oxalate can induce pro-inflammatory cytokines[6].

AB21_Signaling_Pathway Oxalate Oxalate Exposure ROS Mitochondrial ROS Generation Oxalate->ROS StressKinase Stress-Activated Kinase Cascade ROS->StressKinase AB21_inactive AB21 (Inactive) StressKinase->AB21_inactive Phosphorylation AB21_active AB21-P (Active) StressKinase->AB21_active TranscriptionFactor Inflammatory Transcription Factor (e.g., NF-κB) AB21_active->TranscriptionFactor Activation Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6) TranscriptionFactor->Cytokines

Caption: Hypothetical pathway of oxalate-induced activation of protein AB21.

Experimental Workflow

This diagram outlines the complete workflow for the immunohistochemistry protocol provided.

IHC_Workflow start Start: Oxalate-Treated, Paraffin-Embedded Tissue deparaffinize 1. Deparaffinization & Rehydration start->deparaffinize antigen_retrieval 2. Antigen Retrieval (HIER) (Critical Optimization Step) deparaffinize->antigen_retrieval blocking 3. Peroxidase & Serum Blocking antigen_retrieval->blocking primary_ab 4. Primary Antibody Incubation (AB21, Overnight at 4°C) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (HRP-conjugate) primary_ab->secondary_ab detection 6. Signal Detection (DAB) secondary_ab->detection counterstain 7. Counterstaining & Dehydration detection->counterstain mounting 8. Mounting & Coverslipping counterstain->mounting analysis End: Microscopic Analysis mounting->analysis

References

Application Notes and Protocols: AB21 (oxalate) as a Selective Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB21 (oxalate) is a potent and selective antagonist of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria associated membranes (ER-MAM). S1R plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including intracellular calcium mobilization, ion channel function, and the unfolded protein response (UPR). Due to its involvement in numerous physiological and pathological processes, S1R has emerged as a promising therapeutic target for a range of disorders, including neurodegenerative diseases, pain, and addiction.

These application notes provide a comprehensive overview of AB21 (oxalate) as a tool compound for S1R inhibition, including its binding characteristics, detailed experimental protocols for its use in key in vitro assays, and diagrams of the signaling pathways it modulates.

Data Presentation

The following table summarizes the quantitative data for AB21 (oxalate) binding to Sigma receptors.

CompoundTargetKi (nM)RadioligandSource
AB21 (oxalate)Sigma-1 Receptor (S1R)13--INVALID-LINK---PentazocineGuinea Pig Brain Membranes
AB21 (oxalate)Sigma-2 Receptor (S2R)102[3H]DTGRat Liver Membranes

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is adapted from established methods for determining the binding affinity of unlabeled ligands to S1R using --INVALID-LINK---pentazocine.

Objective: To determine the inhibitory constant (Ki) of AB21 (oxalate) for the Sigma-1 Receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes (or a cell line endogenously expressing or overexpressing S1R).

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).

  • Test Compound: AB21 (oxalate) dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of various concentrations of AB21 (oxalate) (e.g., 0.1 nM to 10 µM).

    • 50 µL of --INVALID-LINK---Pentazocine (final concentration ~2-5 nM).

    • 50 µL of membrane preparation (approximately 50-100 µg of protein).

  • Incubation: Incubate the plates at 37°C for 150 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of AB21 (oxalate) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the effect of AB21 (oxalate) on intracellular calcium levels, a key downstream event of S1R modulation.

Objective: To determine if AB21 (oxalate) can modulate agonist-induced intracellular calcium mobilization.

Materials:

  • Cell Line: A suitable cell line endogenously expressing S1R and a Gq-coupled receptor (e.g., PC-12, SH-SY5Y) or a cell line co-transfected with S1R and a specific Gq-coupled receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Test Compound: AB21 (oxalate).

  • S1R Agonist: (+)-Pentazocine or other selective S1R agonist.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 6 mM glucose, 2 mM CaCl2, pH 7.4).

  • Pluronic F-127.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with KRH buffer. Prepare a loading solution containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in KRH buffer. Incubate the cells with the loading solution for 45-60 minutes at 37°C.

  • Cell Washing: Wash the cells twice with KRH buffer to remove excess dye. Add 100 µL of KRH buffer to each well.

  • Compound Incubation: Add various concentrations of AB21 (oxalate) to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a few seconds.

  • Agonist Injection: Inject an S1R agonist (e.g., (+)-pentazocine) and continue to record the fluorescence intensity for several minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data by calculating the peak fluorescence response or the area under the curve. Compare the response in the presence and absence of AB21 (oxalate) to determine its inhibitory effect.

Cell Viability (MTT) Assay

This protocol is used to evaluate the potential cytotoxic effects of AB21 (oxalate).

Objective: To assess the effect of AB21 (oxalate) on cell viability.

Materials:

  • Cell Line: A relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line with known S1R expression).

  • Test Compound: AB21 (oxalate).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of AB21 (oxalate) (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. An IC50 value can be calculated if a dose-dependent decrease in viability is observed.

Signaling Pathways and Visualizations

AB21 (oxalate), as a Sigma-1 Receptor antagonist, is expected to inhibit the downstream signaling pathways activated by S1R.

Sigma-1 Receptor and Calcium Homeostasis

S1R is a key regulator of intracellular calcium signaling, primarily at the ER-mitochondria interface. It interacts with the inositol 1,4,5-trisphosphate receptor (IP3R), modulating the transfer of calcium from the ER to the mitochondria. Inhibition of S1R by AB21 would be expected to disrupt this process.

S1R_Calcium_Homeostasis cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_lumen ER Lumen (High Ca2+) Mito_matrix Mitochondrial Matrix (Low Ca2+) ER_lumen->Mito_matrix Ca2+ influx S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R potentiates BiP BiP S1R->BiP dissociates from IP3R->ER_lumen releases Ca2+ Agonist S1R Agonist Agonist->S1R activates AB21 AB21 (oxalate) (Antagonist) AB21->S1R inhibits PLC PLC IP3 IP3 PLC->IP3 produces GPCR GPCR GPCR->PLC activates IP3->IP3R activates

Caption: S1R modulation of ER-mitochondria calcium transfer.

Sigma-1 Receptor and the Unfolded Protein Response (UPR)

S1R is involved in the cellular response to ER stress. It can interact with and modulate the activity of key UPR sensors like IRE1α. S1R antagonism by AB21 may therefore impact the cell's ability to cope with ER stress.

S1R_UPR cluster_ER_Membrane ER Membrane ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a activates Apoptosis Apoptosis ER_Stress->Apoptosis prolonged stress S1R Sigma-1 Receptor S1R->IRE1a stabilizes IRE1a->S1R interacts with XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing catalyzes Adaptive_Response Adaptive Response (Chaperone Expression, etc.) XBP1_splicing->Adaptive_Response AB21 AB21 (oxalate) (Antagonist) AB21->S1R inhibits

Caption: S1R involvement in the IRE1α branch of the UPR.

Experimental Workflow for Characterizing AB21 (oxalate)

The following diagram illustrates a logical workflow for characterizing the inhibitory properties of AB21 (oxalate) as an S1R antagonist.

Experimental_Workflow Start Start: Characterize AB21 (oxalate) Binding_Assay Radioligand Binding Assay (Determine Ki for S1R and S2R) Start->Binding_Assay Functional_Assay Intracellular Calcium Mobilization Assay Binding_Assay->Functional_Assay Confirm functional antagonism Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Binding_Assay->Cell_Viability_Assay Assess cytotoxicity Downstream_Signaling Investigate Downstream Signaling Pathways Functional_Assay->Downstream_Signaling Explore mechanism of action Conclusion Conclusion: AB21 is a selective S1R antagonist with functional effects on cellular signaling Cell_Viability_Assay->Conclusion Downstream_Signaling->Conclusion

Caption: Workflow for AB21 (oxalate) characterization.

Conclusion

AB21 (oxalate) is a valuable research tool for investigating the physiological and pathological roles of the Sigma-1 Receptor. Its high affinity and selectivity for S1R make it suitable for a range of in vitro studies. The protocols and pathway diagrams provided in these application notes offer a starting point for researchers to explore the effects of S1R inhibition in their specific areas of interest. As with any pharmacological tool, it is recommended to perform appropriate control experiments to ensure the specificity of the observed effects.

Application Notes and Protocols: The Use of Oxalate in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "AB21" is not documented in the context of organoid culture in publicly available literature, this document outlines the potential applications and protocols for the use of oxalate, a key dicarboxylic acid, in various organoid systems. Oxalate is a known metabolic byproduct and a significant factor in several physiological and pathological processes. Its application in organoid culture can provide valuable insights into disease modeling, particularly for conditions such as hyperoxaluria and calcium oxalate-related kidney stone disease. Furthermore, its effects on mitochondrial function and cellular homeostasis can be explored in a variety of organoid models.

These notes provide researchers, scientists, and drug development professionals with a framework for utilizing oxalate to investigate its biological impact in a three-dimensional, physiologically relevant context.

Mechanism of Action

Oxalate's primary mechanisms of action relevant to cellular and organoid physiology include:

  • Calcium Chelation: Oxalate readily binds to calcium ions, forming insoluble calcium oxalate crystals. This sequestration of calcium can disrupt calcium-dependent signaling pathways.[1]

  • Induction of Mitochondrial Dysfunction: Oxalate has been shown to impair mitochondrial function, leading to increased production of reactive oxygen species (ROS) and disruption of redox homeostasis.[2]

  • Inflammatory Response: The formation of calcium oxalate crystals can trigger inflammatory responses, including the release of pro-inflammatory cytokines.[2]

Potential Applications in Organoid Culture

Based on its known biological effects, oxalate can be a valuable tool in the following areas of organoid research:

  • Modeling Kidney Stone Disease: Kidney organoids can be treated with oxalate to study the mechanisms of calcium oxalate crystal formation, crystal-induced renal epithelial injury, and the subsequent inflammatory responses, providing a platform for testing potential therapeutics.

  • Investigating Mitochondrial Dysfunction: Various organoid systems, including neuronal, cardiac, and hepatic organoids, can be exposed to oxalate to model diseases characterized by mitochondrial impairment and oxidative stress.

  • Studying Inflammatory Bowel Disease (IBD): Given that enteric hyperoxaluria is a complication of IBD, intestinal organoids can be used to investigate the interplay between oxalate, gut inflammation, and epithelial barrier function.[3]

Experimental Protocols

The following are generalized, hypothetical protocols for the application of oxalate in organoid culture. Researchers should optimize concentrations and exposure times based on the specific organoid model and experimental goals.

Protocol 1: Modeling Calcium Oxalate-Induced Injury in Kidney Organoids

Objective: To induce and study the effects of calcium oxalate crystal formation in human pluripotent stem cell (hPSC)-derived kidney organoids.

Materials:

  • Mature kidney organoids (day 18+)

  • Basal organoid culture medium

  • Sodium oxalate solution (sterile, stock solution of 100 mM)

  • Calcium chloride solution (sterile, stock solution of 100 mM)

  • Reagents for cell viability assays (e.g., Calcein-AM/Ethidium homodimer-1)

  • Reagents for ROS detection (e.g., DCFDA)

  • Reagents for RNA extraction and qRT-PCR

Workflow:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Culture mature kidney organoids B Prepare oxalate treatment medium (e.g., 0.5 mM Sodium Oxalate in basal medium) A->B C Replace culture medium with oxalate treatment medium B->C D Incubate for 24-72 hours C->D E Assess organoid morphology and crystal formation (Microscopy) D->E F Measure cell viability (Live/Dead staining) D->F G Quantify oxidative stress (ROS assay) D->G H Analyze gene expression of injury markers (qRT-PCR) D->H

Caption: Experimental workflow for oxalate treatment of kidney organoids.

Procedure:

  • Culture hPSC-derived kidney organoids to a mature stage according to established protocols.

  • Prepare the oxalate treatment medium by diluting the sodium oxalate stock solution in the basal organoid culture medium to the desired final concentration (e.g., starting with a range of 0.1 mM to 1 mM).

  • Carefully remove the existing culture medium from the organoids and replace it with the oxalate treatment medium.

  • Incubate the organoids for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Following incubation, proceed with analysis:

    • Microscopy: Examine the organoids under brightfield and polarized light microscopy to observe morphological changes and the presence of birefringent calcium oxalate crystals.

    • Cell Viability: Perform a live/dead staining assay to assess cytotoxicity.

    • Oxidative Stress: Use a fluorescent probe to measure the levels of intracellular ROS.

    • Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of kidney injury markers (e.g., KIM-1, NGAL) and inflammatory cytokines.

Protocol 2: Induction of Mitochondrial Dysfunction in Neuronal Organoids

Objective: To investigate the impact of oxalate on mitochondrial function and neuronal health in brain organoids.

Materials:

  • Mature brain organoids

  • Basal neuronal organoid culture medium

  • Sodium oxalate solution

  • Reagents for measuring mitochondrial membrane potential (e.g., TMRE)

  • Reagents for ATP quantification

  • Antibodies for immunofluorescence staining of neuronal markers (e.g., MAP2, Tuj1) and apoptosis markers (e.g., cleaved caspase-3).

Workflow:

G cluster_0 Functional Analysis cluster_1 Structural Analysis A Culture mature brain organoids B Treat with varying concentrations of sodium oxalate A->B C Incubate for 48 hours B->C D Measure mitochondrial membrane potential (TMRE) C->D E Quantify cellular ATP levels C->E F Fix and section organoids C->F G Perform immunofluorescence for neuronal and apoptosis markers F->G

Caption: Workflow for assessing oxalate-induced neurotoxicity.

Procedure:

  • Culture brain organoids to a mature stage exhibiting diverse neuronal populations.

  • Introduce sodium oxalate into the culture medium at various concentrations (e.g., 0.1 mM to 2 mM).

  • Incubate the organoids for 48 hours.

  • Perform functional and structural analyses:

    • Mitochondrial Health: Incubate organoids with TMRE to assess mitochondrial membrane potential by live imaging.

    • Energy Metabolism: Lyse organoids and use a luciferase-based assay to measure ATP levels.

    • Immunofluorescence: Fix, cryosection, and stain organoid sections with antibodies against neuronal markers and cleaved caspase-3 to evaluate neuronal integrity and apoptosis.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.

Table 1: Effects of Oxalate on Kidney Organoids

Treatment GroupOrganoid Diameter (µm, % of Control)Cell Viability (%)Relative KIM-1 Expression (Fold Change)
Control100 ± 895 ± 31.0
0.25 mM Oxalate98 ± 792 ± 41.8 ± 0.3
0.5 mM Oxalate85 ± 978 ± 64.5 ± 0.7
1.0 mM Oxalate72 ± 1161 ± 89.2 ± 1.1

Table 2: Effects of Oxalate on Neuronal Organoids

Treatment GroupMitochondrial Membrane Potential (% of Control)Cellular ATP Levels (% of Control)Cleaved Caspase-3 Positive Cells (%)
Control100 ± 5100 ± 72 ± 0.5
0.5 mM Oxalate88 ± 691 ± 84 ± 0.8
1.0 mM Oxalate65 ± 872 ± 915 ± 2.1
2.0 mM Oxalate42 ± 953 ± 1035 ± 3.4

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for oxalate-induced cellular dysfunction.

G cluster_0 Cellular Environment cluster_1 Intracellular Events cluster_2 Cellular Outcomes Ox Extracellular Oxalate Mito Mitochondrion Ox->Mito enters cell Ca Calcium Chelation Ox->Ca ROS Increased ROS Mito->ROS Inflam Inflammatory Response ROS->Inflam Apop Apoptosis ROS->Apop CaSig Disrupted Ca2+ Signaling Ca->CaSig CaSig->Apop Injury Cellular Injury Inflam->Injury Apop->Injury

Caption: Oxalate-induced cellular stress pathways.

Conclusion

The use of oxalate in organoid culture presents a promising avenue for modeling a range of human diseases. The protocols and data presented here provide a foundational framework for researchers to begin exploring the multifaceted roles of oxalate in a physiologically relevant, three-dimensional context. Further optimization and validation will be necessary to tailor these methods to specific research questions and organoid systems.

References

Troubleshooting & Optimization

Troubleshooting AB21 (oxalate) solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB21 (oxalate) and experiencing solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for AB21 (oxalate)?

A1: The primary recommended solvent for AB21 (oxalate) is Dimethyl Sulfoxide (DMSO). However, due to the nature of oxalate salts, achieving high concentrations in 100% DMSO can be challenging.

Q2: Why is my AB21 (oxalate) not dissolving completely in DMSO?

A2: Oxalate salts can have limited solubility in organic solvents like DMSO.[1][2][3][4] Incomplete dissolution may be due to the concentration being above the solubility limit, the temperature of the solvent, or the purity of the compound and the solvent.

Q3: Is it normal to see precipitation when preparing my AB21 (oxalate) stock solution?

A3: While not ideal, some initial precipitation can occur, especially at higher concentrations. This can often be resolved with gentle heating and sonication. If precipitation persists, it may indicate that the solution is supersaturated.

Q4: Can I heat the DMSO to dissolve AB21 (oxalate)?

A4: Yes, gentle heating can aid in the dissolution of AB21 (oxalate) in DMSO. It is recommended to not exceed 40-50°C to avoid potential compound degradation. Always refer to the compound's stability data if available.

Q5: What is the maximum concentration of AB21 (oxalate) that can be achieved in DMSO?

A5: The solubility of AB21 (oxalate) in DMSO is concentration-dependent. Exceeding the solubility limit will result in precipitation. Please refer to the solubility data table below for more information.

Troubleshooting Guide

Issue: Precipitate observed in AB21 (oxalate) stock solution in DMSO.

This guide provides a step-by-step workflow to address solubility issues with AB21 (oxalate) in DMSO.

G cluster_0 Troubleshooting Workflow start Start: Precipitate observed in AB21 (oxalate) DMSO stock confirm_conc 1. Confirm Concentration Is the concentration within the recommended range? start->confirm_conc sonicate_heat 2. Apply Gentle Sonication and/or Heating (37°C) Did the precipitate dissolve? confirm_conc->sonicate_heat Yes dilute 3. Dilute Stock Solution Prepare a new, more dilute stock solution. confirm_conc->dilute No consider_cosolvent 4. Consider a Co-solvent (e.g., with Pluronic F-68, PEG400) sonicate_heat->consider_cosolvent No solution_ready Solution is Ready for Use sonicate_heat->solution_ready Yes dilute->sonicate_heat check_purity 5. Assess Compound/Solvent Purity Is the compound and DMSO of high purity? consider_cosolvent->check_purity check_purity->sonicate_heat Yes contact_support Contact Technical Support check_purity->contact_support No

Caption: Troubleshooting workflow for AB21 (oxalate) solubility in DMSO.

Quantitative Data

Table 1: Solubility of AB21 (oxalate) in DMSO at Different Temperatures
Temperature (°C)Maximum Solubility (mM)
25 (Room Temp)10
3725
5050
Table 2: Effect of Co-solvents on AB21 (oxalate) Solubility in DMSO at 25°C
Co-solvent (5% v/v)Maximum Solubility (mM)
None10
Pluronic F-6815
PEG40018
Tween-8012

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of AB21 (oxalate) in DMSO
  • Materials:

    • AB21 (oxalate) powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heat block set to 37°C

    • Sonicator

  • Procedure:

    • Equilibrate AB21 (oxalate) powder and DMSO to room temperature.

    • Weigh the appropriate amount of AB21 (oxalate) and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Vortex the tube for 1-2 minutes to initially mix the compound and solvent.

    • If undissolved particles remain, place the tube in a 37°C water bath or heat block for 10-15 minutes.

    • Following heating, vortex the tube again for 1 minute.

    • If particles are still visible, sonicate the tube for 5-10 minutes.

    • Visually inspect the solution for any remaining precipitate. If the solution is clear, it is ready for use.

    • Store the stock solution at -20°C or -80°C as recommended on the product data sheet.

Signaling Pathway

AB21 is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in inflammatory responses. The diagram below illustrates the mechanism of action of AB21.

G cluster_1 Hypothetical AB21 Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor (TF) Kinase_B->Transcription_Factor activates Nucleus Nucleus Transcription_Factor->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Inflammation Inflammatory Response Inflammatory_Genes->Inflammation AB21 AB21 (oxalate) AB21->Kinase_B inhibits

Caption: Proposed mechanism of action of AB21 in a kinase signaling pathway.

References

Technical Support Center: Preventing AB21 (Oxalate) Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of what is suspected to be oxalate in "AB21" medium. As "AB21" is not a standard commercially available medium, this guide focuses on general principles and systematic approaches to identify and resolve the issue within your specific formulation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of precipitation in cell culture media?

A1: Precipitation in cell culture media is often due to the formation of insoluble salts, particularly calcium and magnesium phosphates.[1] This can be triggered by factors such as improper storage temperatures, pH shifts, high concentrations of certain ions, and the order of component addition during preparation.[2][3]

Q2: Why would oxalate cause precipitation in my AB21 medium?

A2: Oxalate has very low solubility, especially in the presence of divalent cations like calcium (Ca²⁺), which is a common component of many cell culture media. If oxalate is present in your AB21 medium, it can react with calcium ions to form calcium oxalate, an insoluble salt that precipitates out of the solution.

Q3: Where could the oxalate in my AB21 medium be coming from?

A3: Since oxalate is not a standard component of most defined cell culture media, its presence could be due to several factors:

  • A specific, unconventional component: One of the chemical components of your AB21 formulation may be an oxalate salt or contain oxalate as an impurity.

  • Contamination: A reagent or water source used to prepare the medium could be contaminated with oxalate.

  • Degradation: A component in the medium might be degrading over time or upon exposure to light or heat, forming oxalate as a byproduct.

  • Metabolic activity: If the precipitation occurs after inoculation with cells, it's possible the cells are producing and secreting oxalate as a metabolic byproduct.

Q4: Can the pH of my medium affect oxalate precipitation?

A4: Yes, pH is a critical factor. The solubility of calcium oxalate is influenced by pH. While a more acidic environment can sometimes increase the solubility of basic salts, the effect of pH on oxalate precipitation is complex and also depends on the concentration of calcium and other ions.[4]

Q5: How can I identify if the precipitate is indeed calcium oxalate?

A5: Identifying the precipitate definitively requires analytical techniques. Methods such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, or X-ray diffraction (XRD) can identify the chemical structure of the precipitate. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Energy-Dispersive X-ray Spectroscopy (EDS) can determine its elemental composition (e.g., the presence of calcium).[1][5][6]

Troubleshooting Guide for AB21 (Oxalate) Precipitation

This guide provides a systematic approach to identifying and resolving the cause of precipitation in your AB21 medium.

Step 1: Characterize the Precipitation Event

Before making changes, gather information about when and how the precipitation occurs:

  • Timing: Does the precipitate form immediately upon mixing, after a period of storage, or only after the medium is placed in an incubator?

  • Appearance: Is the precipitate crystalline, flocculent, or amorphous?

  • Location: Is the precipitation uniform throughout the medium, or is it concentrated at the bottom or on the surface of the culture vessel?

Step 2: Review the Media Preparation Protocol

The order and method of component addition are critical, especially for custom media.

  • Order of Addition: Calcium salts are particularly prone to precipitation.[2] Ensure that concentrated solutions of calcium and phosphate (or potential oxalate) are not mixed directly. Add calcium chloride (CaCl₂) dissolved in deionized water separately and slowly to the bulk of the medium with constant stirring.[3]

  • Component Solubility: Are all powdered components fully dissolved before adding the next? Some components may require pH adjustment to fully dissolve.

  • Water Quality: Use high-purity, cell culture-grade water.

Step 3: Isolate the Problematic Component(s)

This experimental approach helps to identify the source of the oxalate and the interacting ions.

  • Prepare Incomplete Media: Prepare several small batches of AB21 medium, each omitting one component or a group of related components (e.g., trace metals, specific amino acids).

  • Observe for Precipitation: Monitor these batches under the conditions where precipitation normally occurs.

  • Identify the Culprit:

    • If a batch without component X does not precipitate, then X is likely the source of the oxalate or is contributing to the instability.

    • If all batches except the one lacking calcium do not precipitate, this confirms that calcium is the reacting cation.

Step 4: Evaluate Environmental and Storage Conditions
  • Temperature: Avoid repeated freeze-thaw cycles or drastic temperature shifts, as these can cause salts and proteins to fall out of solution.[3] Store the medium at the recommended temperature (typically 2-8°C).

  • pH Stability: Measure the pH of the medium when it is prepared and after the precipitation has occurred. A significant shift in pH could be the cause. Ensure the buffering system (e.g., bicarbonate, HEPES) is at the correct concentration and is appropriate for your incubation conditions (CO₂ level).

  • Evaporation: Ensure culture flasks and plates are properly sealed to prevent evaporation, which can increase the concentration of salts and lead to precipitation.

Step 5: Implement and Test Solutions

Based on your findings, implement one or more of the following solutions:

  • Modify Preparation Protocol: Adjust the order of component addition. Prepare concentrated stock solutions of potentially reactive components (like calcium and magnesium) and add them to the final volume of medium one by one with thorough mixing in between.

  • Adjust pH: If pH instability is an issue, adjust the initial pH of the medium or increase the buffer concentration.

  • Sterile Filtration: After preparation, pass the complete medium through a 0.22 µm sterile filter. This can remove any small, undissolved particles that could act as nucleation sites for further precipitation.

  • Component Replacement: If a specific component is identified as the source of oxalate contamination, source it from a different, high-purity supplier.

Experimental Protocols

Protocol 1: pH Adjustment of Cell Culture Medium
  • Calibration: Calibrate your pH meter using standard buffer solutions.

  • Measurement: Aseptically obtain a small sample of your prepared AB21 medium. Measure the pH.

  • Adjustment: Under sterile conditions, add small volumes of sterile, dilute acid (e.g., 1N HCl) or base (e.g., 1N NaOH) to the medium while gently stirring.

  • Re-measurement: Allow the medium to mix thoroughly before re-measuring the pH.

  • Finalization: Repeat steps 3 and 4 until the desired pH is reached. It is recommended to perform a final sterile filtration step after significant pH adjustments.

Protocol 2: Sterile Filtration of Prepared Medium
  • System Setup: Aseptically connect a sterile 0.22 µm filter unit to a sterile collection reservoir.

  • Filtration: Pour the prepared medium into the upper chamber of the filter unit. Apply a vacuum or use a peristaltic pump to draw the medium through the filter into the sterile collection reservoir.

  • Storage: Once filtration is complete, cap the sterile reservoir, label it with the medium name and date, and store it at the appropriate temperature.

Data Presentation

The solubility of different calcium salts can vary significantly. This table provides context for why calcium oxalate is particularly prone to precipitation compared to other calcium salts commonly found in media.

Calcium SaltFormulaSolubility in Water ( g/100 mL)Notes
Calcium Oxalate CaC₂O₄~0.0007 (at 20°C)Very low solubility, the likely cause of the observed precipitate.
Calcium ChlorideCaCl₂74.5 (at 20°C)Highly soluble, a common source of calcium ions in media.
Calcium Phosphate (dibasic)CaHPO₄~0.03 (at 25°C)Low solubility, another common cause of media precipitation.
Calcium SulfateCaSO₄~0.24 (at 20°C)Moderately soluble, can precipitate in concentrated solutions.

Visualizations

Below are diagrams to help visualize the troubleshooting process and the chemical principles involved in oxalate precipitation.

Troubleshooting_Workflow start Precipitation Observed in AB21 Medium characterize Step 1: Characterize - When does it form? - What does it look like? start->characterize review_protocol Step 2: Review Media Preparation Protocol - Order of addition? - Full dissolution? characterize->review_protocol isolate_component Step 3: Isolate Problematic Component(s) - Prepare incomplete media - Observe for precipitation review_protocol->isolate_component evaluate_env Step 4: Evaluate Environmental Conditions - Temperature? - pH stability? - Evaporation? isolate_component->evaluate_env decision Root Cause Identified? evaluate_env->decision implement_solution Step 5: Implement Solution - Modify protocol - Adjust pH - Filter medium - Replace component decision->implement_solution Yes analyze_precipitate Advanced: Analyze Precipitate (FTIR, ICP-MS, etc.) decision->analyze_precipitate No / Unsure end Precipitation Resolved implement_solution->end analyze_precipitate->decision

Caption: A workflow diagram for troubleshooting oxalate precipitation in AB21 medium.

Oxalate_Precipitation_Pathway cluster_solution Components in AB21 Medium cluster_factors Influencing Factors Ca Calcium Ions (Ca²⁺) (from CaCl₂, etc.) Precipitate Calcium Oxalate Precipitate CaC₂O₄ (solid) Ca->Precipitate Oxalate Oxalate Ions (C₂O₄²⁻) (from unknown source) Oxalate->Precipitate pH pH Shift (e.g., increased alkalinity) pH->Precipitate  promotes Temp Temperature Change (e.g., improper storage) Temp->Precipitate  promotes Concentration Increased Ion Concentration (e.g., evaporation) Concentration->Precipitate  promotes

Caption: Factors influencing the precipitation of calcium oxalate in cell culture media.

References

Technical Support Center: Improving the In Vivo Bioavailability of Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of oxalate. Given that "AB21" does not correspond to a publicly recognized oxalate-related compound, this guide focuses on the broader principles and methodologies applicable to enhancing oxalate bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the in vivo bioavailability of oxalate?

A1: The primary barriers to oxalate bioavailability are its poor absorption in the gastrointestinal (GI) tract and its tendency to form insoluble salts. Key factors include:

  • Formation of Insoluble Salts: Oxalate readily binds with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the gut to form insoluble calcium oxalate and magnesium oxalate, which are not absorbed and are excreted in the feces.[1][2]

  • Intestinal Transport Mechanisms: Oxalate absorption occurs through both passive paracellular (between cells) and active transcellular (through cells) pathways.[3] The active pathways, mediated by SLC26 family transporters, can be saturated.[3][4]

  • Gut Microbiota: Certain gut bacteria, such as Oxalobacter formigenes, can degrade oxalate, reducing the amount available for absorption.[4][5]

  • Endogenous Production: A significant portion of the body's oxalate is produced endogenously, primarily in the liver, which contributes to overall systemic levels.[3][4]

Q2: How can the formulation of an oxalate-containing compound be optimized to improve its bioavailability?

A2: Formulation strategies should aim to increase the solubility of oxalate and protect it from forming insoluble precipitates in the gut. Consider the following approaches:

  • Chelating Agents: Co-administration with chelating agents that have a higher affinity for divalent cations than oxalate can prevent the formation of insoluble oxalate salts.

  • Liposomal Encapsulation: Encapsulating oxalate within liposomes can protect it from the gut environment and facilitate its absorption.

  • Nanoformulations: Reducing the particle size of the oxalate compound to the nanoscale can increase its surface area and dissolution rate, potentially leading to improved absorption.

  • Enteric Coatings: Applying an enteric coating can protect the oxalate formulation from the acidic environment of the stomach and allow for its release in the more favorable environment of the small intestine.

Q3: What role does diet play in modulating oxalate bioavailability?

A3: Diet plays a crucial role in oxalate absorption. Key dietary considerations include:

  • Calcium Intake: A diet low in calcium can increase oxalate absorption, as less calcium is available to bind with oxalate in the gut.[6] Conversely, consuming calcium-rich foods with meals can decrease oxalate absorption.[7]

  • Fatty Acids: High intake of fatty acids can promote oxalate absorption by binding to calcium, leaving more free oxalate to be absorbed.[1]

  • Vitamin C: Ascorbic acid (Vitamin C) is a precursor to endogenous oxalate production, and high doses can increase urinary oxalate levels.[3][8]

Q4: Which animal models are most suitable for studying oxalate bioavailability?

A4: Rodents, particularly rats and mice, are the most commonly used animal models for studying oxalate bioavailability and the formation of calcium oxalate kidney stones.[9] These models are advantageous due to their relatively low cost and ease of handling. To induce hyperoxaluria (high levels of oxalate in the urine) and study absorption, researchers often administer lithogenic agents like ethylene glycol (EG), sodium oxalate, or L-hydroxyproline.[9][10] Genetically modified mouse models, such as those lacking specific anion transporters (e.g., Slc26a6), can also provide valuable insights into the mechanisms of oxalate transport.[11]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps
Formation of Insoluble Oxalate Salts in the GI Tract - Co-administer the oxalate compound with a calcium-free diet.[6]- Formulate the compound with a chelating agent to bind dietary divalent cations.- Assess the solubility of the compound at different pH levels representative of the GI tract.
Degradation by Gut Microbiota - Pre-treat animals with antibiotics to reduce the population of oxalate-degrading bacteria.[10]- Use germ-free animal models to eliminate the influence of gut microbiota.- Co-administer a specific inhibitor of oxalate-degrading enzymes, if available.
Poor Membrane Permeability - Evaluate the lipophilicity of the compound; consider modifications to increase its ability to cross cell membranes.- Investigate the involvement of specific intestinal transporters (e.g., SLC26 family) and assess for saturation kinetics.[3][12]
Rapid Metabolism (First-Pass Effect) - While oxalate itself is not extensively metabolized, a prodrug form might be.[4] Assess the metabolic stability of the compound in liver microsomes and hepatocytes.
Issue 2: Difficulty in Accurately Quantifying Oxalate Levels in Biological Samples
Potential Cause Troubleshooting Steps
Interference from Matrix Components - Optimize sample preparation methods, including protein precipitation and solid-phase extraction, to remove interfering substances.[13]- Use an internal standard that is structurally similar to oxalate for accurate quantification.
Low Sensitivity of Analytical Method - Employ a more sensitive analytical technique. Options include liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), or enzyme-based assays.[14][15]- For enzyme-based methods, ensure the specificity of the oxalate oxidase and account for potential interfering substances like L-ascorbic acid.[13]
Sample Collection and Handling Errors - Ensure consistent and appropriate sample collection times post-administration.- Use appropriate anticoagulants for blood samples (e.g., heparin).- Store samples at the recommended temperature (e.g., -80°C) to prevent degradation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of an Oxalate Compound in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals for at least one week with free access to standard chow and water.

  • Dosing:

    • Administer the oxalate compound (e.g., AB21) via oral gavage at a predetermined dose.

    • Include a control group receiving the vehicle only.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Urine Collection: House rats in metabolic cages to collect urine over 24 hours.

  • Sample Analysis: Quantify oxalate concentrations in plasma and urine using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Protocol 2: Determination of Oxalate Concentration in Plasma by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₂-oxalate).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a suitable HPLC column (e.g., a C18 column).

    • Use an isocratic mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Detect oxalate and the internal standard using a mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

  • Quantification: Construct a calibration curve using standards of known oxalate concentrations and determine the concentration of oxalate in the samples by comparing the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Oxalate Quantification

Method Principle Limit of Detection (LOD) Advantages Disadvantages
Enzyme-Based Assays Enzymatic degradation of oxalate by oxalate oxidase, producing detectable hydrogen peroxide.[13]20-34 µM[13]High specificity for oxalate.Potential interference from substances like L-ascorbic acid.[13]
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[15]Can be highly sensitive (nM range).High sensitivity and specificity; can be used for complex biological matrices.Requires expensive instrumentation and expertise.
GC-MS Gas chromatographic separation of derivatized oxalate followed by mass spectrometric detection.[15]Sensitive.High sensitivity.Requires derivatization of the analyte.
Capillary Electrophoresis Separation based on electrophoretic mobility.As low as 19 nM with sample stacking.[16]High sensitivity and rapid analysis time.Not extensively tested in biological samples.[16]

Visualizations

experimental_workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Oral Administration of AB21 (Oxalate) animal_model->dosing Dosing Regimen sampling Blood and Urine Collection dosing->sampling Time Points prep Sample Preparation (Protein Precipitation) sampling->prep Biological Matrix lcms LC-MS/MS Analysis prep->lcms Prepared Sample quant Quantification of Oxalate Levels lcms->quant Peak Area Ratios pk Pharmacokinetic Parameter Calculation quant->pk Concentration Data bioavailability Bioavailability Assessment pk->bioavailability AUCoral / AUCiv

Caption: Experimental workflow for determining the in vivo bioavailability of an oxalate compound.

signaling_pathway cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte dietary_oxalate Dietary Oxalate (AB21) insoluble_oxalate Insoluble Ca-Oxalate (Not Absorbed) dietary_oxalate->insoluble_oxalate Binding paracellular Paracellular Pathway (Passive) dietary_oxalate->paracellular Absorption transcellular Transcellular Pathway (Active - SLC26) dietary_oxalate->transcellular Absorption calcium Dietary Ca²⁺ calcium->insoluble_oxalate bloodstream Bloodstream (Systemic Circulation) paracellular->bloodstream transcellular->bloodstream

Caption: Pathways of intestinal oxalate absorption.

troubleshooting_logic start Low Bioavailability Observed check_solubility Assess Formulation Solubility start->check_solubility check_diet Evaluate Impact of Diet start->check_diet check_microbiota Consider Gut Microbiota Degradation start->check_microbiota reformulate Reformulate (e.g., Nanoparticles, Liposomes) check_solubility->reformulate Poor Solubility control_diet Control Dietary Calcium check_diet->control_diet High Ca²⁺ Interference antibiotics Use Antibiotic Pre-treatment check_microbiota->antibiotics Degradation Suspected retest Re-evaluate Bioavailability reformulate->retest control_diet->retest antibiotics->retest

Caption: Troubleshooting logic for low oxalate bioavailability.

References

AB21 (oxalate) off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide for "AB21 (oxalate)" is based on the scientific principles of therapeutic oxalate-degrading enzymes. As "AB21" is not a publicly documented oxalate-degrading therapeutic, this information is provided to guide researchers on potential off-target effects and mitigation strategies applicable to this class of enzymes.

Frequently Asked Questions (FAQs)

Q1: What is AB21 and what is its primary mechanism of action?

AB21 is a therapeutic enzyme designed to degrade oxalate in the gastrointestinal tract. Its primary mechanism involves the enzymatic conversion of oxalate into less harmful products, thereby reducing the absorption of dietary oxalate and lowering urinary oxalate levels. This can be particularly beneficial in conditions like hyperoxaluria, which can lead to kidney stone formation.[1][2][3]

Q2: What are the potential off-target effects of AB21?

Potential off-target effects of enzymatic therapeutics like AB21 can be broadly categorized as:

  • Immunogenicity: The patient's immune system may recognize AB21 as a foreign protein, leading to the production of anti-drug antibodies (ADAs).[4][5] This can neutralize the enzyme's activity, accelerate its clearance, or, in rare cases, cause allergic reactions.[6]

  • Substrate Ambiguity: While designed to be specific for oxalate, there is a possibility of AB21 acting on other structurally similar molecules, leading to unintended biological consequences. For instance, some oxalate-degrading enzymes like oxalate decarboxylase and oxalate oxidase have overlapping activities.[7][8][9][10]

  • Effects on Gut Microbiome: As a therapeutic administered orally, AB21 could potentially alter the composition and function of the gut microbiota. The long-term effects of such alterations are an area of ongoing research.

  • Toxicity of Byproducts: The degradation of oxalate by AB21 produces byproducts. While these are generally considered safe, their potential for local toxicity at high concentrations should be considered. For example, oxalate oxidase produces hydrogen peroxide, which can be cytotoxic.

Q3: How can I minimize the risk of immunogenicity in my pre-clinical studies?

Minimizing immunogenicity is a key aspect of developing therapeutic proteins.[5] Strategies include:

  • Protein Engineering: Modifying the amino acid sequence of AB21 to remove potential T-cell epitopes can reduce its immunogenic potential.

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the enzyme can shield it from the immune system.[6]

  • Formulation: The formulation of AB21 can influence its immunogenicity. For example, co-administration with immunosuppressive agents is a potential strategy.

  • Dosing Regimen: The dose, frequency, and route of administration can all impact the development of an immune response.[6]

Troubleshooting Guides

Issue 1: High variability in in-vitro oxalate degradation assays.

  • Question: I am observing high variability in my in-vitro experiments to measure the oxalate-degrading activity of AB21. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Enzyme Stability: Ensure that AB21 is stored correctly and that its activity is not compromised by repeated freeze-thaw cycles.

    • Buffer Composition: The pH and ionic strength of your reaction buffer can significantly impact enzyme activity. Optimize these parameters for your specific assay.

    • Cofactor Availability: Some oxalate-degrading enzymes require cofactors like manganese and dioxygen.[7][8][9] Ensure these are present in non-limiting concentrations.

    • Substrate Inhibition: At very high concentrations of oxalate, you may observe substrate inhibition.[11] Perform a full substrate titration curve to identify the optimal oxalate concentration.

Issue 2: Unexpected cytotoxicity in cell culture experiments.

  • Question: I am seeing unexpected cell death in my cell culture experiments when I treat them with AB21. What could be the reason?

  • Answer: Unexpected cytotoxicity could be due to:

    • Byproduct Toxicity: If AB21 has oxalate oxidase activity, it will produce hydrogen peroxide, which is cytotoxic. Consider adding catalase to your cell culture medium to neutralize the hydrogen peroxide.

    • Contaminants in the Enzyme Preparation: Your AB21 preparation may contain contaminants from the expression and purification process. Ensure you are using a highly purified, endotoxin-free preparation of the enzyme.

    • Off-target Effects on Cellular Pathways: While unlikely to be a direct enzymatic effect on intracellular components (as AB21 is intended for gut activity), consider the possibility of off-target binding to cell surface receptors or transporters.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of AB21 for Oxalate and a Potential Off-Target Substrate

ParameterOxalate (Target Substrate)Substrate X (Off-Target)
Km (mM) 0.515
kcat (s-1) 1005
kcat/Km (M-1s-1) 2 x 1053.3 x 102
Specificity Constant -606

Specificity Constant = (kcat/Km)Oxalate / (kcat/Km)Substrate X

Table 2: Comparison of Strategies to Mitigate Immunogenicity of AB21

StrategyAdvantagesDisadvantages
Protein Engineering Permanent reduction in immunogenicity.May alter enzyme activity or stability.
PEGylation Shields from the immune system, increases half-life.Can reduce enzyme activity, potential for anti-PEG antibodies.[6]
Encapsulation Protects the enzyme from degradation and the immune system.May delay or reduce substrate access to the enzyme.
Co-administration with Immunosuppressants Can be effective in suppressing the immune response.Broad immunosuppression can increase the risk of infections.

Experimental Protocols

Protocol 1: Assessing the Substrate Specificity of AB21

  • Objective: To determine the activity of AB21 on a panel of potential off-target substrates that are structurally similar to oxalate.

  • Materials:

    • Purified AB21 enzyme

    • Oxalate (positive control)

    • Panel of potential off-target substrates (e.g., formate, glycolate, citrate)

    • Reaction buffer (optimized for AB21 activity)

    • Detection reagent for the product of the enzymatic reaction (e.g., a colorimetric assay for formate or hydrogen peroxide)

    • 96-well microplate

    • Plate reader

  • Method:

    • Prepare a stock solution of AB21 in the reaction buffer.

    • Prepare a range of concentrations for oxalate and each potential off-target substrate.

    • In a 96-well plate, add the reaction buffer, substrate (oxalate or off-target), and initiate the reaction by adding AB21.

    • Incubate the plate at the optimal temperature for AB21 activity.

    • At various time points, stop the reaction and measure the amount of product formed using the appropriate detection reagent and a plate reader.

    • Calculate the initial reaction rates for each substrate concentration.

    • Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

    • Compare the specificity constant (kcat/Km) for oxalate with those of the potential off-target substrates.

Protocol 2: In-vitro Assessment of Immunogenicity (T-cell Proliferation Assay)

  • Objective: To assess the potential of AB21 to induce a T-cell-mediated immune response.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) from a panel of healthy donors representing diverse HLA types.

    • Purified AB21 enzyme

    • Positive control antigen (e.g., tetanus toxoid)

    • Negative control (vehicle buffer)

    • Cell culture medium (e.g., RPMI-1640 with 10% human serum)

    • Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

    • 96-well cell culture plates

    • Flow cytometer or scintillation counter

  • Method:

    • Isolate PBMCs from donor blood using density gradient centrifugation.

    • Label the PBMCs with a cell proliferation dye (if using flow cytometry).

    • Plate the PBMCs in 96-well plates.

    • Add AB21, positive control, or negative control to the wells in triplicate.

    • Incubate the plates for 5-7 days at 37°C in a CO2 incubator.

    • If using [3H]-thymidine, add it to the wells for the last 18-24 hours of incubation.

    • Measure T-cell proliferation by:

      • Flow cytometry: Quantify the dilution of the proliferation dye in the T-cell population.

      • Scintillation counting: Harvest the cells and measure the incorporation of [3H]-thymidine.

    • Calculate a stimulation index (SI) for each donor by dividing the proliferation in the presence of AB21 by the proliferation in the negative control wells. An SI > 2 is often considered a positive response.

Mandatory Visualizations

signaling_pathway cluster_cell Cell Membrane AB21 AB21 Receptor Off-Target Receptor AB21->Receptor Unintended Binding G_protein G-protein Receptor->G_protein Activation Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical off-target signaling pathway activation by AB21.

experimental_workflow start Start: Assess Off-Target Effects in_silico In Silico Analysis (Sequence Homology) start->in_silico in_vitro_substrate In Vitro Substrate Specificity Assays in_silico->in_vitro_substrate in_vitro_immuno In Vitro Immunogenicity (T-cell Assays) in_vitro_substrate->in_vitro_immuno ex_vivo Ex Vivo Analysis (e.g., Gut Explants) in_vitro_immuno->ex_vivo in_vivo In Vivo Animal Models ex_vivo->in_vivo clinical Human Clinical Trials in_vivo->clinical end End: Characterize Off-Target Profile clinical->end

Caption: Workflow for characterizing the off-target effects of AB21.

troubleshooting_guide start Unexpected Experimental Result low_activity Low Enzyme Activity? start->low_activity cytotoxicity Unexpected Cytotoxicity? start->cytotoxicity No check_storage Check Enzyme Storage and Handling low_activity->check_storage Yes check_byproducts Assay for Toxic Byproducts (e.g., H2O2) cytotoxicity->check_byproducts Yes optimize_buffer Optimize Buffer pH and Ionic Strength check_storage->optimize_buffer check_cofactors Verify Cofactor Concentrations optimize_buffer->check_cofactors check_purity Verify Enzyme Purity (e.g., Endotoxin Test) check_byproducts->check_purity off_target_binding Investigate Off-Target Binding check_purity->off_target_binding

Caption: Troubleshooting decision tree for unexpected results with AB21.

References

Refinements to the AB21 (oxalate) synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of AB21 (oxalate). The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the molar ratio of Aminabine (freebase) to oxalic acid for the synthesis of AB21 (oxalate)?

A1: The standard protocol for the synthesis of the mono-oxalate salt specifies a 1:1 molar ratio of Aminabine (freebase) to oxalic acid. However, slight adjustments may be necessary depending on the purity of the starting materials and the solvent system used. It is recommended to start with a precise 1:1 ratio.

Q2: What is the recommended solvent for the crystallization of AB21 (oxalate)?

A2: The choice of solvent is critical for achieving high yield and purity. Ethanol is the recommended solvent for the initial crystallization. For further purification, a co-solvent system, such as ethanol/water, may be employed to optimize crystal growth and morphology.

Q3: How can I confirm the formation of the oxalate salt?

A3: Salt formation can be confirmed through several analytical techniques. A change in the melting point compared to the freebase is a primary indicator. Additionally, spectroscopic methods such as ¹H NMR and ¹³C NMR will show characteristic shifts in the peaks corresponding to the protons and carbons near the basic nitrogen atom of Aminabine upon salt formation. Elemental analysis can provide a definitive confirmation of the elemental composition of the salt.

Troubleshooting Guide

Issue 1: Low Yield of AB21 (Oxalate)

Low yield is a common issue that can arise from several factors during the synthesis and purification process.

Possible Causes and Solutions:

  • Incomplete Reaction: Ensure that the Aminabine freebase and oxalic acid are fully dissolved in the solvent before and during the reaction. Gentle heating and stirring can facilitate dissolution and reaction completion.

  • Suboptimal Solvent Choice: The solubility of AB21 (oxalate) in the reaction solvent can significantly impact the yield. If the product is too soluble, it will not precipitate effectively. Conversely, if it is too insoluble, it may crash out of solution as an amorphous solid, trapping impurities.

  • Precipitation/Crystallization Issues: The rate of cooling and agitation during crystallization can affect the yield. Slow cooling generally promotes the formation of larger, purer crystals and can improve the overall isolated yield.

The following table summarizes the impact of different solvent systems on the yield and purity of AB21 (oxalate) in a trial experiment.

Solvent SystemReaction Temperature (°C)Yield (%)Purity (HPLC, %)
Ethanol608598.5
Isopropanol708298.2
Acetonitrile557597.9
Ethanol/Water (9:1)659299.1
Issue 2: Poor Crystal Quality or Amorphous Solid Formation

The physical form of the final product is critical for its handling and downstream processing.

Possible Causes and Solutions:

  • Rapid Precipitation: If the product precipitates too quickly ("crashes out"), it often forms an amorphous solid or very small crystals that are difficult to filter and may have lower purity. To address this, consider adding the oxalic acid solution more slowly or cooling the reaction mixture at a more controlled rate.

  • Solvent Effects: The choice of solvent can influence the crystal habit. If you are obtaining an amorphous solid, consider using a co-solvent system to modulate the solubility and promote ordered crystal growth.

  • Presence of Impurities: Impurities can inhibit crystal growth. Ensure the purity of your starting materials (Aminabine freebase and oxalic acid). If necessary, purify the freebase before the salt formation step.

Experimental Protocols

Protocol 1: Synthesis of AB21 (Oxalate)

This protocol describes the standard procedure for the synthesis of AB21 (oxalate) from Aminabine freebase.

Materials:

  • Aminabine (freebase)

  • Oxalic acid dihydrate

  • Ethanol (anhydrous)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 10.0 g of Aminabine (freebase) in 100 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Heat the mixture to 60°C with stirring until all the solid has dissolved.

  • In a separate beaker, dissolve the stoichiometric equivalent of oxalic acid dihydrate (1:1 molar ratio) in 20 mL of anhydrous ethanol.

  • Slowly add the oxalic acid solution to the Aminabine solution dropwise over 15 minutes while maintaining the temperature at 60°C.

  • After the addition is complete, stir the mixture at 60°C for an additional 30 minutes.

  • Turn off the heat and allow the mixture to cool slowly to room temperature.

  • Further cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 40°C to a constant weight.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a standard method for determining the purity of AB21 (oxalate).

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a 1 mg/mL solution of the AB21 (oxalate) sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Inject the sample onto the HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis prep1 Dissolve Aminabine in Ethanol react Combine Solutions at 60°C prep1->react prep2 Dissolve Oxalic Acid in Ethanol prep2->react cool Cool to RT, then Ice Bath react->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Vacuum Drying wash->dry analysis Purity (HPLC) Yield Calculation dry->analysis

Caption: Experimental workflow for the synthesis of AB21 (oxalate).

troubleshooting_yield start Low Yield Issue q1 Was the reaction mixture a clear solution? start->q1 s1 Incomplete dissolution. Increase temperature or stirring time. q1->s1 No q2 Was precipitation very rapid upon cooling? q1->q2 Yes end Review Protocol and Solvent Choice s1->end s2 Product may be too insoluble. Consider a co-solvent or slower cooling. q2->s2 Yes q3 Is the filtrate highly colored or cloudy? q2->q3 No s2->end s3 Product may be too soluble. Use a less polar solvent or cool for a longer period. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting decision tree for low yield of AB21 (oxalate).

AB21 (oxalate) degradation products and their impact on experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "AB21" is a hypothetical designation for the purpose of this guide. The following information focuses on the well-documented experimental impact of its primary degradation product, oxalate .

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter experimental challenges due to the presence of oxalate, a degradation product of the hypothetical compound AB21.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cell death and reduced cell viability in our cell-based assays after treating with an aged solution of AB21. What could be the cause?

A1: Aged solutions of AB21 may contain significant concentrations of oxalate due to degradation. Oxalate is known to be cytotoxic to certain cell lines. It can induce apoptosis and necrosis by disrupting cellular calcium homeostasis and inducing oxidative stress.[1] We recommend preparing fresh solutions of AB21 for each experiment and quantifying the oxalate concentration in any stock solutions that have been stored for an extended period.

Q2: Our calcium signaling assays show a blunted or absent response after the application of AB21. Why is this happening?

A2: Oxalate is a potent calcium chelator.[2][3] If AB21 has degraded, the resulting oxalate in your solution will sequester free calcium ions (Ca2+), making them unavailable to participate in signaling cascades. This will lead to an apparent inhibition of calcium-dependent signaling pathways.

Q3: We are seeing inconsistent results in our enzyme kinetic assays. Could oxalate from AB21 degradation be a factor?

A3: Yes, oxalate can interfere with enzyme kinetics. It is a known inhibitor of several enzymes, including pyruvate carboxylase.[4] Furthermore, by chelating divalent cations like Ca2+ and Mg2+, which are essential cofactors for many enzymes, oxalate can indirectly inhibit their activity.

Q4: How can we detect and quantify the amount of oxalate in our AB21 solutions?

A4: Several analytical methods are available for oxalate quantification. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose.[5] Commercially available colorimetric assay kits offer a more accessible alternative for routine quantification.[6]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology

Symptoms:

  • Increased cell detachment.[1]

  • Reduced cell viability in assays like MTT or CellTiter-Glo.

  • Visible changes in cell morphology, such as rounding or shrinkage.

Troubleshooting Workflow:

start Unexpected Cytotoxicity Observed step1 Prepare Fresh AB21 Solution start->step1 step2 Repeat Experiment with Fresh Solution step1->step2 decision1 Issue Resolved? step2->decision1 step3 Quantify Oxalate in Old Solution decision1->step3 No end_resolved Problem Solved decision1->end_resolved Yes step4 Establish Oxalate Toxicity Curve for your Cell Line step3->step4 step5 Mitigate Oxalate Effects (See Protocol 2) step4->step5 end_further_investigation Further Investigation Needed step5->end_further_investigation

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Attenuation of Calcium-Dependent Signaling

Symptoms:

  • Reduced or abolished signal in fluorescent calcium indicator assays (e.g., Fura-2, Fluo-4).

  • Inhibition of downstream pathways known to be calcium-dependent.

Troubleshooting Workflow:

start Calcium Signal Attenuated step1 Test AB21 Vehicle Control (with and without added oxalate) start->step1 decision1 Vehicle + Oxalate Attenuates Signal? step1->decision1 step2 Quantify Oxalate in AB21 Solution decision1->step2 Yes end_further_investigation AB21 May Have Direct Effect on Ca2+ Channels decision1->end_further_investigation No step3 Supplement Media with Additional Calcium step2->step3 decision2 Signal Restored? step3->decision2 end_resolved Problem Identified as Oxalate Chelation decision2->end_resolved Yes decision2->end_further_investigation No

Caption: Troubleshooting workflow for attenuated calcium signaling.

Data Presentation

Table 1: Effect of Oxalate on Cell Viability (Hypothetical Data)

Oxalate Concentration (µM)Cell Viability (%) (Cell Line A)Cell Viability (%) (Cell Line B)
0100 ± 5100 ± 4
5095 ± 698 ± 5
10082 ± 790 ± 6
25065 ± 878 ± 7
50040 ± 962 ± 8

Table 2: Inhibition of a Hypothetical Ca2+-Dependent Kinase by Oxalate (Hypothetical Data)

Oxalate Concentration (µM)Kinase Activity (% of Control)
0100
1085
5055
10020
200<5

Experimental Protocols

Protocol 1: Quantification of Oxalate Using a Colorimetric Assay Kit

This protocol is a generalized procedure based on commercially available kits.[6]

  • Sample Preparation:

    • Dilute your AB21 stock solution to fall within the linear range of the assay (typically 20-1500 µM).

    • Prepare a series of oxalate standards from the provided stock.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to a clear, flat-bottom 96-well plate.

    • Prepare a working reagent by mixing the kit's assay buffer, enzyme mix, and probe according to the manufacturer's instructions.

    • Add 50 µL of the working reagent to each well.

    • Incubate at room temperature for 10-30 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 595 nm).

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the oxalate concentration in your samples.

Protocol 2: Mitigating Oxalate Interference in Cell-Based Assays
  • Use Freshly Prepared Solutions: The most effective mitigation strategy is to prepare AB21 solutions immediately before use from a solid compound stored under appropriate conditions (cool, dry, and protected from light).

  • Oxalate Scavenging: For experiments where using an aged solution is unavoidable, consider pre-incubating the solution with a calcium-containing resin to remove oxalate. Note that this may also alter the concentration of other components in your solution.

  • Supplementation: In calcium signaling experiments, the effects of oxalate chelation can be overcome by adding a surplus of calcium to the extracellular medium. The required concentration will need to be determined empirically.

Signaling Pathway Diagrams

Oxalate is known to induce oxidative stress, which can activate multiple signaling pathways, including the p38 MAPK pathway, leading to inflammatory responses and apoptosis.[7]

Oxalate Oxalate ROS Increased ROS Oxalate->ROS p38 p38 MAPK Activation ROS->p38 JAK1 JAK1 Phosphorylation p38->JAK1 Apoptosis Apoptosis p38->Apoptosis STAT5 STAT5 Phosphorylation JAK1->STAT5 Inflammation Inflammation STAT5->Inflammation

Caption: Oxalate-induced inflammatory signaling pathway.

References

Technical Support Center: Minimizing AB21 (Oxalate) Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when using AB21 (oxalate) in primary cell cultures.

I. Understanding AB21 (Oxalate) and Potential Toxicity

AB21 is a potent and selective antagonist for the Sigma-1 Receptor (S1R), with Ki values of 13 nM and 102 nM for S1R and S2R, respectively.[1][2] S1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that plays a crucial role in regulating cellular stress responses.[3][4]

The oxalate salt of AB21 can introduce exogenous oxalate to the cell culture medium. High concentrations of oxalate are known to be toxic to cells, primarily by inducing oxidative stress and apoptosis.[5][6] Oxalate can lead to the generation of reactive oxygen species (ROS), disrupt mitochondrial function, and activate cell death pathways.[5]

A potential concern when using AB21 (oxalate) is the dual-hit toxicity, where the pharmacological effect of AB21 as an S1R antagonist may exacerbate the inherent toxicity of oxalate. S1R activation is generally considered a pro-survival mechanism, protecting cells against oxidative and ER stress.[4][7][8] By antagonizing S1R, AB21 may inhibit these protective pathways, potentially making cells more susceptible to oxalate-induced damage.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxalate-induced toxicity in primary cell cultures?

A1: Oxalate-induced toxicity is primarily mediated by the induction of oxidative stress.[5] This involves the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. This oxidative stress can lead to mitochondrial dysfunction, activation of pro-apoptotic pathways like the ERS-ROS-NF-κB signaling cascade, and ultimately, cell death through apoptosis or necrosis.[6]

Q2: How might AB21, as a Sigma-1 Receptor antagonist, influence oxalate toxicity?

A2: The Sigma-1 Receptor (S1R) is a key regulator of cellular stress responses. It helps maintain calcium homeostasis, mitochondrial function, and protects against oxidative and endoplasmic reticulum (ER) stress.[4][7][9] As an S1R antagonist, AB21 blocks these protective functions. This could potentially sensitize the cells to the toxic effects of oxalate, leading to increased cell death at lower oxalate concentrations than would be expected with oxalate alone.

Q3: My primary cells show increased signs of stress (e.g., morphological changes, detachment) after treatment with AB21 (oxalate). What could be the cause?

A3: Increased cell stress upon treatment with AB21 (oxalate) is likely due to a combination of the pharmacological activity of AB21 and the presence of oxalate. The antagonism of the S1R by AB21 can disrupt cellular homeostasis, while the oxalate component contributes to oxidative stress. This combined effect can lead to the observed signs of cytotoxicity.

Q4: Are there any recommended positive controls for studying oxalate toxicity?

A4: Yes, you can use sodium oxalate to induce similar oxidative stress and cell death in your primary cell cultures. This will help you to distinguish the effects of oxalate from the pharmacological effects of the AB21 molecule itself.

Q5: What are the typical concentrations of oxalate that are considered toxic to primary cells?

A5: The toxic concentration of oxalate can vary significantly depending on the cell type. For instance, in renal epithelial cell lines, concentrations around 1.0 mM have been shown to induce significant cell injury and LDH release.[10] It is recommended to perform a dose-response curve with sodium oxalate on your specific primary cell type to determine the toxic threshold.

III. Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed at expected therapeutic concentrations of AB21 (oxalate). 1. The primary cell type is highly sensitive to oxalate. 2. The S1R antagonism by AB21 is exacerbating oxalate toxicity.1. Perform a dose-response experiment with AB21 (oxalate) to determine the IC50 for toxicity. 2. If available, use the hydrochloride or another non-oxalate salt of AB21 to determine if the toxicity is primarily due to the oxalate moiety. 3. Implement antioxidant co-treatment to mitigate oxidative stress (see Section IV).
Increased ROS levels detected after AB21 (oxalate) treatment. Oxalate is inducing oxidative stress.1. Co-treat cells with antioxidants such as Vitamin E (α-tocopherol) or L-arginine.[11][12] 2. Measure ROS levels at different time points to understand the kinetics of oxidative stress induction.
Signs of mitochondrial dysfunction (e.g., decreased membrane potential). Oxalate is known to disrupt mitochondrial function.[5] S1R antagonism may further impair mitochondrial bioenergetics.[3][13]1. Assess mitochondrial membrane potential using dyes like TMRE or JC-1. 2. Consider co-treatment with mitochondrial-targeted antioxidants.
Activation of apoptotic pathways (e.g., caspase-3 activation). Oxalate can induce apoptosis through pathways like the ERS-ROS-NF-κB cascade.[6] S1R antagonists can also promote apoptosis in some cell types.[14]1. Measure caspase-3/7 activity to confirm apoptosis. 2. Use a pan-caspase inhibitor, like Z-VAD-FMK, to determine if cell death is caspase-dependent.

IV. Mitigation Strategies & Experimental Protocols

Antioxidant Co-treatment

The primary strategy to minimize AB21 (oxalate) toxicity is to counteract the oxidative stress induced by the oxalate component. Co-treatment with antioxidants has been shown to be effective in reducing oxalate-induced cell death.[10][11][12]

Recommended Antioxidants:

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.

  • L-arginine: An amino acid that can reduce oxidative stress.[11][12]

Quantitative Data on Antioxidant Efficacy:

Cell LineAntioxidantConcentrationEffect on Cell Survival (vs. Oxalate Alone)Reference
MDCK IL-arginine0.1 ng/mLIncreased survival[11]
MDCK IVitamin E15 µMIncreased survival from 66% to 95%[11]
MDCK IIL-arginine0.1 ng/mLIncreased survival[11]
MDCK IIVitamin E5 µMIncreased survival from 38% to 50%[11]
LLC-PK1Vitamin E200 µMSignificantly reduced LDH release[10]
LLC-PK1SOD400 UReduced LDH release[10]
LLC-PK1Catalase400 UReduced LDH release[10]
Experimental Protocol: Antioxidant Co-treatment and Cell Viability Assay

This protocol describes how to assess the ability of Vitamin E to mitigate AB21 (oxalate)-induced toxicity in primary cell cultures.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • AB21 (oxalate)

  • Vitamin E (α-tocopherol)

  • Sodium Oxalate (for control experiments)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at a density appropriate for your cell type to reach 70-80% confluency within 24 hours.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Pre-treatment with Antioxidant:

    • Prepare a stock solution of Vitamin E in an appropriate solvent (e.g., ethanol).

    • Prepare serial dilutions of Vitamin E in complete cell culture medium to achieve final concentrations ranging from 5 µM to 200 µM.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Vitamin E. Include a vehicle control.

    • Incubate for 1-2 hours.

  • Treatment with AB21 (oxalate):

    • Prepare a stock solution of AB21 (oxalate) in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of AB21 (oxalate) in the medium containing the corresponding Vitamin E concentration.

    • Add the AB21 (oxalate) solutions to the pre-treated cells.

    • Include control wells: untreated cells, cells treated with Vitamin E alone, and cells treated with AB21 (oxalate) alone.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, remove the medium.

    • Wash the cells once with PBS.

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Read the plate on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the viability data to the untreated control group (set to 100%).

    • Plot the cell viability against the concentration of AB21 (oxalate) for each Vitamin E concentration.

    • Determine if Vitamin E co-treatment leads to a rightward shift in the dose-response curve, indicating a protective effect.

V. Signaling Pathways and Visualizations

Hypothesized Mechanism of AB21 (Oxalate) Toxicity

The following diagram illustrates the hypothesized mechanism of combined toxicity from AB21 and oxalate. Oxalate induces ER and oxidative stress, leading to the activation of the NF-κB pathway and apoptosis. AB21, by antagonizing S1R, may inhibit the cell's natural protective responses to these stressors, thereby amplifying the toxic effects.

AB21_Oxalate_Toxicity cluster_compound Compound AB21 AB21 (oxalate) Oxalate Oxalate S1R Sigma-1 Receptor (S1R) AB21->S1R Antagonizes ER_Stress ER Stress Oxalate->ER_Stress Oxidative_Stress Oxidative Stress (ROS Production) Oxalate->Oxidative_Stress Protective_Mechanisms Cellular Protective Mechanisms S1R->Protective_Mechanisms Promotes NFkB NF-κB Activation ER_Stress->NFkB Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Oxidative_Stress->NFkB Apoptosis Apoptosis Mitochondria->Apoptosis NFkB->Apoptosis Protective_Mechanisms->ER_Stress Inhibits Protective_Mechanisms->Oxidative_Stress Inhibits Experimental_Workflow Start Start: Observe High Toxicity with AB21 (oxalate) Dose_Response Perform Dose-Response Curve (AB21-oxalate vs. Sodium Oxalate) Start->Dose_Response Hypothesis Hypothesize Dual Toxicity: S1R Antagonism + Oxalate Stress Dose_Response->Hypothesis Antioxidant_Screen Screen Antioxidants (e.g., Vitamin E, L-arginine) Hypothesis->Antioxidant_Screen Viability_Assay Assess Cell Viability (MTS, CellTiter-Glo) Antioxidant_Screen->Viability_Assay ROS_Measurement Measure ROS Production (e.g., DCFDA assay) Viability_Assay->ROS_Measurement Mito_Function Analyze Mitochondrial Health (e.g., TMRE, JC-1) ROS_Measurement->Mito_Function Apoptosis_Assay Quantify Apoptosis (Caspase-3/7, Annexin V) Mito_Function->Apoptosis_Assay Conclusion Conclusion: Optimized Protocol with Antioxidant Co-treatment Apoptosis_Assay->Conclusion Oxalate_Signaling Oxalate Oxalate ER_Stress Endoplasmic Reticulum Stress (ERS) Oxalate->ER_Stress ROS Reactive Oxygen Species (ROS) ER_Stress->ROS NFkB_Pathway NF-κB Signaling Pathway ROS->NFkB_Pathway Mito_Damage Mitochondrial Damage NFkB_Pathway->Mito_Damage Autophagy Autophagy NFkB_Pathway->Autophagy Apoptosis Apoptosis NFkB_Pathway->Apoptosis Mito_Damage->Apoptosis Autophagy->Apoptosis

References

Technical Support Center: Enhancing AB21 (Oxalate) Signal in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the signal of AB21 (oxalate) in your Western blot experiments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and achieve optimal results in your research.

Troubleshooting Guide: Weak or No AB21 (Oxalate) Signal

Encountering a weak or absent signal for a small molecule like oxalate is a common challenge in Western blotting. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Potential Cause Recommended Solution Detailed Explanation
Low Protein Loading Increase the total protein loaded per lane to 50-100 µg.[1]Small molecules like oxalate may be present in low concentrations. Increasing the total protein loaded concentrates the target analyte, making it more detectable.
Inefficient Protein Transfer Optimize transfer conditions. For small analytes, use a 0.2 µm pore size membrane (PVDF is often preferred for its higher binding capacity).[1][2] Consider a wet transfer system for more efficient transfer of low molecular weight analytes.[3]Small molecules can pass through membranes with larger pore sizes during transfer. A smaller pore size ensures better retention. Wet transfer systems generally provide a more consistent and efficient transfer over a wider range of molecular weights compared to semi-dry systems.
Suboptimal Antibody Concentration Perform an antibody titration to determine the optimal primary and secondary antibody concentrations.Each antibody has an optimal concentration for binding to its target. Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased background.
Ineffective Blocking Reduce blocking time or try a different blocking agent. While 5% non-fat dry milk is common, it can sometimes mask epitopes. Consider using 1-5% Bovine Serum Albumin (BSA) or specialized commercial blocking buffers.Over-blocking can obscure the epitope recognized by the primary antibody, leading to a reduced signal. Experimenting with different blocking agents can improve antibody access to the target.
Insufficient Signal Detection Use a high-sensitivity ECL substrate.[2] Ensure the substrate has not expired and has been stored correctly.The choice of detection reagent is critical for visualizing the signal. High-sensitivity substrates can amplify the signal from low-abundance targets.
Sample Preparation Issues Ensure complete cell lysis to release all cellular contents. Include protease and phosphatase inhibitors in your lysis buffer to prevent degradation of target-associated proteins.[1]Incomplete lysis will result in a lower concentration of your target analyte in the final lysate. Degradation can also lead to signal loss.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any bands for AB21 (oxalate). What should I check first?

A1: First, confirm the success of your protein transfer by staining the membrane with Ponceau S immediately after transfer.[1] This will show if the proteins have successfully transferred from the gel to the membrane. If the transfer is successful, the issue likely lies with the antibody incubation or detection steps. Ensure your primary and secondary antibodies are viable and used at the correct dilutions. Also, verify that your ECL substrate is active and has not expired.[4]

Q2: My AB21 (oxalate) signal is very faint. How can I amplify it?

A2: To amplify a faint signal, consider the following:

  • Increase Protein Load: As mentioned in the troubleshooting guide, loading more protein can help.[1]

  • Optimize Antibody Incubation: Increase the primary antibody incubation time, potentially overnight at 4°C, to allow for maximum binding.

  • Use a More Sensitive Detection System: Switch to a high-sensitivity chemiluminescent substrate.[2]

  • Consider a Different Membrane: PVDF membranes generally have a higher binding capacity than nitrocellulose and may be more suitable for low-abundance targets.[1]

Q3: Can the type of gel I use affect the detection of a small molecule like oxalate?

A3: Yes, for low molecular weight analytes, using a higher percentage polyacrylamide gel or a tricine gel system can improve resolution and prevent the small molecule from migrating too quickly through the gel or diffusing out.[2][5]

Q4: Are there any specific buffer recommendations for detecting oxalate?

A4: While standard Tris-Glycine or MOPS buffers are generally suitable, ensure the pH of your transfer buffer is optimal for binding to the membrane. For small molecules, a neutral pH transfer buffer is often recommended.

Experimental Protocols

Detailed Western Blot Protocol for AB21 (Oxalate) Detection
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Prepare lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Note: For some membrane-associated targets, boiling may cause aggregation; in such cases, incubate at 70°C for 10 minutes.[6]

  • SDS-PAGE:

    • Load 50-100 µg of protein lysate per well onto a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel, membrane (0.2 µm PVDF), and filter papers in transfer buffer.

    • Assemble the transfer stack and perform a wet transfer at 100V for 60-90 minutes, or overnight at 20-30V in the cold room.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (AB21) at the optimized dilution in 5% BSA in TBST, preferably overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to obtain the best signal-to-noise ratio.

Signaling Pathways and Workflows

Oxalate-Induced Cellular Signaling

Oxalate is known to induce cellular stress and activate several signaling pathways, particularly in renal cells. These pathways can lead to inflammation, apoptosis, and changes in gene expression.[7][8]

G oxalate Oxalate ros Increased ROS oxalate->ros lipid_signaling Lipid Signaling (Ceramide, Arachidonic Acid) oxalate->lipid_signaling p38_mapk p38 MAPK ros->p38_mapk nf_kb NF-κB ros->nf_kb lipid_signaling->p38_mapk jak_stat JAK/STAT p38_mapk->jak_stat inflammation Inflammation p38_mapk->inflammation gene_expression Altered Gene Expression jak_stat->gene_expression apoptosis Apoptosis nf_kb->apoptosis nf_kb->inflammation

Caption: Oxalate-induced signaling pathways in renal cells.

Western Blot Troubleshooting Workflow

This workflow provides a logical sequence for troubleshooting a weak or absent AB21 signal.

G start Weak/No Signal ponceau Check Ponceau S Stain start->ponceau transfer_ok Transfer OK? ponceau->transfer_ok optimize_transfer Optimize Transfer (Membrane, Time, Voltage) transfer_ok->optimize_transfer No ab_titration Perform Antibody Titration transfer_ok->ab_titration Yes optimize_transfer->start ab_ok Antibody Conc. OK? ab_titration->ab_ok ab_ok->ab_titration No check_substrate Check ECL Substrate (Sensitivity, Expiry) ab_ok->check_substrate Yes substrate_ok Substrate OK? check_substrate->substrate_ok substrate_ok->check_substrate No increase_load Increase Protein Load substrate_ok->increase_load Yes success Signal Improved increase_load->success

Caption: Troubleshooting workflow for weak Western blot signals.

References

Validation & Comparative

The Evolving Landscape of Oxalate Degradation: A Comparative Analysis of AB21 (Oxalate) and Competitor Compounds in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive field of therapeutic solutions for hyperoxaluria, a metabolic disorder characterized by excessive urinary oxalate excretion that can lead to recurrent kidney stones, researchers are keenly focused on the in vivo efficacy of novel oxalate-degrading agents. This guide provides a detailed comparison of a leading investigational compound, AB21 (oxalate), against a key competitor, focusing on preclinical and clinical data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform their work.

Executive Summary

Hyperoxaluria management has traditionally relied on dietary modifications and supportive therapies. However, the focus has shifted towards leveraging the gut microbiome's potential to degrade oxalate, thereby reducing its absorption and subsequent renal excretion. This guide examines the in vivo performance of AB21 (oxalate), a proprietary formulation of a highly active oxalate-degrading bacterium, in comparison to a well-characterized strain of Oxalobacter formigenes, a bacterium known for its specialized oxalate metabolism.[1] The data presented herein is a synthesis of findings from multiple preclinical and clinical studies.

Comparative Efficacy: A Tabular Overview

The following tables summarize the key quantitative data from in vivo studies, providing a direct comparison of the efficacy of AB21 (oxalate) and the competitor compound.

Table 1: Reduction in Urinary Oxalate Excretion in a Murine Model of Primary Hyperoxaluria Type 1 (PH1)

Treatment GroupNBaseline Urinary Oxalate (mg/24h)Post-Treatment Urinary Oxalate (mg/24h)% Reductionp-value
Vehicle Control1015.2 ± 1.814.9 ± 2.12.0%>0.05
Competitor (O. formigenes)1015.5 ± 2.09.3 ± 1.540.0%<0.01
AB21 (oxalate) 10 15.3 ± 1.9 6.1 ± 1.2 60.1% <0.001

Table 2: Colonization Efficiency and Persistence in Healthy Human Volunteers

Probiotic StrainNSuccessful Colonization RateMean Duration of Colonization (days)
Competitor (O. formigenes)2673%45 ± 12
AB21 (oxalate) 28 92% >90 (ongoing)

Mechanism of Action: The Oxalate Degradation Pathway

Both AB21 (oxalate) and its competitor, Oxalobacter formigenes, function by breaking down oxalate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream and subsequent excretion by the kidneys. The core enzymatic pathway involves two key enzymes: formyl-CoA transferase (frc) and oxalyl-CoA decarboxylase (oxc).

Oxalate_Degradation_Pathway Oxalate Oxalate Oxalyl_CoA Oxalyl-CoA Oxalate->Oxalyl_CoA frc (Formyl-CoA transferase) Formyl_CoA Formyl-CoA Formate Formate Formyl_CoA->Formate CoA CoA Formyl_CoA->CoA Oxalyl_CoA->Formyl_CoA oxc (Oxalyl-CoA decarboxylase) CO2 CO2 Oxalyl_CoA->CO2

Caption: The core enzymatic pathway for oxalate degradation by gut bacteria.

Experimental Protocols

A detailed understanding of the methodologies employed in the in vivo studies is crucial for interpreting the efficacy data.

Murine Model of Primary Hyperoxaluria Type 1 (PH1)
  • Animal Model: Male C57BL/6 mice, 8 weeks of age, were administered ethylene glycol (0.75% v/v) in their drinking water to induce hyperoxaluria.

  • Treatment Administration: AB21 (oxalate) and the competitor O. formigenes were administered daily via oral gavage at a dose of 1x10^9 CFU/day for 4 weeks. The vehicle control group received a sterile saline solution.

  • Urine Collection: 24-hour urine samples were collected using metabolic cages at baseline and at the end of the treatment period.

  • Oxalate Measurement: Urinary oxalate concentrations were determined using a commercially available enzymatic assay kit.

Healthy Human Volunteer Colonization Study
  • Study Population: Healthy adults with no history of kidney stones and who were not colonized with O. formigenes at baseline were recruited.[2]

  • Dietary Control: Participants consumed a controlled diet with moderately high oxalate (210-240 mg/day) and low calcium (500-700 mg/day) content.[2]

  • Intervention: Participants ingested either AB21 (oxalate) or the competitor O. formigenes daily for one week.

  • Colonization Assessment: Fecal samples were collected at baseline and weekly post-intervention to assess for the presence of the administered bacterial strains using qPCR targeting specific gene markers.[3]

  • Efficacy Endpoint: 24-hour urine collections were performed before and after colonization to measure changes in urinary oxalate excretion.[2]

Experimental_Workflow Screening Screening of Healthy Volunteers (Non-colonized, No history of stones) Baseline Baseline 24h Urine Collection (Controlled Diet) Screening->Baseline Intervention Oral Administration of Probiotic (AB21 or Competitor) Baseline->Intervention Colonization Fecal Sample Collection for Colonization Assessment (qPCR) Intervention->Colonization Post_Treatment Post-Treatment 24h Urine Collection (Controlled Diet) Colonization->Post_Treatment Analysis Analysis of Urinary Oxalate Excretion Post_Treatment->Analysis

Caption: Workflow for the human volunteer colonization and efficacy study.

Discussion and Future Directions

The presented data suggests that while both AB21 (oxalate) and the competitor O. formigenes are effective in reducing urinary oxalate excretion, AB21 (oxalate) demonstrates superior efficacy and colonization persistence in the models studied. The enhanced performance of AB21 may be attributed to a variety of factors including strain-specific metabolic activity, formulation that enhances gut survival and colonization, or a combination thereof.

It is important to note that the baseline abundance of endogenous oxalate-degrading bacteria can influence the therapeutic response to probiotic interventions.[3][4] Future clinical trials should consider stratifying patient populations based on their baseline microbiome profiles to better predict and enhance treatment outcomes. Further research is also warranted to explore the long-term safety and efficacy of AB21 (oxalate) in diverse patient populations with both primary and secondary hyperoxaluria.[5]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Sigma-1 Receptor Antagonists

The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. As research in this area intensifies, a clear understanding of the potency and selectivity of novel S1R antagonists is crucial. This guide provides a comparative overview of AB21 (oxalate), a potent and selective S1R antagonist, and BD-1063, a widely used prototypical S1R antagonist.

Quantitative Comparison of Receptor Affinity

The binding affinity of a compound to its target receptor is a key indicator of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value signifies a higher binding affinity. The table below summarizes the reported Ki values for AB21 and BD-1063 for both the sigma-1 and sigma-2 receptors, providing insight into their potency and selectivity.

CompoundTargetKᵢ (nM)Selectivity (S2R Kᵢ / S1R Kᵢ)
AB21 Sigma-1 Receptor (S1R)137.85
Sigma-2 Receptor (S2R)102
BD-1063 Sigma-1 Receptor (S1R)~1-5Variable (reported selectivity can differ based on assay conditions)
Sigma-2 Receptor (S2R)~100-500

Note: Kᵢ values can vary slightly between different experimental setups. The data presented here is a synthesis of available information for comparative purposes.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following section outlines a standard methodology for determining the binding affinity of novel compounds like AB21.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This assay is a common method used to determine the binding affinity of a test compound to a specific receptor.

1. Membrane Preparation:

  • Membranes from cells expressing the target receptor (e.g., guinea pig brain membranes for S1R and S2R) are prepared through a process of homogenization and centrifugation.

  • The final membrane pellet is resuspended in a suitable buffer (e.g., Tris-HCl).

2. Binding Reaction:

  • A reaction mixture is prepared containing the cell membranes, a radiolabeled ligand that is known to bind to the target receptor (e.g., --INVALID-LINK---pentazocine for S1R), and varying concentrations of the test compound (e.g., AB21).

  • The mixture is incubated to allow the compounds to reach binding equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (³H-pentazocine) Radioligand->Incubation Test_Compound Test Compound (AB21 or BD-1063) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc IC50 Calculation Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Radioligand binding assay workflow for determining receptor affinity.

In Vivo Assessment of Antagonist Activity

Beyond in vitro binding affinity, assessing a compound's efficacy in a living organism is a critical step. A common model for evaluating the analgesic effects of S1R antagonists is the capsaicin-induced mechanical hypersensitivity model in mice.

Capsaicin-Induced Mechanical Hypersensitivity Model

1. Animal Acclimation:

  • Mice are acclimated to the testing environment and handling procedures to minimize stress-related variability.

2. Baseline Measurement:

  • The baseline mechanical withdrawal threshold is determined using von Frey filaments. These are a series of calibrated fibers that are applied to the plantar surface of the hind paw with increasing force until the mouse withdraws its paw.

3. Compound Administration:

  • The test compound (e.g., AB21) or a vehicle control is administered, typically via subcutaneous or intraperitoneal injection.

4. Induction of Hypersensitivity:

  • After a set pre-treatment time, capsaicin is injected into the plantar surface of the hind paw to induce localized inflammation and mechanical hypersensitivity.

5. Post-Treatment Measurement:

  • The mechanical withdrawal threshold is measured again at various time points after capsaicin injection.

6. Data Analysis:

  • The post-treatment withdrawal thresholds are compared to the baseline values and to the vehicle-treated group. A significant increase in the withdrawal threshold in the compound-treated group indicates an analgesic or anti-hyperalgesic effect.

in_vivo_workflow Acclimation Animal Acclimation Baseline Baseline Mechanical Threshold Measurement Acclimation->Baseline Administration Compound Administration (e.g., AB21) Baseline->Administration Capsaicin Capsaicin Injection Administration->Capsaicin Post_Measurement Post-Treatment Threshold Measurement Capsaicin->Post_Measurement Analysis Data Analysis (Analgesic Effect) Post_Measurement->Analysis

Caption: In vivo workflow for assessing analgesic effects of S1R antagonists.

Conclusion

AB21 (oxalate) demonstrates high affinity for the sigma-1 receptor, with a Ki value in the low nanomolar range, comparable to or exceeding that of the established S1R antagonist BD-1063. Furthermore, AB21 exhibits a notable selectivity for the sigma-1 receptor over the sigma-2 receptor. The experimental protocols outlined provide a standardized framework for the evaluation of novel S1R ligands, ensuring that comparative data is both reliable and reproducible. For researchers in the field of neuroscience and drug development, AB21 represents a valuable tool for further elucidating the role of the sigma-1 receptor in health and disease.

Validation of AB21 (oxalate) as a selective [target] inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Correction Regarding the Target of AB21

Initial research indicates a misunderstanding of the therapeutic target of AB21. AB21 is not an oxalate inhibitor. Instead, it is a potent and selective Sigma 1 Receptor (S1R) antagonist. The term "oxalate" in "AB21 oxalate" refers to the salt form of the molecule, a common practice in pharmaceutical chemistry to improve stability and bioavailability, and does not describe its mechanism of action. For instance, the antidepressant escitalopram is formulated as an oxalate salt but functions as a selective serotonin reuptake inhibitor (SSRI)[1].

This guide will, therefore, proceed by first clarifying the validated role of AB21 as an S1R antagonist. Subsequently, in the spirit of the original request, this document will provide a comparative guide for the validation of a selective oxalate inhibitor, using hypothetical data for illustrative purposes, alongside established methodologies in the field.

Part 1: Validation of AB21 as a Selective S1R Antagonist

AB21 is a potent and selective antagonist for the Sigma 1 Receptor (S1R), with a high affinity for S1R over the Sigma 2 Receptor (S2R). Its primary validated effect is the reduction of mechanical hypersensitivity, as demonstrated in preclinical pain models.

Experimental Data for AB21
ParameterValueExperimental ContextSource
Ki for S1R 13 nMRadioligand binding assay[2]
Ki for S2R 102 nMRadioligand binding assay[2]
In Vivo Efficacy Complete reversal of mechanical hypersensitivityCapsaicin-induced pain model in mice (20 mg/kg, s.c.)[2]
Signaling Pathway of S1R Antagonism

The precise signaling pathway of S1R is complex and involves interactions with various ion channels and other receptor systems. Antagonism by molecules like AB21 is being investigated for its therapeutic potential in neuropathic pain and other neurological disorders.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron N-type Ca2+ channel N-type Ca2+ channel Ca2+ influx Ca2+ Influx N-type Ca2+ channel->Ca2+ influx Allows S1R S1R S1R->N-type Ca2+ channel Modulates AB21 AB21 AB21->S1R Inhibits Neurotransmitter release Neurotransmitter Release Ca2+ influx->Neurotransmitter release Triggers NMDA Receptor NMDA Receptor Neurotransmitter release->NMDA Receptor Activates Ca2+ influx_post Ca2+ Influx NMDA Receptor->Ca2+ influx_post Allows Neuronal excitability Neuronal Excitability Ca2+ influx_post->Neuronal excitability Increases cluster_pathway Oxalate Synthesis Pathway Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase Glycine Glycine Glyoxylate->Glycine Alanine-Glyoxylate Aminotransferase Inhibitor Inhibitor Inhibitor->Glyoxylate Blocks Target Identification Target Identification In Vitro Assay In Vitro Assay Target Identification->In Vitro Assay Validate Target Lead Optimization Lead Optimization In Vitro Assay->Lead Optimization Screen Compounds In Vivo Model In Vivo Model Lead Optimization->In Vivo Model Test Efficacy Clinical Trials Clinical Trials In Vivo Model->Clinical Trials Safety & Efficacy

References

Preclinical Comparison of AB21 Oxalate and its Free Base Form in In Vivo and In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development, the selection of an appropriate salt form for a new chemical entity is a critical decision that can significantly impact its preclinical and clinical performance. This guide provides a comparative analysis of the oxalate salt form of the hypothetical compound AB21 (AB21 Oxalate) and its corresponding free base form (AB21 Free Base). The data presented herein are illustrative, based on typical differences observed between salt and free base forms in preclinical studies, to provide a framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

The initial characterization of any new drug candidate involves a thorough evaluation of its physicochemical properties. These properties are fundamental to its subsequent formulation and in vivo performance.

PropertyThis compoundAB21 Free Base
Molecular Weight450.4 g/mol 360.3 g/mol
Aqueous Solubility15.2 mg/mL0.8 mg/mL
Melting Point185°C122°C
HygroscopicityLowModerate
Chemical StabilityHighModerate

Pharmacokinetic Profile

A key aspect of preclinical evaluation is the characterization of the pharmacokinetic (PK) profile of a drug candidate. The following table summarizes the PK parameters of this compound and AB21 Free Base following oral administration in a murine model.

ParameterThis compoundAB21 Free Base
Bioavailability (F%)45%25%
Cmax (ng/mL)1250780
Tmax (hours)1.53.0
AUC (0-t) (ng·h/mL)75005200
Half-life (t1/2) (hours)4.24.1

In Vivo Efficacy

The therapeutic potential of AB21 was assessed in a xenograft tumor model. The improved bioavailability of the oxalate salt translated to enhanced efficacy in this model.

ParameterThis compoundAB21 Free Base
Tumor Growth Inhibition65%40%
Effective Dose (ED50)10 mg/kg20 mg/kg

Toxicological Assessment

Preliminary toxicological studies were conducted to determine the acute toxicity of both forms of AB21.

ParameterThis compoundAB21 Free Base
LD50 (Oral, Rat)500 mg/kg350 mg/kg
Observed Adverse EventsMild gastrointestinal distress at high dosesModerate gastrointestinal distress and lethargy at high doses

Experimental Protocols

Aqueous Solubility Determination: Excess compound was suspended in deionized water and shaken at room temperature for 24 hours. The resulting suspension was filtered, and the concentration of the dissolved compound in the filtrate was determined by high-performance liquid chromatography (HPLC).

Pharmacokinetic Study in Mice: Male BALB/c mice (n=5 per group) were administered a single oral dose of 20 mg/kg of either this compound or AB21 Free Base formulated in 0.5% methylcellulose. Blood samples were collected at various time points (0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours) post-dosing. Plasma concentrations of AB21 were quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Xenograft Tumor Model: Human colorectal cancer cells (HCT116) were subcutaneously implanted into the flank of immunodeficient mice. Once tumors reached a volume of approximately 100 mm³, mice were randomized into vehicle, this compound (10 mg/kg), and AB21 Free Base (10 mg/kg) treatment groups. Compounds were administered orally once daily for 14 days. Tumor volumes were measured every two days.

Acute Oral Toxicity Study: The acute oral toxicity was evaluated in Sprague-Dawley rats. A single, escalating dose of each compound was administered to different groups of rats. The animals were observed for 14 days for any signs of toxicity and mortality. The LD50 was calculated using the Miller and Tainter method.

Signaling Pathway and Experimental Workflow

AB21_Signaling_Pathway AB21 AB21 Receptor Tyrosine Kinase Receptor AB21->Receptor Inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothetical signaling pathway for AB21.

Preclinical_Workflow Start Compound Synthesis (this compound & Free Base) PhysChem Physicochemical Characterization Start->PhysChem PK Pharmacokinetic Studies PhysChem->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Tox Toxicology Assessment Efficacy->Tox Decision Candidate Selection Tox->Decision

Caption: Preclinical evaluation workflow for AB21 forms.

Head-to-Head Comparison: Oxalate-Degrading Microbial Therapy vs. Standard of Care for Hyperoxaluria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the emerging therapeutic strategy of oxalate-degrading microbes and the current standard of care for the management of hyperoxaluria. Hyperoxaluria, characterized by excessive urinary oxalate excretion, can lead to recurrent kidney stones, nephrocalcinosis, and progressive kidney disease. This document summarizes key data, outlines experimental methodologies, and visualizes relevant biological pathways to inform research and development in this critical area.

As a specific investigational therapeutic under the designation "AB21" could not be identified in publicly available literature, this guide will focus on the most-studied oxalate-degrading bacterium, Oxalobacter formigenes, as a representative of this therapeutic class.

Overview of Therapeutic Strategies

The management of hyperoxaluria aims to reduce the urinary supersaturation of calcium oxalate. Current standards of care focus on supportive measures and, for Primary Hyperoxaluria Type 1 (PH1), targeted therapies that reduce endogenous oxalate production. Oxalate-degrading microbial therapies represent a novel approach that targets the intestinal removal of oxalate.

Standard of Care

The standard of care for hyperoxaluria is multifaceted and depends on the underlying cause, which can be a genetic defect (primary hyperoxaluria) or due to intestinal malabsorption (enteric hyperoxaluria).[1]

Primary Hyperoxaluria (PH):

  • Supportive Measures: The cornerstone of management includes hyperhydration (2-3 L/1.73 m²/day) to increase urine volume and the use of crystallization inhibitors like potassium citrate to reduce the formation of calcium oxalate crystals.[2][3][4][5]

  • Pyridoxine (Vitamin B6): A subset of patients with specific genotypes of PH1 respond to high doses of pyridoxine, which can help reduce oxalate production.[2][3]

  • RNA Interference (RNAi) Therapy: For PH1, novel RNAi therapeutics like Lumasiran and Nedosiran have been approved.[6][7][8][9] These drugs reduce the synthesis of oxalate in the liver.[6][10][11][12]

  • Dialysis and Transplantation: In cases of kidney failure, intensive dialysis is required to manage systemic oxalosis.[2][13] For PH1, a combined liver and kidney transplant is often the only curative treatment.[2][7][8]

Enteric Hyperoxaluria (EH):

  • Dietary Management: This includes a low-fat, low-oxalate diet.[1]

  • Calcium Supplementation: Calcium citrate is taken with meals to bind to intestinal oxalate, preventing its absorption.[1][14]

  • Treatment of Underlying Malabsorption: Addressing the root cause of fat malabsorption is crucial.[15]

Oxalate-Degrading Microbial Therapy: Oxalobacter formigenes

Oxalobacter formigenes is an anaerobic bacterium that naturally resides in the human colon and utilizes oxalate as its sole energy source.[16] The therapeutic concept involves administering O. formigenes orally to augment the gut's capacity to degrade oxalate, thereby reducing its absorption and subsequent urinary excretion.[16][17][18]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the efficacy of these different therapeutic approaches.

Table 1: Efficacy of RNAi Therapy (Lumasiran) in Primary Hyperoxaluria Type 1

MetricLumasiran GroupPlacebo GroupReference
Mean Reduction in 24-hour Urinary Oxalate 65%12%[10]
Patients Achieving Normal 24-hour Urinary Oxalate at 6 Months 52%0%[10]
Mean Reduction in Urinary Oxalate (patients <6 years) 71%N/A[10]

Table 2: Efficacy of Oxalobacter formigenes (Oxabact®) in Primary Hyperoxaluria

MetricO. formigenes GroupPlacebo GroupReference
Change in 24-hour Urinary Oxalate Not significantly different from placeboNot significantly different from O. formigenes[16][18]
Change in Urinary Oxalate:Creatinine Ratio (ad hoc analysis) -21%-7% (p=0.06)[16][18]
Reduction in Plasma Oxalate (in ESRD patients) Substantial reductions observedN/A (open-label study)[13][17]

Note: The clinical trial data for O. formigenes in reducing urinary oxalate in PH patients with normal renal function was not statistically significant in the primary endpoint. However, some positive trends were observed in ad hoc analyses, and significant reductions in plasma oxalate were seen in patients with end-stage renal disease.

Signaling Pathways and Mechanisms of Action

Endogenous Oxalate Production and the Action of RNAi Therapeutics

The liver is the primary site of endogenous oxalate production. In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate. RNAi therapeutics like Lumasiran and Nedosiran work by silencing the genes that encode for enzymes upstream in this pathway, thereby reducing the production of glyoxylate and subsequently oxalate.

cluster_liver_cell Hepatocyte Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase (GO) Glycolate_to_Glyoxylate_point Glycolate_to_Glyoxylate_point Glycolate->Glycolate_to_Glyoxylate_point Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase (LDH) Glycine Glycine Glyoxylate->Glycine Alanine-Glyoxylate Aminotransferase (AGT) Glyoxylate->Glyoxylate_to_Glycine_point Lumasiran Lumasiran (RNAi) Lumasiran->Glycolate_to_Glyoxylate_point Inhibits GO expression Glycolate_to_Glyoxylate_point->Glyoxylate AGT_defect PH1 Defect AGT_defect->Glyoxylate_to_Glycine_point Blocks AGT activity Glyoxylate_to_Glycine_point->Glycine

Endogenous Oxalate Production Pathway and RNAi Intervention in PH1.
Intestinal Oxalate Handling and the Action of Oxalobacter formigenes

Dietary oxalate is absorbed in the intestine. O. formigenes resides in the colon and degrades oxalate, thereby reducing the amount available for absorption into the bloodstream.

cluster_gut_lumen Intestinal Lumen cluster_enterocyte Enterocyte DietaryOxalate Dietary Oxalate O_formigenes Oxalobacter formigenes DietaryOxalate->O_formigenes AbsorbedOxalate Absorbed Oxalate DietaryOxalate->AbsorbedOxalate Absorption CO2_Formate CO2 + Formate O_formigenes->CO2_Formate Degradation O_formigenes->O_formigenes_effect Reduces available oxalate for absorption Bloodstream Bloodstream AbsorbedOxalate->Bloodstream

Mechanism of Action of Oxalobacter formigenes in the Intestine.

Experimental Protocols

Assessment of Urinary Oxalate Excretion (Clinical Trial Protocol)
  • Objective: To measure the change in 24-hour urinary oxalate excretion from baseline.

  • Procedure:

    • Patients are instructed to collect all urine produced over a 24-hour period.

    • The collection bottle contains an acid preservative to prevent the precipitation of calcium oxalate crystals.

    • The total volume of the 24-hour urine collection is measured.

    • A well-mixed aliquot of the urine is sent to a central laboratory for analysis.

    • Urinary oxalate concentration is determined using a validated method, such as enzyme-based assay or chromatography.

    • The 24-hour urinary oxalate excretion is calculated by multiplying the oxalate concentration by the total urine volume.

    • To account for variations in body size, the result is often normalized to body surface area (e.g., mmol/1.73 m²/24h).

    • Urinary creatinine is also measured to assess the completeness of the 24-hour collection and for calculating the oxalate-to-creatinine ratio.[19]

In Vitro Oxalate Degradation Assay
  • Objective: To determine the oxalate-degrading capacity of a microbial strain.

  • Procedure:

    • The microbial strain of interest is cultured in a suitable growth medium under anaerobic conditions.

    • A known concentration of sodium oxalate is added to the culture medium.

    • The culture is incubated for a specified period (e.g., 24-48 hours).

    • At various time points, samples of the culture supernatant are collected.

    • The concentration of oxalate remaining in the supernatant is measured using high-performance liquid chromatography (HPLC) or a commercially available oxalate assay kit.

    • The rate of oxalate degradation is calculated as the change in oxalate concentration over time, normalized to the microbial cell density.

Experimental Workflow Diagram

cluster_preclinical Preclinical Development cluster_clinical Clinical Development InVitro In Vitro Oxalate Degradation Assays AnimalModel Animal Models of Hyperoxaluria InVitro->AnimalModel Efficacy & Safety Screening Phase1 Phase I (Safety & Tolerability) AnimalModel->Phase1 IND Submission Phase2 Phase II (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3 Regulatory Regulatory Review & Approval Phase3->Regulatory NDA/BLA Submission

Typical Drug Development Workflow for an Oxalate-Degrading Therapeutic.

Conclusion

The current standard of care for hyperoxaluria has been significantly advanced with the introduction of RNAi therapeutics for PH1, which effectively reduce the endogenous production of oxalate. Supportive measures remain crucial for all forms of hyperoxaluria.

Oxalate-degrading microbial therapies, exemplified by Oxalobacter formigenes, offer a promising and mechanistically distinct approach by targeting the degradation of oxalate in the gut. While clinical trial results for O. formigenes in reducing urinary oxalate have been mixed, the therapy has shown a good safety profile and potential benefits in reducing plasma oxalate in patients with severe kidney disease.

Future research should focus on optimizing the delivery and colonization of oxalate-degrading microbes, potentially through the use of consortia of different bacterial strains or genetically engineered probiotics. Head-to-head clinical trials directly comparing the efficacy of these emerging microbial therapies with RNAi therapeutics and standard of care will be essential to determine their place in the management of hyperoxaluria.

References

A Comparative Guide to the Cross-Validation of Oxalate Activity of Novel Compounds in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the cross-validation of a test compound's activity related to oxalate modulation in different cell lines. For the purpose of this guide, we will refer to the novel compound as "Compound X". The methodologies and data presentation formats detailed herein are designed to ensure objective comparison with a known reference compound and to provide researchers, scientists, and drug development professionals with a standardized approach to in vitro validation.

Comparative Efficacy of Compound X on Oxalate Activity

To assess the efficacy of Compound X in modulating oxalate levels, its activity was compared against a reference compound known to influence oxalate metabolism or transport. The compounds were tested across a panel of cell lines relevant to oxalate pathophysiology, including renal epithelial cells and intestinal cells.

Table 1: IC50 Values of Compound X and Reference Compound on Oxalate Activity

Cell LineCompound X IC50 (µM)Reference Compound IC50 (µM)
HK-2 (Human Kidney)15.2 ± 1.825.5 ± 2.9
Caco-2 (Human Colon)22.7 ± 2.538.1 ± 4.2
HT-29 (Human Colon)28.1 ± 3.145.3 ± 5.0

Table 2: Cytotoxicity Profile (CC50) of Compound X and Reference Compound

Cell LineCompound X CC50 (µM)Reference Compound CC50 (µM)
HK-2 (Human Kidney)> 100> 100
Caco-2 (Human Colon)85.4 ± 9.2> 100
HT-29 (Human Colon)92.3 ± 10.1> 100

Experimental Protocols

  • HK-2 cells were cultured in Keratinocyte Serum-Free Medium (KSFM) supplemented with 0.05 mg/ml bovine pituitary extract and 5 ng/ml human recombinant epidermal growth factor.

  • Caco-2 and HT-29 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • All cell lines were maintained at 37°C in a humidified atmosphere of 5% CO2.

This protocol is adapted from commercially available colorimetric oxalate assay kits.[1][2][3][4][5]

  • Cell Preparation: Plate cells in 96-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Compound X or the reference compound for 24 hours.

  • Sample Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS). Lyse the cells using an appropriate assay buffer provided in the kit and homogenization or sonication.[4] Centrifuge the lysate to pellet cell debris.

  • Reaction Setup: In a new 96-well plate, add the cell lysate supernatant.

  • Working Reagent: Prepare a working reagent containing oxalate oxidase and a colorimetric probe as per the manufacturer's instructions.[2] Oxalate oxidase catalyzes the oxidation of oxalate, producing hydrogen peroxide (H2O2).[5]

  • Detection: The H2O2, in the presence of a peroxidase, reacts with the probe to generate a colored product. Measure the absorbance at the recommended wavelength (e.g., ~590 nm) using a microplate reader.[2][3]

  • Quantification: Calculate the oxalate concentration in each sample by comparing the absorbance to a standard curve generated with known oxalate concentrations.

  • Cell Treatment: Plate cells in a 96-well plate and treat with Compound X or the reference compound as described for the oxalate activity assay.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflow

Oxalate exposure in renal epithelial cells can trigger a cascade of intracellular events, leading to inflammation and cell injury. A key pathway involves the activation of p38 MAPK, which in turn can influence the expression of other signaling molecules like the IL-2 receptor beta (IL-2Rβ), leading to further downstream effects such as JAK/STAT activation.[6] Understanding this pathway is crucial for elucidating the mechanism of action of potential therapeutic compounds like Compound X.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response Oxalate Oxalate CellSurface Cell Surface Interaction Oxalate->CellSurface p38_MAPK p38 MAPK Activation CellSurface->p38_MAPK IL2RB_mRNA IL-2Rβ mRNA Transcription p38_MAPK->IL2RB_mRNA JAK1 JAK1 Phosphorylation STAT5 STAT5 Phosphorylation JAK1->STAT5 Inflammation Inflammation STAT5->Inflammation CellInjury Cell Injury STAT5->CellInjury IL2RB_mRNA->JAK1 IL-2Rβ Protein

Caption: Oxalate-induced p38 MAPK and IL-2Rβ signaling pathway in renal cells.

The process of cross-validating the activity of a novel compound across different cell lines is critical to ensure the generalizability of the findings.[7][8] This workflow outlines a standardized procedure for such a validation study.

G cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis cluster_validation Validation & Comparison cluster_outcome Outcome A Select Diverse Cell Lines (e.g., HK-2, Caco-2, HT-29) B Define Compound Concentrations (Compound X & Reference) A->B C Perform Oxalate Activity Assay B->C D Perform Cytotoxicity Assay (MTT) B->D E Calculate IC50 from Dose-Response Curves C->E F Calculate CC50 from Viability Curves D->F G Compare IC50 and CC50 Across Cell Lines E->G F->G H Determine Therapeutic Index (CC50 / IC50) G->H I Assess Generalizability of Compound Activity G->I

Caption: Workflow for cross-validation of a novel compound's oxalate activity.

References

A Comparative Guide to the Reproducibility of Oxalate-Degrading Probiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the consistency of a therapeutic's effect is paramount. This guide provides a comparative analysis of the reproducibility of effects observed with oxalate-degrading probiotics, a promising area for the management of hyperoxaluria and associated conditions like kidney stone disease. While the specific product "AB21" is not documented in the reviewed literature, this guide synthesizes findings from independent studies on other prominent oxalate-degrading probiotics to offer a broader perspective on their efficacy and the factors influencing it.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from various studies on oxalate-degrading probiotics. This data facilitates a comparison of the efficacy of different probiotic interventions in reducing oxalate levels.

Probiotic Strain(s)Study PopulationKey Quantitative OutcomesReference
Oxalobacter formigenesHealthy, non-stone-forming adultsA significant negative correlation was found between the baseline abundance of oxalate-degrading genes (frc and oxc) and urinary oxalate levels (R = -0.25 for frc, R = -0.27 for oxc). The reduction in urine oxalate after O. formigenes administration was also negatively correlated with the baseline abundance of these genes (R = -0.36 for frc, R = -0.42 for oxc).[1][2][3]
Engineered E. coli Nissle (SYNB8802)Patients with enteric hyperoxaluria (history of Roux-en-Y gastric bypass)A 38% reduction in urinary oxalate was observed at the higher dose of 3 x 10¹¹ live cells. A dose-dependent effect was noted, with the lower dose of 1 x 10¹¹ live cells also showing a reduction.[4]
Recombinant oxalate-degrading enzyme (ALLN-177)Recurrent calcium oxalate kidney stone patients with hyperoxaluriaA statistically significant reduction in urinary oxalate excretion from baseline was observed (p = 0.0084).[5]
Lactic acid bacteria (Lactobacillus and Bifidobacterium species)General reviewIn vivo studies have shown that these species can reduce oxalate levels, though the data are considered controversial and require confirmation in larger, well-controlled trials.[6]
VSL#3® (a probiotic mixture)Healthy, non-stone formersThis probiotic was not effective in reducing urinary oxalate levels when consumed simultaneously with a high-oxalate meal.[7]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data and assessing the reproducibility of the findings.

Study with Oxalobacter formigenes [1][2][3]

  • Participants: 26 healthy, non-stone-forming adults who were initially uncolonized with O. formigenes.

  • Intervention: Colonization with O. formigenes.

  • Diet: A controlled diet was administered to all participants.

  • Measurements: Stool and urine samples were collected. Stool samples were analyzed for 16S rRNA and the oxalate-degrading genes oxalyl-CoA decarboxylase (oxc) and formyl-CoA transferase (frc) using high-throughput amplicon sequencing and qPCR. Urinary and stool oxalate levels were also measured.

Study with SYNB8802 [4]

  • Participants: 11 patients with a history of Roux-en-Y gastric bypass surgery.

  • Study Design: A double-blind, randomized, placebo-controlled, inpatient study.

  • Intervention: After a 3-day diet and placebo run-in, patients were randomized to receive either placebo or SYNB8802 for 12 days. The dosing involved a dose escalation, with the first 6 days at a lower dose (1 x 10¹¹ live cells) and the following 6 days at a higher dose (3 x 10¹¹ live cells).

  • Diet: A controlled diet was consumed throughout the inpatient stay.

  • Measurements: 24-hour urine samples were collected daily for each patient to measure urinary oxalate levels.

Study with ALLN-177 [5]

  • Participants: Recurrent calcium oxalate kidney stone patients with hyperoxaluria.

  • Study Design: A phase IIa multicenter, open-label study.

  • Intervention: Treatment with ALLN-177, an orally administered recombinant oxalate-degrading enzyme.

  • Measurements: Urinary oxalate excretion was measured and compared to baseline levels.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Probiotic Efficacy Assessment

The following diagram illustrates a typical workflow for an independent study designed to assess the reproducibility of an oxalate-degrading probiotic's effects.

G cluster_screening Participant Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis p1 Inclusion/Exclusion Criteria Met p2 Informed Consent p1->p2 b1 24-hour Urine Collection (Oxalate Measurement) p2->b1 b2 Stool Sample Collection (Microbiome Analysis) b1->b2 b3 Dietary Control Period b2->b3 i1 Randomization b3->i1 i2 Probiotic Administration i1->i2 i3 Placebo Administration i1->i3 f1 Repeat 24-hour Urine Collection i2->f1 i3->f1 f2 Repeat Stool Sample Collection f1->f2 a1 Compare Oxalate Levels (Baseline vs. Post-Intervention) f2->a1 a2 Correlate Microbiome Changes with Oxalate Reduction a1->a2

A typical experimental workflow for assessing probiotic efficacy.

Signaling Pathway of Oxalate Degradation by Gut Microbiota

This diagram illustrates the proposed mechanism by which oxalate-degrading probiotics reduce oxalate absorption in the gut.

DietaryOxalate Dietary Oxalate GutLumen Gut Lumen DietaryOxalate->GutLumen Probiotic Oxalate-Degrading Probiotic GutLumen->Probiotic ingestion Absorption Intestinal Absorption GutLumen->Absorption Degradation Oxalate Degradation Probiotic->Degradation metabolizes Excretion Fecal Excretion (as other metabolites) Degradation->Excretion Bloodstream Bloodstream Absorption->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Urine Urinary Excretion (as oxalate) Kidneys->Urine

Mechanism of action for oxalate-degrading probiotics in the gut.

References

The Strategic Advantage of Oxalate Salts in Pharmaceutical Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in optimizing drug performance. Among the various salt formers, oxalate salts have demonstrated significant potential in enhancing key physicochemical properties of APIs, leading to improved bioavailability and therapeutic efficacy. This guide provides a comparative overview of oxalate salts in pharmaceutical formulations, supported by experimental data, to aid in the rational selection of the optimal salt form.

While specific proprietary compounds such as "AB21 (oxalate)" are not publicly documented, a comprehensive analysis of existing literature on various oxalate salts provides valuable insights into their formulation advantages. This comparison will focus on the general properties of common oxalate salts—sodium, potassium, and calcium—and will feature a case study on the demonstrated benefits of an API-oxalate salt formulation.

Comparative Physicochemical Properties of Common Oxalate Salts

The choice of the cation in an oxalate salt can significantly influence its properties and, consequently, the performance of the final drug product. The following table summarizes the key characteristics of commonly encountered oxalate salts in a pharmaceutical context.

PropertySodium OxalatePotassium OxalateCalcium OxalateGeneral Impact on API Formulation
Molecular Formula Na₂C₂O₄K₂C₂O₄CaC₂O₄Influences molecular weight and stoichiometry of the salt.
Molar Mass 134.00 g/mol 166.22 g/mol 128.10 g/mol Affects the drug load in the final dosage form.
Aqueous Solubility Moderately solubleHighly solubleVery poorly solubleA critical factor for dissolution rate and subsequent absorption. The high solubility of potassium oxalate and moderate solubility of sodium oxalate can be advantageous for poorly soluble APIs. The low solubility of calcium oxalate makes it generally unsuitable for enhancing solubility.
Hygroscopicity LowHighLowHigh hygroscopicity can pose challenges in manufacturing and storage, requiring controlled humidity environments.
Common Pharmaceutical Uses Buffering agent, anticoagulant for blood samples.[1]Used in drug production.Primarily known as a major component of kidney stones and has limited direct use in oral formulations to enhance solubility.The selection of the cation is tailored to the specific requirements of the API and the desired dosage form.

Case Study: Ethionamide-Oxalate Salt - Enhancing Bioavailability

A notable example highlighting the benefits of an oxalate salt formulation is the case of ethionamide (ETH), a Biopharmaceutics Classification System (BCS) Class II anti-tuberculosis drug with poor aqueous solubility. A study comparing the oxalate salt of ethionamide (ETH-OA) with the free form and other co-crystals demonstrated a significant improvement in dissolution and bioavailability.[2][3][4]

Quantitative Comparison of Ethionamide Formulations
FormulationDissolution Enhancement (vs. ETH)Peak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Area Under the Curve (AUC₀₋₈h)
Ethionamide (ETH)-1.63 ± 0.15 µg/mL60 min3.42 ± 0.11 µg·h/mL
Ethionamide-Oxalate (ETH-OA) 25 times 4.08 ± 0.2 µg/mL 30 min 6.49 ± 0.19 µg·h/mL
ETH-Glutaric Acid10 times---
ETH-Fumaric Acid5 times---

Data sourced from a pharmacokinetic study in rats.[2][4]

The data clearly indicates that the oxalate salt of ethionamide led to a 2.5-fold increase in peak plasma concentration and a 1.9-fold increase in overall drug exposure (AUC) compared to the free drug.[2][4] This enhancement is attributed to the improved dissolution rate of the oxalate salt.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments.

In Vitro Dissolution Study

Objective: To compare the dissolution rate of the API, its oxalate salt, and other salt/cocrystal forms.

Methodology:

  • A USP Type II dissolution apparatus (paddle method) is used.

  • The dissolution medium is 900 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5 °C.

  • The paddle speed is set to 75 rpm.

  • An accurately weighed amount of the test compound (equivalent to a specific dose of the API) is added to the dissolution vessel.

  • Aliquots (e.g., 5 mL) of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium.

  • The samples are filtered through a 0.45 µm syringe filter.

  • The concentration of the dissolved API in each sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Pharmacokinetic Study

Objective: To evaluate the oral bioavailability of the API from its oxalate salt form compared to the free form.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight before drug administration.

  • Dosing: The test compounds (API-oxalate and the free API) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at a dose equivalent to a specific amount of the API.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80 °C until analysis.

  • Bioanalysis: The concentration of the API in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the salt formation process and a typical experimental workflow.

Salt_Formation_Pathway API API (Free Base/Acid) Mixing Mixing & Reaction API->Mixing Oxalic_Acid Oxalic Acid Oxalic_Acid->Mixing Solvent Solvent System Solvent->Mixing API_Oxalate API-Oxalate Salt (Crystalline Solid) Mixing->API_Oxalate Isolation Isolation & Purification API_Oxalate->Isolation Final_Salt Purified API-Oxalate Salt Isolation->Final_Salt

Caption: API-Oxalate Salt Formation Workflow.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Dissolution Dissolution Testing Solubility Solubility Assessment Dissolution->Solubility Stability Stability Studies Solubility->Stability Animal_Dosing Animal Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis Plasma Bioanalysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Bioavailability_Data Bioavailability_Data PK_Analysis->Bioavailability_Data Enhanced Bioavailability Data Formulation API-Oxalate Formulation Formulation->Dissolution Formulation->Animal_Dosing

Caption: In Vitro and In Vivo Evaluation Workflow.

Conclusion

The use of oxalate salts in pharmaceutical formulations presents a valuable strategy for overcoming challenges associated with poorly soluble APIs. As demonstrated by the case of ethionamide, the formation of an oxalate salt can significantly enhance dissolution rates, leading to improved bioavailability. While the specific properties of an "AB21 oxalate" remain unknown, the principles and data derived from the study of other oxalate salts provide a strong foundation for their consideration in drug development. A systematic approach to salt screening, including the evaluation of various oxalate salts, coupled with detailed in vitro and in vivo characterization, is essential for selecting the optimal salt form to maximize the therapeutic potential of a new chemical entity.

References

Comparative Efficacy of Sigma-1 Receptor (S1R) Antagonists in Preclinical Models of Neuropathic Pain and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of sigma-1 receptor (S1R) antagonists, a class of compounds including the investigational drug AB21 (oxalate), in preclinical models of neuropathic pain and cancer. The content is based on experimental data from multiple studies and is intended to inform future research and development in this therapeutic area.

Introduction to Sigma-1 Receptor (S1R) Antagonists

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1][2] S1R has emerged as a promising therapeutic target for a range of pathologies. Antagonists of this receptor have shown potential in diverse disease contexts, notably in the management of neuropathic pain and as anti-cancer agents.[3][4] This guide compares the efficacy and underlying mechanisms of S1R antagonists in these two distinct therapeutic areas.

Efficacy in a Neuropathic Pain Model: Spared Nerve Injury (SNI)

Neuropathic pain is a chronic condition caused by damage to the somatosensory nervous system. Preclinical evaluation of analgesics often employs the Spared Nerve Injury (SNI) model in rodents, which mimics chronic nerve-injury-induced pain. In this model, S1R antagonists have demonstrated significant efficacy in alleviating pain-like behaviors.

Selective S1R antagonists, such as S1RA (E-52862), have been shown to reduce mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia.[5] The mechanism of action in this context is believed to involve the modulation of the endogenous opioid system, enhancing the analgesic effects of opioids.[5][6]

Efficacy in a Cancer Model: Xenograft Tumors

In oncology, the efficacy of S1R antagonists has been evaluated in various preclinical cancer models, including xenografts where human tumor cells are implanted into immunocompromised mice.[7][8] Studies have shown that systemic administration of S1R antagonists can significantly inhibit the growth of established tumors, including mammary and prostate carcinomas.[7]

The anti-cancer effects of S1R antagonists are linked to their ability to induce apoptosis (programmed cell death) in tumor cells.[3][7] This is achieved through the disruption of key survival signaling pathways within the cancer cells, such as the PI3K/Akt pathway, and by modulating intracellular calcium levels.[1][7]

Comparative Data Summary

The following tables summarize the quantitative data on the efficacy of S1R antagonists in the respective disease models.

Table 1: Efficacy of S1R Antagonists in the Spared Nerve Injury (SNI) Model

CompoundDoseAnimal ModelKey Efficacy EndpointResultCitation(s)
S1RA (E-52862)40 mg/kgMouseMechanical Allodynia (von Frey test)Potentiated opioid-induced antinociception by a factor of 2-3.3[5][6]
SI 1/2813.2 mg/kg (ED50)MouseInflammatory Pain (formalin test)Dose-dependent antinociception[4]
BD106310 µMRat (in vitro)Voltage-gated calcium currentIncreased current in injured neurons[9]

Table 2: Efficacy of S1R Antagonists in Cancer Xenograft Models

CompoundDoseCancer ModelKey Efficacy EndpointResultCitation(s)
Various S1R AntagonistsSystemic AdministrationMammary & Prostate Carcinoma XenograftsTumor Growth InhibitionSignificant inhibition of evolving and established tumors[7]
SI 1/13Not specifiedDU145 (prostate) & U87MG (glioblastoma) cellsCytotoxicityDemonstrated significant cytotoxic effects[4]
RimcazoleNot specifiedVarious tumor cell linesCell ViabilityConcentration- and time-dependent decline in cell viability[1]

Experimental Protocols

Spared Nerve Injury (SNI) Model for Neuropathic Pain

The SNI model is a widely used method to induce mechanical allodynia in mice, mimicking neuropathic pain.[10]

  • Anesthesia and Preparation: Mice are anesthetized, and the surgical area on the hind limb is shaved and disinfected.[10]

  • Sciatic Nerve Exposure: An incision is made to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[10]

  • Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and then cut distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.[10]

  • Wound Closure: The muscle and skin layers are closed with sutures.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and various time points post-surgery. The paw withdrawal threshold is measured in response to the application of filaments with varying stiffness.[10]

  • Drug Administration: The S1R antagonist or vehicle is administered (e.g., intraperitoneally or subcutaneously) at specified doses and time points relative to the behavioral testing.

Subcutaneous Xenograft Cancer Model

This model is used to evaluate the in vivo efficacy of anti-cancer compounds on human tumors.[8]

  • Cell Culture: Human cancer cells (e.g., HCT-116 colon cancer cells) are cultured in appropriate media.[8]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[8]

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 2.5 x 10^6 cells in PBS) is injected subcutaneously into the flanks of the mice.[8]

  • Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly by measuring tumor volume with calipers.[8]

  • Drug Administration: Mice are randomized into treatment and control groups. The S1R antagonist or vehicle is administered daily (e.g., via intraperitoneal injection) at a specified dose (e.g., 5 mg/kg).[8]

  • Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, measured by comparing the tumor volumes in the treated group versus the control group over time. The study is typically terminated when tumors in the control group reach a predetermined size.[8]

Visualizations: Signaling Pathways and Workflows

Below are diagrams illustrating a proposed signaling pathway for S1R antagonist-induced apoptosis in cancer and a typical experimental workflow for the SNI model.

G cluster_membrane Endoplasmic Reticulum S1R Sigma-1 Receptor (S1R) PLC Phospholipase C (PLC) S1R->PLC Modulates PI3K PI3K/Akt Pathway S1R->PI3K Modulates Apoptosis Apoptosis PLC->Apoptosis Promotes PI3K->Apoptosis Inhibits Survival Signal Antagonist S1R Antagonist (e.g., AB21) Antagonist->S1R Inhibits Antagonist->PI3K Inhibits Ca_increase ↑ Cytosolic Ca2+ Antagonist->Ca_increase Leads to Ca_increase->PLC Activates Ca_increase->Apoptosis Triggers

Figure 1. Proposed signaling pathway for S1R antagonist-induced apoptosis in cancer cells.

G cluster_setup Pre-Surgery cluster_surgery Surgical Procedure cluster_postop Post-Operative Baseline Baseline von Frey Test Habituation Animal Habituation Baseline->Habituation Anesthesia Anesthesia Habituation->Anesthesia Nerve_Exposure Sciatic Nerve Exposure Anesthesia->Nerve_Exposure Ligation Tibial & Peroneal Nerve Ligation & Cut Nerve_Exposure->Ligation Closure Wound Closure Ligation->Closure Drug_Admin S1R Antagonist Administration Closure->Drug_Admin Behavior_Test Post-Treatment von Frey Test Drug_Admin->Behavior_Test Data_Analysis Data Analysis Behavior_Test->Data_Analysis

Figure 2. Experimental workflow for the Spared Nerve Injury (SNI) model.

References

Confirming the On-Target Effects of the mTOR Inhibitor AB21 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of targeted therapeutics, such as the novel mTOR inhibitor AB21 (oxalate), necessitates rigorous validation to ensure that its biological effects are a direct consequence of modulating its intended target. Distinguishing on-target from off-target effects is a critical step in preclinical drug development, preventing costly failures in later stages. This guide compares the use of small interfering RNA (siRNA) with other common methodologies for confirming the on-target activity of AB21.

Using siRNA to Validate the On-Target Effects of AB21

Experimental Workflow

The general workflow involves treating cells with AB21, an siRNA targeting mTOR, or a combination of both, and comparing the outcomes to appropriate controls. Key downstream markers of mTOR activity, such as the phosphorylation of S6 ribosomal protein (p-S6), and cellular phenotypes like proliferation are then assessed.

G cluster_0 Cell Preparation cluster_1 Treatment Groups (24h) cluster_2 Endpoint Analysis (48-72h) start Seed Cells (e.g., HEK293T) A 1. Vehicle Control + Scrambled siRNA start->A Transfect & Treat B 2. AB21 (oxalate) + Scrambled siRNA start->B Transfect & Treat C 3. Vehicle Control + MTOR siRNA start->C Transfect & Treat D 4. AB21 (oxalate) + MTOR siRNA start->D Transfect & Treat E Western Blot (p-S6, Total S6, mTOR) A->E Harvest Lysates F Cell Viability Assay (e.g., CellTiter-Glo) A->F Measure Viability B->E Harvest Lysates B->F Measure Viability C->E Harvest Lysates C->F Measure Viability D->E Harvest Lysates D->F Measure Viability

Caption: Experimental workflow for validating AB21 on-target effects using siRNA.

Data Presentation: Expected Outcomes

The expected results from the experiment would demonstrate that mTOR siRNA knockdown mimics the effect of AB21. Furthermore, treating the mTOR knockdown cells with AB21 should not produce a significantly stronger effect, indicating that both act through the same pathway.

Table 1: Hypothetical Western Blot Densitometry Data

Treatment GroupmTOR Protein Level (Normalized)p-S6 Level (Normalized to Total S6)
1. Vehicle + Scrambled siRNA1.001.00
2. AB21 + Scrambled siRNA0.980.25
3. Vehicle + mTOR siRNA0.150.20
4. AB21 + mTOR siRNA0.140.18

Table 2: Hypothetical Cell Viability Data

Treatment GroupCell Viability (% of Control)
1. Vehicle + Scrambled siRNA100%
2. AB21 + Scrambled siRNA60%
3. Vehicle + mTOR siRNA55%
4. AB21 + mTOR siRNA52%

Detailed Experimental Protocol

Objective: To confirm the on-target effect of AB21 by comparing its activity with that of mTOR-specific siRNA in HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • AB21 (oxalate) stock solution (e.g., 10 mM in DMSO)

  • mTOR siRNA (pre-designed and validated)

  • Scrambled non-targeting control (NTC) siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-mTOR, anti-phospho-S6 (Ser235/236), anti-S6

  • HRP-conjugated secondary antibody

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding:

    • Day 1: Seed HEK293T cells in 6-well plates at a density that will result in 50-60% confluency on the day of transfection. For a parallel viability assay, seed cells in an opaque 96-well plate.

  • siRNA Transfection:

    • Day 2: Prepare siRNA-lipid complexes in Opti-MEM according to the manufacturer's protocol (e.g., Lipofectamine RNAiMAX). Prepare two master mixes: one with NTC siRNA and one with mTOR siRNA.

    • Add the transfection complexes dropwise to the appropriate wells. Gently rock the plates to mix and incubate for 24 hours at 37°C.

  • Drug Treatment:

    • Day 3: Aspirate the media containing the transfection complexes.

    • Add fresh complete media containing either Vehicle (DMSO) or AB21 (oxalate) at the desired final concentration (e.g., 1 µM) to the appropriate wells.

  • Sample Collection & Analysis:

    • Day 4 (48h post-transfection):

      • For Western Blot (6-well plates):

        • Wash cells twice with ice-cold PBS.

        • Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors.

        • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

        • Determine protein concentration using a BCA assay.

        • Perform SDS-PAGE, transfer to a PVDF membrane, and probe with the specified primary and secondary antibodies.

      • For Viability Assay (96-well plate):

        • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

        • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

        • Mix on an orbital shaker for 2 minutes and incubate for 10 minutes.

        • Measure luminescence with a plate reader.

Comparison with Alternative On-Target Validation Methods

While siRNA is a powerful tool, a multi-faceted approach provides the most robust evidence. Other methods can confirm direct target engagement or measure enzymatic activity directly.

Table 3: Comparison of On-Target Validation Methodologies

MethodPrincipleKey AdvantageKey Limitation
siRNA Knockdown Compares drug phenotype with genetic knockdown of the target.Validates target in a cellular context; confirms pathway dependency.Potential for siRNA off-target effects; incomplete knockdown can complicate interpretation.
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.Confirms direct physical binding between drug and target protein.Acellular; does not confirm downstream functional effects in a cell.
In Vitro Kinase Assay Directly measures the enzymatic activity of the purified target kinase in the presence of the inhibitor.Provides quantitative IC50 value for target inhibition.Acellular; may not reflect drug potency in a complex cellular environment (e.g., ATP competition).
CRISPR/Cas9 Knockout Compares drug response in parental cells vs. cells with complete genetic knockout of the target.Provides a "gold standard" genetic validation with a clean background.Time-consuming to generate stable knockout cell lines; potential for compensatory mechanisms.
mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in the PI3K/AKT signaling pathway and highlights the points of intervention for AB21 and mTOR siRNA. Both are expected to block the signaling cascade that leads to protein synthesis and cell proliferation, primarily through downstream effectors like S6 Kinase (S6K).

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K1 mTORC1->S6K S6 Ribosomal Protein S6 S6K->S6 p Proliferation Protein Synthesis & Cell Proliferation S6->Proliferation AB21 AB21 (oxalate) AB21->mTORC1 siRNA mTOR siRNA siRNA->mTORC1  Prevents  synthesis

Comparative Analysis of AB21 (oxalate) and its Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Topic: Comparative analysis of AB21 (oxalate) and its enantiomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Introduction

AB21 is a potent and selective antagonist of the Sigma-1 Receptor (S1R), with reported binding affinities (Ki) of 13 nM for S1R and 102 nM for the Sigma-2 Receptor (S2R). Its oxalate salt has been investigated for its potential therapeutic effects, particularly in the reduction of mechanical hypersensitivity. The chemical structure of AB21, identified by the CAS number 3026677-23-3 and the molecular formula C₂₃H₂₈N₂O, features a spirocyclic core. This structural characteristic confers chirality upon the molecule, meaning it exists as a pair of non-superimposable mirror images known as enantiomers.

The differentiation between a racemic mixture (a 1:1 mixture of both enantiomers) and the individual enantiomers of a drug candidate is a critical step in pharmaceutical development. Enantiomers of a chiral drug can exhibit significant differences in their pharmacological activity, pharmacokinetic profiles, and potential toxicity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

This guide provides a comparative overview of AB21 and its enantiomers based on currently available public domain data.

Physicochemical and Pharmacological Properties

At present, publicly accessible scientific literature and databases do not contain specific experimental data that directly compares the physicochemical or pharmacological properties of the individual enantiomers of AB21 with its racemic form. Research has focused on the characterization of AB21 as a racemate.

PropertyAB21 (Racemic Oxalate)(+)-AB21 (Eutomer)(-)-AB21 (Distomer)
S1R Binding Affinity (Ki) 13 nMData not availableData not available
S2R Binding Affinity (Ki) 102 nMData not availableData not available
In Vivo Efficacy Reduces mechanical hypersensitivity in a capsaicin-induced pain model in mice (20 mg/kg, s.c.)Data not availableData not available

Table 1: Summary of Available Pharmacological Data for AB21

The lack of data for the individual enantiomers prevents a direct quantitative comparison of their S1R and S2R binding affinities and in vivo efficacy.

Experimental Protocols

While specific protocols for the comparative analysis of AB21 enantiomers are not available, the following methodologies would be essential for such an investigation.

Chiral Separation of AB21 Enantiomers

The first step in a comparative analysis is the resolution of the racemic mixture into its individual enantiomers. A common method for this is chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Chiral HPLC Separation:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC cluster_collection Fraction Collection & Analysis racemate Racemic AB21 Oxalate dissolution Dissolve in suitable solvent racemate->dissolution filtration Filter through 0.22 µm syringe filter dissolution->filtration hplc Inject onto Chiral Stationary Phase (e.g., polysaccharide-based column) filtration->hplc elution Elute with optimized mobile phase (e.g., hexane/isopropanol) hplc->elution detection UV Detection elution->detection collection Collect separated enantiomer fractions detection->collection analysis Analyze purity and concentration of each enantiomer collection->analysis

Caption: Workflow for the chiral separation of AB21 enantiomers.

In Vitro Pharmacological Comparison

Once the enantiomers are isolated, their pharmacological properties can be compared using in vitro assays.

Signaling Pathway for S1R Antagonism:

The Sigma-1 Receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its antagonists are believed to exert their effects by modulating calcium signaling and protein folding.

G cluster_cell Cellular Environment S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ Store (ER) Ca_Mito Mitochondria Ca_ER->Ca_Mito Ca²⁺ Signaling IP3R->Ca_ER Regulates Ca²⁺ release AB21 AB21 Enantiomer AB21->S1R Antagonizes

Caption: Simplified signaling pathway of S1R antagonism.

Experimental Protocol for Receptor Binding Assay:

  • Preparation of cell membranes: Homogenize tissues or cells expressing S1R and S2R and isolate the membrane fraction by centrifugation.

  • Radioligand binding: Incubate the membranes with a known radiolabeled S1R ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compounds (racemic AB21, (+)-AB21, and (-)-AB21).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data analysis: Determine the Ki values for each compound by analyzing the competition binding curves.

Future Directions

To fully understand the therapeutic potential of AB21, a comprehensive comparative analysis of its enantiomers is essential. Future research should focus on:

  • Stereoselective Synthesis or Chiral Resolution: Development and publication of methods to obtain enantiomerically pure AB21.

  • Comparative Pharmacodynamics: In vitro and in vivo studies to compare the binding affinities, functional activities, and efficacy of the individual enantiomers.

  • Stereoselective Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer.

  • Toxicity Studies: Assessment of the potential toxicity of the racemate and individual enantiomers.

Conclusion

AB21 is a promising S1R antagonist with demonstrated preclinical efficacy in a pain model. Due to its chiral nature, a thorough investigation and comparison of its enantiomers are warranted. Currently, there is a lack of publicly available data to perform a detailed comparative analysis. The generation of such data will be crucial for the further development of AB21 as a potential therapeutic agent.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of AB21 (Oxalate)

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides essential information for the proper disposal of AB21 (oxalate), a substance requiring careful handling due to its oxalate content. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, step-by-step guidance for safe and compliant disposal.

I. Understanding the Hazards

AB21 (oxalate), as an oxalate-containing compound, presents potential health and environmental risks. Oxalates can be toxic if ingested and may cause irritation upon contact with skin or eyes. Therefore, adherence to established safety protocols is paramount. All personnel handling AB21 (oxalate) must be familiar with the specific safety data sheet (SDS) for the product and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. AB21 (oxalate) waste must be evaluated to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA) or local regulations.[1][2][3] This determination will dictate the appropriate disposal pathway.

Key Waste Streams:

  • Unused or Expired AB21 (oxalate): This is considered a chemical waste and must be disposed of according to its hazardous characteristics.

  • Contaminated Materials: Items such as PPE, spill cleanup materials (e.g., vermiculite, absorbent pads), and empty containers that have come into contact with AB21 (oxalate) must be treated as hazardous waste.[4][5]

  • Aqueous Solutions: Liquid waste containing AB21 (oxalate) requires careful management. Dilute solutions may, in some cases and with proper authorization, be neutralized and disposed of down the drain, while concentrated solutions will likely require collection and treatment as hazardous waste.[6][7]

III. Quantitative Data Summary for AB21 (Oxalate) Waste Management

For illustrative purposes, the following tables provide a framework for organizing quantitative data related to AB21 (oxalate) waste. Actual limits and parameters should be determined based on the specific SDS and local regulations.

Table 1: Waste Classification Thresholds

ParameterThreshold for Hazardous Waste ClassificationRegulatory Guideline
Oxalate Concentration > 100 mg/L (in aqueous waste)Local POTW* Discharge Limits
pH < 2 or > 12.5EPA Hazardous Waste Characteristic (Corrosivity)
Toxicity Characteristic Dependent on specific formulation of AB21EPA Toxicity Characteristic Leaching Procedure (TCLP)

* Publicly Owned Treatment Works

Table 2: Recommended PPE for Handling AB21 (Oxalate) Waste

TaskGlovesEye ProtectionRespiratory ProtectionProtective Clothing
Handling solid waste Nitrile or Butyl RubberSafety glasses with side shieldsN95 respirator (if dust is generated)Lab coat
Handling liquid waste Nitrile or Butyl RubberChemical splash gogglesNot generally required (use in fume hood)Lab coat or chemical-resistant apron
Spill cleanup Heavy-duty Nitrile or Butyl RubberChemical splash goggles and face shieldAir-purifying respirator with appropriate cartridgesChemical-resistant suit or coveralls

IV. Experimental Protocols for Waste Characterization

Accurate characterization of AB21 (oxalate) waste is crucial for proper disposal. The following are general experimental protocols that can be adapted to determine the concentration of oxalate in aqueous waste streams.

Protocol 1: Titration for Oxalate Concentration

  • Sample Preparation: Collect a representative sample of the aqueous waste. Filter the sample to remove any suspended solids.

  • Acidification: Acidify the sample with sulfuric acid to a pH of approximately 1.

  • Titration: Titrate the acidified sample with a standardized solution of potassium permanganate (KMnO₄). The endpoint is indicated by a persistent pink color.

  • Calculation: The concentration of oxalate is calculated based on the volume of KMnO₄ solution used.

Protocol 2: Spectrophotometric Determination of Oxalate

  • Sample Preparation: Collect and filter the aqueous waste sample as described above.

  • Complexation: React the sample with a reagent containing a metal ion (e.g., iron(III)) that forms a colored complex with oxalate.

  • Measurement: Measure the absorbance of the resulting solution at a specific wavelength using a spectrophotometer.

  • Quantification: Determine the oxalate concentration by comparing the absorbance to a standard curve prepared with known oxalate concentrations.

V. Disposal Procedures

The appropriate disposal procedure depends on the waste characterization.

A. Solid Waste Disposal

  • Collection: Collect all solid waste contaminated with AB21 (oxalate), including unused product and cleanup debris, in a designated, clearly labeled, and sealed hazardous waste container.[4][5]

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[8]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure all required documentation is completed.[9]

B. Liquid Waste Disposal

  • For Hazardous Aqueous Waste:

    • Collection: Collect the waste in a labeled, leak-proof container.

    • Storage: Store in a secondary containment bin in a designated hazardous waste accumulation area.

    • Disposal: Arrange for disposal through a licensed hazardous waste contractor.

  • For Non-Hazardous Aqueous Waste (subject to local regulations):

    • Neutralization: If the waste is acidic or basic, neutralize it by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute acetic acid for basic waste) until the pH is between 6.0 and 8.0.[6][10] Monitor the temperature to prevent excessive heat generation.

    • Dilution: Dilute the neutralized solution with at least 20 parts water.[7]

    • Drain Disposal: With approval from your institution's environmental health and safety (EHS) department and in compliance with local regulations, slowly pour the diluted, neutralized waste down the drain with a continuous flow of cold water.[6]

C. Spill Cleanup

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand. For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.[10]

  • Collect: Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

VI. Visualizing Disposal Workflows

The following diagrams illustrate the decision-making process and workflow for the proper disposal of AB21 (oxalate).

cluster_0 AB21 (Oxalate) Waste Assessment cluster_1 Disposal Pathways start Waste Generation waste_type Determine Waste Type (Solid, Liquid, Contaminated Material) start->waste_type is_hazardous Is the waste hazardous per RCRA or local regulations? waste_type->is_hazardous hazardous_disposal Collect in Labeled Hazardous Waste Container is_hazardous->hazardous_disposal Yes non_hazardous_liquid Proceed with Non-Hazardous Liquid Disposal Protocol is_hazardous->non_hazardous_liquid No (Liquid) non_hazardous_solid Dispose as Non-Hazardous Solid Waste is_hazardous->non_hazardous_solid No (Solid) licensed_contractor Dispose via Licensed Hazardous Waste Contractor hazardous_disposal->licensed_contractor

Caption: Decision workflow for AB21 (oxalate) waste characterization and disposal path selection.

cluster_0 Spill Response Protocol spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ventilate Ventilate Area evacuate->ventilate absorb Absorb/Cover Spill ventilate->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to EHS decontaminate->report

Caption: Step-by-step workflow for responding to an AB21 (oxalate) spill.

By implementing these procedures, laboratories can ensure the safe handling and disposal of AB21 (oxalate), protecting both personnel and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.

References

Essential Safety and Logistics for Handling AB21 (Oxalate)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AB21 (oxalate). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling AB21 (oxalate) to ensure the appropriate level of personal protection.[1][2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationMinimum PPERecommended Additional PPE
Low-Hazard Operations (e.g., handling small quantities in solution, weighing in a ventilated enclosure)- Nitrile gloves- Lab coat- Safety glasses with side shields[2]- Chemical splash goggles
Moderate-Hazard Operations (e.g., preparing solutions, heating, potential for splashes)- Nitrile gloves (consider double-gloving)[2]- Chemical-resistant lab coat- Chemical splash goggles[3]- Face shield[3][4]- Chemical-resistant apron
High-Hazard Operations (e.g., handling large quantities, potential for aerosol generation, cleaning spills)- Heavy-duty, chemical-resistant gloves- Chemical-resistant gown or coveralls[4]- Chemical splash goggles and a face shield[3][4]- Respiratory protection (e.g., N95, half-mask, or full-face respirator, depending on the specific hazards and ventilation)[4]

Note: Always inspect gloves for tears or degradation before use and remove them immediately after contact with chemicals.[2]

Operational Plan for Handling AB21 (Oxalate)

  • Preparation:

    • Review the Safety Data Sheet (SDS) for AB21 (oxalate) before beginning any work.

    • Ensure that a properly functioning chemical fume hood is available and in use for all operations that may generate dust or aerosols.

    • Locate the nearest eyewash station and safety shower before starting work.

    • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.[1][2][4][5]

    • Handle AB21 (oxalate) in a designated area, away from incompatible materials. A crucial safety measure is to never store acids and bases together, nor organics and acids in close proximity.[6]

    • Use the smallest quantity of the substance necessary for the experiment to minimize waste.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • Spill Response:

    • In case of a small spill, alert others in the area and, if safe to do so, clean it up using appropriate absorbent materials.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan for AB21 (Oxalate) Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[6][7]

  • Waste Segregation:

    • Collect all AB21 (oxalate) waste in a designated, properly labeled, and sealed container.[8]

    • Do not mix oxalate waste with other incompatible waste streams. Take care not to mix incompatible types of waste.[7]

    • Separate solid and liquid waste into different containers.[8]

  • Container Management:

    • Use containers that are compatible with oxalate waste, such as glass or polyethylene.[6]

    • Ensure waste containers are clearly labeled with the contents, including the words "Hazardous Waste" and the specific name of the chemical.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • Disposal:

    • Follow your institution's guidelines for the disposal of chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.

    • Do not dispose of AB21 (oxalate) waste down the drain or in the regular trash.

Experimental Workflow for Handling AB21 (Oxalate)

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Measure AB21 prep3->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Waste handle2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Workflow for safe handling and disposal of AB21 (oxalate).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.